molecular formula C22H20N2Na4O10 B1667741 BAPTA-Na4 CAS No. 126824-24-6

BAPTA-Na4

Cat. No.: B1667741
CAS No.: 126824-24-6
M. Wt: 564.4 g/mol
InChI Key: ZWSMLJACYSGFKD-UHFFFAOYSA-J
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Description

BAPTA Tetrasodium is a selective fluorescent chelator for calcium.

Properties

IUPAC Name

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMLJACYSGFKD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2Na4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370593
Record name BAPTA-Na4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126824-24-6
Record name BAPTA-Na4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: BAPTA-Na4 (Tetrasodium Salt)

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Calcium Chelation for Rapid Kinetic Buffering [1]

Executive Summary

This technical guide profiles BAPTA-Na4 (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt), the non-cell-permeable, water-soluble salt form of the calcium chelator BAPTA.[1] Unlike its acetoxymethyl (AM) ester counterpart, BAPTA-Na4 is designed for direct delivery into the cytosol via patch-clamp pipettes or microinjection, or for buffering extracellular calcium in high-speed signaling assays.[1]

Its defining characteristic is kinetic speed .[1] While EGTA shares a similar affinity (


) for calcium, BAPTA binds calcium approximately 50–400 times faster .[1] This makes BAPTA-Na4 the gold standard for clamping rapid calcium transients (e.g., synaptic transmission, cardiac coupling) where EGTA fails to intercept the ion before it triggers a sensor.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data serves as the baseline for stoichiometric calculations in buffer preparation.

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
Chemical Name BAPTA, Tetrasodium SaltAnhydrous basis
CAS Number 126824-24-6Distinct from free acid (85233-19-8)
Molecular Formula

Tetrasodium salt form
Molecular Weight 564.36 g/mol Critical:[1][2][3][4] Commercial batches are often hydrates.[1] Always check the specific lot's Certificate of Analysis (CoA) for water content adjustments.
Solubility Water (>50 mM)Insoluble in DMSO (unlike BAPTA-AM)

(Ca

)
~110 nM – 220 nMDependent on pH (6.8–7.[1]4) and Temperature (22°C vs 37°C)
Appearance White to off-white solidHygroscopic; store desiccated at -20°C

Mechanistic Profile: The Kinetic Imperative

To select BAPTA-Na4 over EGTA is to prioritize time over affinity .[1]

The "On-Rate" Factor

In physiological conditions, calcium enters the cytoplasm via channels (e.g., VGCCs, NMDA receptors) creating a "nanodomain" of high


.[1]
  • EGTA has a slow on-rate (

    
    ).[1][5] It allows calcium to diffuse and trigger local sensors (like vesicle fusion machinery) before binding the ion.[1]
    
  • BAPTA has a rapid on-rate (

    
    ).[1] It intercepts calcium almost immediately upon entry, effectively "clamping" the local concentration and preventing rapid signaling events.[1]
    
pH Insensitivity

Unlike EGTA, which is highly sensitive to pH changes (protonation of the carboxyl groups alters affinity significantly at physiological pH), BAPTA's


 values are lower.[1] This renders its calcium affinity relatively stable across the physiological pH range (6.8 to 7.4), making it superior for experiments involving ischemia or acidosis.[1]
Diagram 1: Calcium Buffering Dynamics (BAPTA vs. EGTA)

This diagram illustrates the kinetic competition between the chelator and a biological sensor (e.g., Synaptotagmin).[1]

G cluster_0 Chelator Competition Ca_Source Ca2+ Influx (Channel) Sensor Biological Sensor (e.g., Synaptotagmin) Ca_Source->Sensor Diffusion (< 1ms) BAPTA BAPTA-Na4 (Fast On-Rate) Ca_Source->BAPTA Rapid Interception (Prevents Activation) EGTA EGTA (Slow On-Rate) Ca_Source->EGTA Slow Interception (Signal Leaks Through) BAPTA->Sensor Buffered (Signal Blocked) EGTA->Sensor Delayed Buffering

Caption: BAPTA-Na4 intercepts Ca2+ influx before it activates fast biological sensors, whereas EGTA allows a "calcium spike" to pass due to slower binding kinetics.

Preparation & Handling Protocols

CRITICAL WARNING: BAPTA-Na4 is a salt.[1] Dissolving it in water will result in an alkaline solution.[1] You must adjust pH before introducing it to biological systems.[1]

Protocol A: Preparation of 100 mM Stock Solution

Reagents: BAPTA-Na4 (solid), PCR-grade Water (Chelex-treated preferred).[1]

  • Calculate Mass:

    
    
    Example: For 10 mL of 100 mM stock: 
    
    
    
    .[1] (Note: Check container label.[1] If hydrated, adjust MW accordingly).
  • Dissolution: Add solid to ~80% of final volume of water.[1] Vortex until clear.

  • pH Check (Crucial): The pH will likely be >8.0.

    • Do not adjust yet if storing as a generic stock. High pH prevents microbial growth and degradation.[1]

    • If using immediately: Adjust to pH 7.2 using HCl (carefully, dropwise).[1]

  • Filtration: Syringe filter (0.22 µm) into aliquots.

  • Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

Protocol B: Internal Patch Clamp Solution (10 mM BAPTA)

Context: Used to clamp intracellular calcium to near-zero or specific levels (using added


).[1]
  • Base Solution: Prepare your standard K-Gluconate or Cs-Methanesulfonate internal solution minus the volume for BAPTA.

  • Addition: Add BAPTA-Na4 stock to reach 10 mM final concentration.

  • Osmolarity Check: BAPTA-Na4 adds ~4-5 mOsm per mM (due to dissociation of 4 Na+ and the BAPTA backbone).[1]

    • Adjustment: You must reduce the concentration of the main salt (e.g., K-Gluconate) to maintain physiological osmolarity (280–295 mOsm).[1]

  • Free Calcium Calculation: Use a chelator calculator (e.g., MaxChelator) to determine the exact amount of

    
     needed to set free 
    
    
    
    (e.g., to 100 nM).[1]
    • Note: BAPTA affinity is temperature dependent.[1] Ensure constants match your recording temperature.

Experimental Decision Matrix

When to use BAPTA-Na4 versus other forms.

Diagram 2: Chelator Selection Workflow

DecisionTree Start Select Calcium Chelator Q1 Is the membrane intact? Start->Q1 Q2 Is kinetic speed critical? (e.g., Synaptic release, Cardiac spark) Q1->Q2 No (Patch/Injection) BAPTA_AM Use BAPTA-AM (Cell Permeable) Q1->BAPTA_AM Yes (Incubation) Q3 Is pH stability critical? Q2->Q3 No (Equilibrium) BAPTA_Na4 Use BAPTA-Na4 (Fast, pH stable) Q2->BAPTA_Na4 Yes (Fast) Q3->BAPTA_Na4 Yes (Ischemia/Acidosis) EGTA Use EGTA (Slow, High Affinity) Q3->EGTA No (Standard Buffering)

Caption: Decision tree for selecting the correct BAPTA variant or EGTA based on membrane permeability and kinetic requirements.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Internal Solution High Calcium + High BAPTAAdd BAPTA first, dissolve fully, then add Calcium.[1] Ensure pH is neutral during mixing.
Cell Swelling (Patch Clamp) HyperosmolarityBAPTA-Na4 contributes 4 Na+ ions.[1] Reduce K-Gluconate/Cs-MeSO3 to compensate for the osmolarity load.[1]
Inconsistent

Magnesium InterferenceBAPTA has low affinity for Mg (

~17 mM), but high physiological Mg (2-4 mM) can slightly shift Ca affinity.[1] Account for

in calculations.[1]
Yellowing of Stock OxidationDiscard. BAPTA solutions should be clear. Store protected from light.

References

  • Tsien, R. Y. (1980).[1] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry.

  • Adler, E. M., et al. (1991).[1] Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience.

  • Neher, E. (1998).[1] Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release.[1] Neuron.

  • Thermo Fisher Scientific. (n.d.).[1] BAPTA and BAPTA-AM Product Information.

  • Sigma-Aldrich. (n.d.).[1][2] BAPTA Tetrasodium Salt Specification Sheet. [1]

Sources

dissociation constant (Kd) of BAPTA-Na4 for calcium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dissociation Constant (Kd) of BAPTA-Na4 for Calcium

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Calcium Chelation

In the intricate landscape of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to neurotransmission and apoptosis. The ability to precisely control and manipulate intracellular calcium concentrations is paramount for researchers seeking to dissect these complex signaling pathways. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) has emerged as an indispensable tool in this endeavor. Developed by Roger Tsien, BAPTA is a high-affinity, selective calcium chelator prized for its rapid binding kinetics and relative insensitivity to pH changes near physiological ranges.[1]

This guide provides a comprehensive technical overview of a fundamental parameter governing BAPTA's function: its dissociation constant (Kd) for calcium. We will delve into the theoretical underpinnings of the Kd, explore the environmental factors that critically influence it, and provide a field-proven, step-by-step protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively utilize BAPTA as a calcium buffer to achieve reproducible and reliable experimental outcomes.

The Dissociation Constant (Kd): A Measure of Affinity

The interaction between BAPTA and a calcium ion is a reversible binding equilibrium. The dissociation constant, Kd, is the equilibrium constant for the dissociation of the calcium-BAPTA complex ([CaBAPTA]) back into its constituent components, free BAPTA and a free calcium ion ([Ca²⁺]).

CaBAPTA ⇌ BAPTA + Ca²⁺

The Kd is defined as:

Kd = ([BAPTA] * [Ca²⁺]) / [CaBAPTA]

From this equation, the Kd represents the concentration of free calcium at which half of the BAPTA molecules are bound to calcium at equilibrium.[2] A lower Kd value signifies a higher affinity of the chelator for the ion, meaning it can effectively bind calcium even at low concentrations. Conversely, a higher Kd indicates lower affinity. BAPTA's high affinity for Ca²⁺ (a low Kd) makes it an excellent buffer, capable of "clamping" the free calcium concentration at a desired low level.[1]

Why BAPTA? The Advantage Over EGTA

While other chelators like EGTA are also used, BAPTA offers distinct advantages. Its binding and release of Ca²⁺ are 50 to 400 times faster than EGTA.[1] Furthermore, its metal binding is significantly less sensitive to pH fluctuations within the physiological range, providing more stable calcium buffering in cellular environments.[1] BAPTA also exhibits a high selectivity for Ca²⁺ over magnesium (Mg²⁺), another abundant divalent cation in cells, with a selectivity ratio of about 10⁵.[1]

Factors Influencing the BAPTA-Calcium Kd

The reported Kd of BAPTA for calcium is not an immutable constant. It is an apparent dissociation constant that is highly sensitive to the experimental environment. Failure to account for these variables is a common source of experimental irreproducibility.

  • pH: The affinity of BAPTA for Ca²⁺ is pH-dependent. While less sensitive than EGTA, changes in pH can alter the protonation state of the carboxylate groups involved in calcium coordination, thereby affecting the Kd.

  • Ionic Strength: The total concentration of ions in the solution can affect the activity coefficients of both the chelator and the calcium ions, leading to shifts in the apparent Kd.

  • Temperature: The binding of calcium to BAPTA is a thermodynamic process. Therefore, the Kd is temperature-dependent.[3] Researchers must either determine the Kd at their specific experimental temperature or use a value reported under identical conditions.

  • Magnesium Concentration: Although BAPTA has a strong preference for calcium, physiological concentrations of magnesium can compete for binding and increase the apparent Kd for Ca²⁺.[4]

  • Intracellular Environment: Within a cell, the Kd can be significantly different from values determined in simple aqueous solutions. Factors like viscosity and binding of the chelator to intracellular components like proteins can alter its effective calcium affinity.[1] For instance, the apparent intracellular Kd for BAPTA in human red cells was found to be around 800 nM, substantially higher than the ~130 nM reported in standard salt solutions.

Reported Kd Values for BAPTA and Its Derivatives

The following table summarizes some reported Kd values for BAPTA and related compounds under various in vitro conditions. This table highlights the importance of considering the specific experimental context.

ChelatorK_d_ (for Ca²⁺)Experimental Conditions
BAPTA 160 nM10 mM MOPS, 100 mM KCl, pH 7.2, 22°C (in the absence of Mg²⁺)[4]
BAPTA 700 nM10 mM HEPES, 300 mM KCl, pH 7.0, 22°C (with 1 mM Mg²⁺)[4]
BAPTA 107 nMITC Buffer, pH 7.4, 22 ± 2 °C[5]
5,5'-Dimethyl BAPTA40 nM10 mM MOPS, 100 mM KCl, pH 7.3, 22°C[4]
5,5'-Difluoro BAPTA635 nM10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05[4]
5,5'-Dibromo BAPTA1.6 µM10 mM MOPS, 100 mM KCl, pH 7.3, 22°C[4]

Experimental Determination of the BAPTA-Calcium Kd

For the highest accuracy, the Kd should be determined empirically under the conditions that will be used in the subsequent experiments. Spectrophotometric titration is a robust and accessible method for this purpose. The principle lies in the fact that the UV absorbance spectrum of BAPTA changes upon binding to calcium.[3] By titrating a BAPTA solution with known concentrations of calcium and measuring the corresponding absorbance changes, one can determine the concentration of bound and unbound BAPTA and subsequently calculate the Kd.

Conceptual Workflow for Kd Determination

The workflow involves preparing a solution of BAPTA in a defined buffer, incrementally adding calcium, and measuring the absorbance at a specific wavelength after each addition until saturation is reached. The resulting data are then plotted and fitted to a binding equation to derive the Kd.

G cluster_prep Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., MOPS, KCl, pH 7.2) prep_bapta Prepare BAPTA Stock Solution prep_buffer->prep_bapta setup_spec Set up Spectrophotometer (e.g., λ = 254 nm) prep_bapta->setup_spec prep_ca Prepare CaCl2 Titrant Solution titrate Add Aliquots of CaCl2 and Equilibrate prep_ca->titrate measure_initial Measure Initial Absorbance (A_min, BAPTA only) setup_spec->measure_initial measure_initial->titrate measure_abs Measure Absorbance After Each Addition titrate->measure_abs measure_abs->titrate Repeat until saturation measure_final Titrate to Saturation (A_max) measure_abs->measure_final plot_data Plot Absorbance vs. [Total Calcium] measure_final->plot_data fit_curve Fit Data to a Binding Isotherm Equation plot_data->fit_curve calc_kd Calculate Kd fit_curve->calc_kd caption Figure 1. Experimental workflow for Kd determination.

Figure 1. Experimental workflow for Kd determination.
Detailed Step-by-Step Protocol

This protocol describes the determination of the Kd of BAPTA-Na₄ for Ca²⁺ using UV-Vis spectrophotometry. It is designed to be a self-validating system by ensuring precise control over all solution components.

A. Reagents and Equipment

  • BAPTA, tetrasodium salt (BAPTA-Na₄)

  • Calcium Chloride (CaCl₂), anhydrous

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Potassium Chloride (KCl)

  • Potassium Hydroxide (KOH) for pH adjustment

  • High-purity, deionized water (18.2 MΩ·cm)

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

B. Preparation of Solutions

Causality: The accuracy of the Kd is critically dependent on the precise concentrations of all components. Use analytical grade reagents and calibrated equipment. Prepare all solutions on the same day.

  • Assay Buffer (10 mM MOPS, 100 mM KCl, pH 7.2 @ 22°C):

    • Dissolve 2.09 g of MOPS and 7.46 g of KCl in ~900 mL of deionized water.

    • Adjust the pH to 7.20 using a concentrated KOH solution. Rationale: This pH is within the optimal buffering range of MOPS and is physiologically relevant.

    • Bring the final volume to 1.0 L with deionized water.

    • To minimize calcium contamination, this buffer can be treated with a chelating resin (e.g., Chelex 100).

  • BAPTA Stock Solution (~20 µM in Assay Buffer):

    • Accurately weigh a small amount of BAPTA-Na₄ (e.g., ~1.13 mg) and dissolve it in 100 mL of Assay Buffer. The final concentration should be around 20 µM.

    • Self-validation: The exact concentration of this solution must be determined spectrophotometrically using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the pathlength. The molar extinction coefficient for Ca²⁺-free BAPTA at 254 nm is approximately 1.6 x 10⁴ M⁻¹cm⁻¹.[5]

  • Calcium Titrant Solution (10 mM CaCl₂ in Assay Buffer):

    • Accurately weigh 111 mg of anhydrous CaCl₂ and dissolve it in 100 mL of Assay Buffer. This creates a high-concentration, stable stock for precise additions.

C. Spectrophotometric Titration Procedure

  • Instrument Setup:

    • Turn on the spectrophotometer's UV lamp and allow it to warm up for at least 30 minutes for signal stability.

    • Set the measurement wavelength to 254 nm, where the absorbance change upon calcium binding to BAPTA is significant.[5]

  • Initial Measurement (A_min):

    • Blank the spectrophotometer using the Assay Buffer in a quartz cuvette.

    • Fill a clean quartz cuvette with your ~20 µM BAPTA solution.

    • Record the absorbance. This value represents the absorbance of free BAPTA (A_min).

  • Titration:

    • Add a small, precise aliquot of the 10 mM CaCl₂ stock solution to the BAPTA solution in the cuvette (e.g., start with 0.5 µL).

    • Mix thoroughly by gently inverting the cuvette (sealed with parafilm) or by careful pipetting. Avoid introducing bubbles.

    • Allow the solution to equilibrate for 2-3 minutes.

    • Record the absorbance.

    • Continue adding aliquots of CaCl₂. As the absorbance change begins to slow, you can increase the aliquot volume. The goal is to generate a smooth binding curve with at least 15-20 data points.

  • Final Measurement (A_max):

    • Continue the titration until the absorbance reading no longer changes upon further addition of CaCl₂, indicating that the BAPTA is saturated with calcium. This final, stable absorbance value is A_max.

Data Analysis and Kd Calculation

The collected data will be a series of absorbance values corresponding to the total calcium concentration added at each step.

  • Calculate the Fraction of BAPTA Bound (α): For each data point, calculate the fraction of BAPTA bound to calcium using the following formula: α = (A - A_min) / (A_max - A_min) where 'A' is the absorbance at a given calcium concentration.

  • Calculate Concentrations:

    • [CaBAPTA] = α * [BAPTA]_total

    • [BAPTA]_free = (1 - α) * [BAPTA]_total

    • [Ca²⁺]_free = [Ca²⁺]_total - [CaBAPTA]

  • Determine the Kd: The Kd can be determined by plotting the concentration of bound BAPTA ([CaBAPTA]) against the concentration of free Ca²⁺ ([Ca²⁺]_free) and fitting the data to the Michaelis-Menten equation: [CaBAPTA] = ([BAPTA]_total * [Ca²⁺]_free) / (Kd + [Ca²⁺]_free)

    Alternatively, a Scatchard plot ([CaBAPTA]/[Ca²⁺]_free vs. [CaBAPTA]) can be used, where the slope is -1/Kd. The most common method today is to use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data directly to the binding isotherm equation. The Kd is the concentration of free calcium that results in half-maximal binding (i.e., when α = 0.5).

Practical Applications and Considerations

A precise understanding of BAPTA's Kd is crucial for its application as an intracellular calcium buffer. By loading cells with BAPTA (often as the cell-permeant AM ester, which is cleaved by intracellular esterases to release the active form), researchers can clamp the intracellular free Ca²⁺ at a low, resting level.[1] This allows for the investigation of cellular processes that are triggered by calcium influx or release from internal stores. For example, pretreating cells with BAPTA-AM can be used to determine if a specific cellular response is dependent on a Ca²⁺ transient.

Calcium Buffering Mechanism

The effectiveness of BAPTA as a buffer is a direct consequence of its binding equilibrium. When there is an influx of Ca²⁺, the equilibrium shifts to the left, consuming free Ca²⁺ to form more CaBAPTA, thus dampening the rise in intracellular calcium.

G Ca_free Ca²⁺ (Free) CaBAPTA_complex CaBAPTA (Complex) Ca_free->CaBAPTA_complex Binding (kon) BAPTA_free BAPTA (Free) CaBAPTA_complex->Ca_free Dissociation (koff) Kd = koff/kon Influx Ca²⁺ Influx (e.g., Channel Opening) Influx->Ca_free caption Figure 2. BAPTA-Calcium binding equilibrium.

Figure 2. BAPTA-Calcium binding equilibrium.
Off-Target Effects

While BAPTA is a highly selective tool, it is not without potential confounding effects. Some studies have reported that BAPTA can influence cellular processes independently of its calcium chelation activity. For example, BAPTA has been shown to inhibit phospholipase C activity and, in some systems, can directly modulate the activity of ion channels. It is crucial for researchers to be aware of these potential off-target effects and to include appropriate controls in their experimental design.

Conclusion

The dissociation constant (Kd) of BAPTA for calcium is a cornerstone parameter for any researcher utilizing this powerful chelator. It is not a fixed value but is exquisitely sensitive to the physicochemical environment. This guide has provided the theoretical framework for understanding the Kd, highlighted the critical factors that influence it, and presented a detailed, self-validating protocol for its empirical determination. By investing the effort to accurately determine the Kd under their specific experimental conditions, researchers can significantly enhance the precision, reliability, and reproducibility of their findings in the dynamic field of calcium signaling.

References

  • Spectrophotometric Determination of Ca2+ and Ca-Complex Formation Constants: Application to Chemical Enhanced Oil Recovery. (2021). National Institutes of Health. [Link]

  • BAPTA Ca2+ Indicators. (n.d.). Interchim. [Link]

  • How do you calculate Kd from thermal shift analysis Tm data for a compound binding to a protein? (2016). ResearchGate. [Link]

  • Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. (2020). National Institutes of Health. [Link]

  • How the kD is Determined. (n.d.). NanoTemper Technologies. [Link]

  • Calcium buffer solutions and how to make them: A do it yourself guide. (2025). ResearchGate. [Link]

  • Calcium buffer solutions and how to make them: a do it yourself guide. (1991). PubMed. [Link]

  • Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. (n.d.). Vanderbilt University. [Link]

  • Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. (n.d.). PubMed. [Link]

Sources

BAPTA tetrasodium salt calcium binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Calcium Binding Affinity of BAPTA Tetrasodium Salt

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrasodium salt, a cornerstone tool for researchers in cellular biology, neuroscience, and drug development. Moving beyond a simple product description, this document delves into the core physicochemical principles governing its high-affinity and selective calcium chelation. We will explore the causality behind its experimental utility, offering field-proven insights into its application for controlling and measuring intracellular and extracellular calcium concentrations. This guide is structured to provide not just protocols, but a self-validating framework for experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Quintessential Role of BAPTA in Calcium Signaling Research

Calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The ability to precisely manipulate and buffer Ca²⁺ concentrations is therefore critical for elucidating these complex signaling pathways. BAPTA was developed by Roger Tsien as a superior alternative to earlier chelators like EGTA and EDTA.[1][2]

Its preeminence in the field stems from three key properties:

  • Exceptional Selectivity: BAPTA exhibits a 100,000-fold greater affinity for Ca²⁺ over magnesium (Mg²⁺), an ion present at much higher concentrations in the cytosol.[3][4] This prevents confounding effects from Mg²⁺ buffering.

  • Rapid Binding Kinetics: It binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA.[2] This makes it the chelator of choice for studying rapid Ca²⁺ transients and preventing localized concentration spikes near channel pores.

  • Relative pH Insensitivity: Unlike EGTA, BAPTA's affinity for Ca²⁺ is minimally affected by pH changes within the typical physiological range (pH 6.8-7.4).[2] This ensures stable and predictable Ca²⁺ buffering during experiments where cellular metabolism might alter cytosolic pH.

This guide will dissect these properties, providing the technical foundation for its effective use in experimental design.

The Core of Affinity: Understanding the Dissociation Constant (Kd)

The affinity of BAPTA for calcium is quantified by its dissociation constant (K_d_), which represents the concentration of free Ca²⁺ at which half of the BAPTA molecules are bound to a calcium ion. A lower K_d_ signifies a higher affinity.

It is crucial for researchers to understand that the K_d_ is not an immutable value; it is highly dependent on the experimental conditions. Factors such as ionic strength, temperature, pH, and the presence of competing ions like Mg²⁺ can significantly alter the effective K_d_.[2]

Quantitative Data: Ca²⁺ Affinities of BAPTA and its Derivatives

The following table summarizes the reported K_d_ values for BAPTA and some of its common derivatives under specified conditions, allowing researchers to select the appropriate chelator for their expected Ca²⁺ concentration range. The optimal buffering range for a chelator is typically considered to be between 0.1 * K_d_ and 10 * K_d_.[1]

ChelatorK_d_ for Ca²⁺ (No Mg²⁺)K_d_ for Ca²⁺ (1 mM Mg²⁺)Measurement ConditionsSource
BAPTA 160 nM700 nM10 mM MOPS, 100 mM KCl, pH 7.2, 22°C[5]
BAPTA 590 nM700 nMConditions not specified[6]
5,5'-Dimethyl BAPTA 40 nMNot Available10 mM MOPS, 100 mM KCl, pH 7.3, 22°C[5]
5,5'-Dibromo BAPTA 1.6 µMNot Available10 mM MOPS, 100 mM KCl, pH 7.3, 22°C[5]
5,5'-Difluoro BAPTA 635 nM705 nM10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05[5]

Note: Dissociation constants can vary significantly. It is strongly recommended that these values be verified under user-specific experimental conditions.[2]

Mechanistic Insights and Experimental Causality

A senior scientist does not just follow a protocol; they understand the rationale behind each step. The choice of BAPTA over other chelators is a deliberate one, grounded in its chemical structure and kinetic behavior.

Structural Basis of Selectivity and pH Insensitivity

BAPTA's structure, featuring four carboxylate groups and two nitrogen atoms held within a framework containing aromatic rings, creates a pre-organized cavity ideal for coordinating a Ca²⁺ ion. This rigid structure is less accommodating to the smaller ionic radius of Mg²⁺, forming the basis of its Ca²⁺ selectivity. Furthermore, the electron-withdrawing nature of the phenoxy groups lowers the pKa of the tertiary amine nitrogens compared to those in EGTA. This means they are less likely to be protonated at physiological pH, rendering BAPTA's calcium binding far less pH-sensitive.[2]

Kinetic Advantage: Buffering Fast Calcium Dynamics

In phenomena such as synaptic transmission or excitation-contraction coupling, Ca²⁺ concentrations can rise and fall on a millisecond timescale. The slow binding kinetics of EGTA make it an ineffective buffer for these rapid events, as it cannot capture the ions fast enough at their point of entry. BAPTA's rapid on-rate allows it to act as a "mobile buffer," capturing Ca²⁺ ions before they can diffuse to their targets, thereby enabling researchers to probe the necessity of fast, localized Ca²⁺ signals.

cluster_0 BAPTA vs. EGTA: Kinetic Comparison cluster_1 Fast Chelator: BAPTA cluster_2 Slow Chelator: EGTA Ca_source Ca²⁺ Source (e.g., Ion Channel) Target Ca²⁺ Target Protein Ca_source->Target Ca²⁺ 'escapes' to activate target BAPTA BAPTA Ca_source->BAPTA Rapid Binding (High on-rate) EGTA EGTA Ca_source->EGTA Slow Binding (Low on-rate) BAPTA->Target Prevents Target Activation

Caption: Kinetic differences between fast (BAPTA) and slow (EGTA) Ca²⁺ chelators.

Self-Validating Experimental Protocols

Trustworthiness in research is built on protocols that are inherently self-validating. The following workflows incorporate necessary controls and explain the rationale for each step.

Protocol 1: Intracellular Calcium Buffering with BAPTA-AM

This protocol is designed to clamp or buffer intracellular Ca²⁺ to investigate the role of Ca²⁺ transients in a specific cellular response.

Principle: The acetoxymethyl (AM) ester form of BAPTA is a lipophilic molecule that can permeate the cell membrane. Once in the cytosol, endogenous esterases cleave the AM groups, trapping the now membrane-impermeant, active form of BAPTA within the cell.[7]

start Start: Prepare BAPTA-AM Stock reconstitute Reconstitute BAPTA-AM in anhydrous DMSO (e.g., 10-25 mM stock) start->reconstitute load Dilute stock into loading buffer (e.g., 10-100 µM BAPTA-AM) Add Pluronic F-127 (0.02%) reconstitute->load incubate Incubate cells with loading buffer (e.g., 30-60 min at RT or 37°C) load->incubate wash Wash cells 3x with buffer to remove extracellular BAPTA-AM incubate->wash deesterify Incubate cells in fresh buffer (e.g., 20-30 min) to allow complete de-esterification wash->deesterify experiment Perform Experiment: Stimulate cells and measure response deesterify->experiment end Analysis experiment->end

Caption: Workflow for intracellular loading of BAPTA using its AM ester form.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a 10-25 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO.[1] Store desiccated at -20°C.

  • Loading Buffer Preparation: On the day of the experiment, dilute the BAPTA-AM stock solution into your experimental buffer (e.g., Krebs-HEPES) to a final concentration of 10-100 µM. To prevent precipitation and aid dispersion, first mix the BAPTA-AM aliquot with an equal volume of 20% Pluronic® F-127 before final dilution.[8]

  • Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at either room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.[9]

  • Wash and De-esterification: After loading, wash the cells three times with fresh, warm buffer to remove any extracellular BAPTA-AM. Then, incubate the cells in fresh buffer for an additional 20-30 minutes to allow for complete cleavage of the AM groups by intracellular esterases.[10] This step is critical, as the partially de-esterified forms do not bind Ca²⁺ effectively.

  • Experimental Validation (Control Group): A parallel group of cells should be treated with a vehicle control (DMSO + Pluronic F-127 without BAPTA-AM) to ensure that the solvent or loading procedure does not affect the cellular response.

  • Confirmation of Chelation (Optional but Recommended): In a separate validation experiment, co-load cells with BAPTA-AM and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).[10] After stimulation with an agonist known to increase intracellular Ca²⁺, the BAPTA-loaded cells should show a significantly blunted or absent fluorescence response compared to control cells, confirming the efficacy of the Ca²⁺ buffering.

Protocol 2: Spectrophotometric Measurement of Extracellular Calcium

Principle: BAPTA's UV absorbance spectrum shifts upon binding Ca²⁺. At a pH > 6.0, the peak absorbance of Ca²⁺-free BAPTA is ~254 nm, which shifts to ~279 nm when it forms a complex with Ca²⁺.[3][4] This property can be exploited to measure Ca²⁺ concentrations in solution.

Methodology Outline:

  • Establish a Standard Curve: Prepare a series of Ca²⁺ buffers with known free Ca²⁺ concentrations using BAPTA in a buffer of defined pH and ionic strength.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard at 279 nm.

  • Plot the Curve: Plot absorbance at 279 nm versus the known free Ca²⁺ concentration to generate a standard curve.

  • Measure Unknown Sample: Measure the absorbance of the experimental sample (containing BAPTA) at 279 nm.

  • Determine Concentration: Interpolate the free Ca²⁺ concentration of the unknown sample from the standard curve.

Authoritative Grounding: Beyond Calcium Chelation

  • Chelation of Other Ions: BAPTA can also bind other divalent and trivalent metal ions, such as Zn²⁺, Fe²⁺, and Fe³⁺, with high affinity.[7] If these ions play a role in the process under investigation, their chelation by BAPTA could be a confounding factor.

  • Direct Protein Interaction: There is emerging evidence that BAPTA can directly interact with and modulate the function of certain proteins, independent of its role as a Ca²⁺ chelator. For example, BAPTA has been shown to directly affect the activity of ANO6 (TMEM16F) channels and augment the peak amplitude of voltage-gated Ca²⁺ currents through mechanisms unrelated to its binding kinetics.[11][12]

Experimental Strategy for Deconvolution:

To determine if an observed effect is truly due to Ca²⁺ chelation, consider the following controls:

  • Use a Structurally Different Chelator: Repeat the experiment using a slower chelator like EGTA. If the effect is only observed with BAPTA, it may point to a kinetic-dependent process or a BAPTA-specific off-target effect.[13]

Conclusion

BAPTA tetrasodium salt is more than a simple reagent; it is a sophisticated probe for dissecting one of the most fundamental signaling systems in biology. Its high affinity, selectivity, and rapid kinetics provide a level of experimental control that is difficult to achieve with other tools. However, its effective use demands a deep understanding of its physicochemical properties, an awareness of its limitations, and the implementation of rigorously controlled, self-validating experimental designs. By applying the principles and protocols outlined in this guide, researchers can leverage the full power of BAPTA to generate accurate, reproducible, and insightful data.

References

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

  • Chacoff, L., & Neher, E. (1999). Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. Pflügers Archiv - European Journal of Physiology, 439(2), 169–179. Retrieved from [Link]

  • Shalygin, A. S., et al. (2024). Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells. Biochemical and Biophysical Research Communications, 691, 149378. Retrieved from [Link]

  • Bultynck, G., et al. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Open Research Online. Retrieved from [Link]

  • Lopot, F., et al. (1995). Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses. Pflügers Archiv - European Journal of Physiology, 429(4), 524–532. Retrieved from [Link]

  • Kemp, M. L., et al. (2000). Rapid measurements of intracellular calcium using a fluorescence plate reader. Journal of Biomolecular Screening, 5(1), 29–36. Retrieved from [Link]

  • ResearchGate. (2017). How do you treat cells when measuring intracellular calcium?. Retrieved from [Link]

  • Bio-protocol. (2000). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Retrieved from [Link]

  • Ma, T., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 341-348. Retrieved from [Link]

  • ResearchGate. (n.d.). A-D Effects of BAPTA or EGTA on biophysical parameters derived from... Retrieved from [Link]

Sources

Technical Guide: Solubility Properties & Preparation of BAPTA-Na4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific solubility characteristics of BAPTA-Na4, distinguishing it rigorously from its ester and free acid counterparts to prevent common experimental failures.

Solvent Compatibility: Water vs. DMSO

Executive Summary: The "Salt vs. Ester" Dichotomy

In calcium signaling research, the most frequent cause of experimental failure with BAPTA is the conflation of its three chemical forms: the Free Acid , the Tetrasodium Salt (Na4) , and the Acetoxymethyl (AM) Ester .[1]

This guide focuses on BAPTA-Na4 . Unlike the cell-permeable AM ester (which requires DMSO), BAPTA-Na4 is a highly polar, ionic species designed for aqueous solubility. Attempting to dissolve BAPTA-Na4 in DMSO is a fundamental protocol error that results in poor solubility and precipitation.[1]

Quick Reference: Solubility Matrix
Chemical FormPrimary SolventSolubility LimitApplication
BAPTA-Na4 (Salt)Water / Buffer ~50 mM (approx. 30 mg/mL) Extracellular chelation; Intracellular via patch pipette/microinjection.[1]
BAPTA-AM (Ester)DMSO ~25 mM Intracellular loading (membrane permeable).[1]
BAPTA (Free Acid)DMSO / alkaliVariableSpecialized synthesis; requires pH adjustment to dissolve in water.[1]

Scientific Analysis: Water vs. DMSO Solubility[1][2][3]

Aqueous Solubility (The Standard)

BAPTA-Na4 is the tetrasodium salt of BAPTA.[1] Its high solubility in water is driven by the ionic dissociation of the four sodium carboxylate groups.[1]

  • Mechanism: In water, the lattice energy of the crystalline solid is overcome by the hydration of the Na+ ions and the carboxylate anions.[1]

  • Protocol Limit: While theoretical saturation can reach ~100 mM, practical stock solutions are best prepared at 10–50 mM .[1]

  • pH Dependency: BAPTA-Na4 is naturally basic in solution.[1] It dissolves readily at neutral to basic pH.[1] Acidifying the solution (pH < 6) can protonate the carboxyl groups, converting the salt back toward the free acid form, which precipitates out of water.[1]

DMSO Solubility (The Misconception)

Researchers often default to DMSO for all "drug-like" small molecules.[1] This is incorrect for BAPTA-Na4.

  • The Problem: DMSO is a polar aprotic solvent.[1] While it solvates organic molecules (like BAPTA-AM) well, it is poor at solvating highly ionic species like tetrasodium salts.[1]

  • Outcome: Adding BAPTA-Na4 directly to anhydrous DMSO often results in a cloudy suspension or a "gummy" precipitate that refuses to dissolve.[1]

  • Correction: If an organic solvent is absolutely required (rare for Na4), it must be mixed with water, but Water remains the obligatory primary solvent.[1]

Decision Framework & Workflow

The following diagram illustrates the critical decision path for selecting the correct BAPTA form and the subsequent preparation workflow.

BAPTA_Workflow Start Experimental Goal Decision Target Location? Start->Decision Intra_Load Intracellular (Live Cells, No Injection) Decision->Intra_Load Passive Loading Extra_Inject Extracellular or Pipette Injection Decision->Extra_Inject Patch Clamp / Buffer Select_AM Select BAPTA-AM (Acetoxymethyl Ester) Intra_Load->Select_AM Select_Na4 Select BAPTA-Na4 (Tetrasodium Salt) Extra_Inject->Select_Na4 Solvent_DMSO Solvent: Anhydrous DMSO (Stock ~10-25 mM) Select_AM->Solvent_DMSO Solvent_Water Solvent: Distilled Water (Stock ~10-50 mM) Select_Na4->Solvent_Water Step_Pluronic Add Pluronic F-127 (Disperse in Media) Solvent_DMSO->Step_Pluronic Step_Filter Filter Sterilize (0.22 µm PES) Solvent_Water->Step_Filter Final_AM Incubate Cells (Membrane Permeable) Step_Pluronic->Final_AM Final_Na4 Add to Buffer/Pipette (Membrane Impermeable) Step_Filter->Final_Na4

Figure 1: Decision matrix for BAPTA selection and solvent workflows.[1] Green path indicates the correct workflow for BAPTA-Na4.

Validated Preparation Protocol: BAPTA-Na4 Stock

Objective: Prepare a 50 mM BAPTA-Na4 Stock Solution (10 mL). Materials: BAPTA-Na4 (MW ~564.4 g/mol for anhydrous; check bottle for hydrate MW), Milli-Q Water (18.2 MΩ), 0.22 µm Syringe Filter.[1]

Step-by-Step Methodology
  • Calculate Mass:

    • Formula:

      
      [1]
      
    • Example (Anhydrous):

      
      [1]
      
    • Critical Note: Check the label.[1] If you have the hydrate form, adjust MW accordingly.[1]

  • Dissolution:

    • Add the weighed powder to a sterile tube.[1]

    • Add approx. 80% of the final volume (8 mL) of Milli-Q Water .[1]

    • Vortex vigorously.[1] The salt should dissolve rapidly at room temperature.[1]

  • pH Check (Self-Validation Step):

    • Check pH.[1][2][3][4] It should be slightly basic.

    • If using this for a patch-clamp internal solution, you must titrate the pH after adding BAPTA, as BAPTA has buffering capacity.[1]

  • Volume Adjustment:

    • Add water to reach the final volume (10 mL).

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) filter.[1] Nylon filters are also acceptable.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for >6 months.

Troubleshooting & Stability

The "Precipitation" Issue

If you observe precipitation when adding your BAPTA-Na4 stock to a physiological buffer:

  • Cause 1: Divalent Cation Overload. If the buffer contains high levels of Ca²⁺ or Mg²⁺, the BAPTA-Ca complex may form.[1] While usually soluble, extremely high concentrations can alter ionic strength dynamics.[1]

  • Cause 2: pH Shock. Adding the stock to a highly acidic buffer (pH < 6) can protonate the BAPTA, reducing its solubility.[1]

  • Solution: Ensure the receiving buffer is pH 7.2–7.4 before addition.[1]

Storage Stability[1][2][5][6][8]
  • Temperature: Store solid and stock solutions at -20°C.

  • Light: Protect from light.[1][5] Although BAPTA is not a fluorophore, UV exposure can degrade the molecule over long periods.[1]

  • Hygroscopy: BAPTA-Na4 is hygroscopic.[1][6] Allow the bottle to warm to room temperature before opening to prevent moisture condensation inside the stock bottle.[1]

References

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of the BAPTA-Na₄ Calcium Complex

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern biological systems is paramount. Calcium (Ca²⁺) signaling is a ubiquitous and fundamental process, and the tools used to study and control it must be characterized with the highest degree of accuracy. Among these tools, the chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) stands out for its high selectivity and rapid binding kinetics.

This guide provides a deep dive into the thermodynamic properties of the BAPTA-calcium complex. Moving beyond a simple recitation of dissociation constants, we will explore the energetic landscape of this interaction, detail the gold-standard methodology for its characterization, and discuss the profound implications these properties have for experimental design and drug discovery.

Section 1: The Foundation - Why Thermodynamics Matters in Calcium Chelation

At its core, the interaction between BAPTA and a calcium ion is a chemical reaction governed by the laws of thermodynamics. A complete understanding requires looking beyond the dissociation constant (Kd) to the fundamental energetic components that drive the formation of the [Ca²⁺-BAPTA] complex.

The key thermodynamic parameters are:

  • Gibbs Free Energy (ΔG): Represents the overall energy change of the binding reaction and determines the spontaneity and the equilibrium position. It is directly related to the binding affinity (Ka) and dissociation constant (Kd) by the equation: ΔG = -RTln(Ka) = RTln(Kd)

  • Enthalpy (ΔH): The heat absorbed or released during the binding event. It reflects the energy changes associated with making and breaking chemical bonds, such as the coordination bonds between the calcium ion and the oxygen/nitrogen atoms of BAPTA. A negative ΔH (exothermic) indicates favorable bond formation.

  • Entropy (ΔS): A measure of the change in disorder or randomness of the system upon binding. This includes changes in the conformational freedom of the chelator and, crucially, the release of ordered water molecules from the hydration shells of both the ion and the BAPTA molecule. A positive ΔS indicates an increase in disorder, which is thermodynamically favorable.

These components are related by the fundamental equation: ΔG = ΔH - TΔS . By dissecting ΔG into its enthalpic and entropic contributions, we gain a mechanistic understanding of why the binding is strong and specific.

Section 2: BAPTA - A Superior Calcium Buffer by Design

BAPTA was engineered by Roger Tsien to overcome the limitations of previous chelators like EGTA. Its structure is key to its function.

Caption: Chemical structure of BAPTA.

Its key advantages, rooted in its chemical structure, include:

  • High Selectivity for Ca²⁺ over Mg²⁺: BAPTA exhibits a selectivity for calcium over magnesium that is approximately 100,000-fold, a significant improvement over EGTA. This is critical for studying calcium signaling in a physiological context where magnesium is present at much higher concentrations.

  • Rapid Binding Kinetics: BAPTA binds and releases Ca²⁺ ions 50 to 400 times faster than EGTA.[1] This allows it to act as a rapid buffer, effectively clamping intracellular Ca²⁺ concentrations and studying fast signaling events that EGTA is too slow to influence.[2]

  • Insensitivity to pH: The pKa values of the nitrogen atoms in BAPTA are lower than in EGTA, making its affinity for Ca²⁺ much less sensitive to changes in pH around the physiological range of 7.0-7.5.[3]

These properties make BAPTA an invaluable tool, but they are all underpinned by a specific thermodynamic signature.

Section 3: Definitive Measurement of Thermodynamic Properties by Isothermal Titration Calorimetry (ITC)

To obtain a complete thermodynamic profile (Ka, Kd, ΔH, and ΔS), Isothermal Titration Calorimetry (ITC) is the gold-standard technique. It is the only method that directly measures the heat (enthalpy) of a binding event in-solution without the need for chemical tags or immobilization.[4][5] This direct measurement provides the highest level of confidence in the resulting data.

The principle involves titrating a ligand (in this case, a solution of CaCl₂) into a sample cell containing the macromolecule (BAPTA-Na₄ solution) and measuring the minute temperature changes that occur with each injection.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis prep_bapta BAPTA-Na₄ in Cell (e.g., 20-100 µM in Buffer) prep_ca CaCl₂ in Syringe (e.g., 1-2 mM in same Buffer) prep_buffer Precise Buffer Matching (Critical for Accuracy) titration Inject CaCl₂ into BAPTA (e.g., 20 x 2 µL injections) prep_buffer->titration Load Samples detection Measure Heat Change (dQ) per injection at constant T titration->detection raw_data Raw Data: Power vs. Time detection->raw_data Generate binding_isotherm Binding Isotherm: ΔH vs. Molar Ratio raw_data->binding_isotherm thermo_params Fit to Binding Model Yields: n, Kₐ, ΔH binding_isotherm->thermo_params calc_params Calculate: ΔG = -RTln(Kₐ) ΔS = (ΔH - ΔG)/T thermo_params->calc_params Thermodynamics G ΔG Gibbs Free Energy (Overall Stability) H ΔH Enthalpy (Bonding) H->G ΔG = ΔH - TΔS H_exp • Favorable (negative) if strong bonds form. • Measured directly by ITC. H->H_exp S TΔS Entropy (Disorder/Solvent) S->G S_exp • Favorable (positive) if water is released. • Reflects conformational changes. S->S_exp

Sources

Methodological & Application

Application Note: Preparation and Optimization of BAPTA-Na₄ Stock Solutions for High-Fidelity Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetics of Calcium Control

In whole-cell patch-clamp electrophysiology, the choice of calcium chelator determines the spatiotemporal resolution of your recording. While EGTA is sufficient for "global" calcium buffering, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is required for "local" control.

BAPTA is a fast calcium chelator with a


 rate approximately 150-fold faster than EGTA  (

vs.

) [1]. This speed allows BAPTA to intercept calcium ions within nanodomains (<50 nm) of the channel pore before they can trigger calcium-activated potassium channels (

) or vesicle fusion.

This guide details the preparation of BAPTA-Na₄ (Tetrasodium salt), the water-soluble form most commonly used when intracellular sodium loading is permissible.

Critical Chemistry & The "Sodium Trap"

Before weighing any powder, you must understand the ionic consequences of the BAPTA-Na₄ salt.

The Dissociation Profile

BAPTA-Na₄ is not merely a buffer; it is an osmolyte and a sodium source. Upon dissolution, one molecule of BAPTA-Na₄ dissociates into:

  • 1 BAPTA⁴⁻ anion (The active chelator)

  • 4 Na⁺ cations

The Trap: A standard 10 mM working concentration of BAPTA-Na₄ introduces 40 mM of Sodium into your pipette solution.

  • Implication: If you are isolating Calcium currents (

    
    ) or Potassium currents (
    
    
    
    ) and require a Na⁺-free environment, do not use BAPTA-Na₄ . Use BAPTA Free Acid and dissolve it with CsOH or KOH.
  • Use Case for BAPTA-Na₄: General neuronal excitability, current clamp recordings, or experiments where intracellular Na⁺ (10-40 mM) is physiological or non-interfering.

Solubility & pH
  • BAPTA Free Acid: Sparingly soluble in water.[1][2] Requires basic pH to dissolve.

  • BAPTA-Na₄: Highly soluble in water (>100 mM).

  • pH Behavior: BAPTA-Na₄ solutions are alkaline . You will need to titrate down with acid (HCl or Methanesulfonic acid) to reach physiological pH (7.2–7.3).

Protocol: Preparation of 100 mM BAPTA-Na₄ Stock

This protocol creates a concentrated master stock (100 mM) to be aliquoted and frozen. This minimizes weighing errors and degradation.

Materials Required[3][4][5][6][7][8][9]
  • BAPTA-Na₄ Solid: MW ≈ 564.36 g/mol (Check your specific bottle; hydration states vary).

  • Solvent: Milli-Q Water (18.2 MΩ·cm). Critical: Standard distilled water contains trace Ca²⁺ that will saturate the BAPTA before it enters the cell.

  • pH Adjustment: 1N HCl (for lowering pH).

  • Filtration: 0.22 µm syringe filter (PES or Nylon).

Step-by-Step Methodology
  • Calculation: To prepare 10 mL of 100 mM stock:

    
    
    
    
    
  • Dissolution:

    • Add the weighed BAPTA-Na₄ to a 15 mL conical tube.

    • Add approx. 8 mL of Milli-Q water (80% of final volume).

    • Vortex vigorously. The salt should dissolve rapidly.

  • pH Check (Crucial Step):

    • The pH will likely be >9.0.

    • Do not adjust the pH of this 100 mM stock to 7.2 yet unless you are certain your internal solution buffer (HEPES) cannot handle the shift later.

    • Recommendation: Leave the stock at its native pH (alkaline) or adjust to pH ~8.0. BAPTA is more stable in alkaline conditions. You will adjust the final internal solution pH later.

  • Volume Adjustment:

    • Add Milli-Q water to reach exactly 10 mL .

  • Filtration & Aliquoting:

    • Filter through a 0.22 µm syringe filter to remove particulates (essential for Giga-seals).

    • Aliquot into 100 µL or 200 µL PCR tubes.

    • Store at -20°C. Shield from light.

Working Solution: The Intracellular Mix

This section explains how to dilute the stock into your pipette solution while compensating for Osmolarity.

Osmolarity Compensation Table

Because BAPTA-Na₄ adds 5 osmotic particles per molecule, you must reduce the main salt (e.g., K-Gluconate) to prevent cell swelling.

Target [BAPTA][Na⁺] AddedApprox. Osmolarity AddedCompensation (Remove K-Gluconate)
0.1 mM 0.4 mM~0.5 mOsmNegligible
1.0 mM 4.0 mM~5 mOsmReduce K-Glu by ~2.5 mM
10 mM 40 mM ~50 mOsm Reduce K-Glu by ~25 mM
20 mM 80 mM~100 mOsmReduce K-Glu by ~50 mM
Preparation Workflow (Graphviz)

BAPTA_Workflow Start Start: Define Experiment Needs Choice Is Intracellular Na+ (40mM) Acceptable? Start->Choice UseNa4 Use BAPTA-Na4 Salt (Water Soluble) Choice->UseNa4 Yes UseFree Use BAPTA Free Acid (Dissolve w/ CsOH/KOH) Choice->UseFree No (Need Na-free) StockPrep Prepare 100mM Stock (Dissolve in Milli-Q) UseNa4->StockPrep Dilution Dilute to Working Conc (e.g., 10mM in Internal Sol) StockPrep->Dilution OsmComp CRITICAL: Osmolarity Compensation Reduce K-Gluconate by 25mM Dilution->OsmComp pHAdjust Adjust pH to 7.2 (Use HCl for Na4 salt) OsmComp->pHAdjust Filter Filter (0.22 µm) & Aliquot pHAdjust->Filter

Caption: Decision matrix and workflow for BAPTA-Na4 preparation, highlighting the critical osmolarity compensation step.

Scientific Validation: Nanodomains vs. Microdomains

To validate that your BAPTA solution is working compared to EGTA, you can observe the suppression of rapid calcium-dependent events.

The Nanodomain Concept

Calcium channels (Voltage-Gated Calcium Channels, VGCCs) create a plume of high


 immediately upon opening.
  • EGTA: Slow on-rate. Calcium ions can diffuse ~100 nm and bind to a sensor (e.g., BK channel or Synaptotagmin) before EGTA binds the calcium.

  • BAPTA: Fast on-rate. Intercepts calcium within 10-20 nm.

Visualizing the Buffer Effect

Nanodomain Channel Ca2+ Channel Ca Ca2+ Channel->Ca Influx Sensor Ca2+ Sensor Ca->Sensor Blocked by BAPTA Ca->Sensor Activates (with EGTA) BAPTA BAPTA (Fast) Ca->BAPTA Intercepted (<20nm) EGTA EGTA (Slow) Ca->EGTA Too Slow (>100nm)

Caption: BAPTA intercepts Ca2+ before it reaches the sensor (Nanodomain), whereas EGTA is too slow, allowing sensor activation.

Troubleshooting & QC

SymptomProbable CauseSolution
Giga-seal fails / breaks Precipitates in solution.Re-filter the internal solution (0.22 µm). Ensure no "old" BAPTA stock was used (oxidizes over time).
Cell Swelling Hyperosmolarity.You likely added 10 mM BAPTA-Na₄ without reducing K-Gluconate. Check Osmolarity (Target: 290 mOsm).
No Calcium Current (

)
Run-down or Block.BAPTA is highly effective. Ensure you are not "washing out" necessary rundown factors (add Mg-ATP/GTP).
Shift in Activation V½ Charge Screening.High concentrations of intracellular BAPTA can shift VGCC activation voltages by ~10-15 mV [2].

References

  • Adler, E. M., Augustine, G. J., Duffy, S. N., & Charlton, M. P. (1991). Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience, 11(6), 1496-1507.

  • Hoth, M., & Penner, R. (1992). Depletion of intracellular calcium stores activates a calcium current in mast cells. Nature, 355(6358), 353-356.

  • Thermo Fisher Scientific. (n.d.). BAPTA Product Information and Specifications.

  • Marty, A., & Neher, E. (1985). Potassium channels in cultured bovine adrenal chromaffin cells. The Journal of Physiology, 367(1), 117-141.

Sources

Precision Calcium Buffering with BAPTA-Na4: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Controlling free calcium concentration (


) in the nanomolar range is a foundational requirement for electrophysiology (patch-clamp), enzyme kinetics, and calibration of fluorescent indicators (e.g., Fura-2, Fluo-4). While EGTA is the historical standard, BAPTA  (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) offers superior kinetics and pH stability. This guide details the preparation of defined calcium buffers using BAPTA-Na4  (the tetrasodium salt), emphasizing the "Reciprocal Dilution" method—the gold standard for minimizing experimental error.

Part 1: Theoretical Basis & Strategic Choice

Why BAPTA-Na4?

In high-precision environments, BAPTA is often preferred over EGTA due to two critical physicochemical properties:

  • Fast Kinetics: BAPTA binds and releases

    
     approximately 50–400 times faster  than EGTA.[1][2] This makes it essential for clamping rapid calcium transients in neurons or cardiomyocytes, where EGTA is too slow to buffer local gradients effectively.
    
  • pH Insensitivity: The apparent dissociation constant (

    
    ) of EGTA is heavily dependent on pH because the protonation of its binding sites competes with calcium. BAPTA’s 
    
    
    
    values are lower, making its
    
    
    affinity relatively stable across the physiological pH range (6.8–7.4).

Table 1: Comparative Metrics (Physiological Conditions)

FeatureEGTABAPTAImpact on Protocol

(

)
~150–200 nM~160–220 nMSimilar affinity; ideal for buffering basal cytosolic Ca.
Binding Rate (

)


BAPTA is required for spatial clamping in nanodomains.
pH Sensitivity High (Extreme

with

)
LowBAPTA buffers are more robust against small pH errors.
Selectivity (

)
High (

)
High (

)
Both exclude

effectively.
The Governing Equilibrium

The calculation of free calcium relies on the equilibrium expression:



Where:

  • 
     is the apparent dissociation constant under specific experimental conditions (pH, Temperature, Ionic Strength).
    
  • 
     is the concentration of calcium-bound chelator.
    
  • 
     is the concentration of unbound chelator.
    

Critical Variable: The


 
Unlike absolute constants found in chemistry textbooks, the 

you use must be corrected for your buffer's ionic strength and temperature.
  • Temperature:

    
     increases with temperature (affinity decreases).
    
  • Ionic Strength:

    
     increases with ionic strength (affinity decreases).
    
  • Standard Value: At 22°C, pH 7.2, and 100-150mM ionic strength, the

    
     of BAPTA is typically 160 nM .
    

Part 2: Experimental Protocol (The Reciprocal Dilution Method)

Do not simply add


 to a BAPTA solution.  This "direct addition" method is prone to errors caused by micropipetting inaccuracies and the hygroscopic nature of calcium salts.

The Solution: The Reciprocal Dilution (Mixing) Method .[3] You will prepare two identical stock solutions—one with zero calcium and one saturated with calcium—and mix them in precise ratios. This ensures the total BAPTA concentration remains constant while clamping free calcium.

Workflow Visualization

ReciprocalDilution cluster_stocks Stock Preparation cluster_process Critical Steps StockA Stock A: Zero Ca (10mM BAPTA, 0mM Ca) Purity Determine BAPTA Purity (Spectrophotometry) StockA->Purity StockB Stock B: High Ca (10mM BAPTA, 10mM Ca) StockB->Purity pH_Adj Adjust pH to 7.20 (Must be identical for A & B) Purity->pH_Adj Mix Mix A & B (Volumetric Ratios) pH_Adj->Mix Combine Result Target Free [Ca2+] Defined Buffer Mix->Result

Caption: The Reciprocal Dilution workflow minimizes pipetting errors and ensures constant ionic strength across the calibration curve.

Step-by-Step Methodology
Materials
  • BAPTA-Na4 (Tetrasodium salt, highly soluble).

  • CaCl2 (1M Standard Solution from a commercial source is recommended over weighing hygroscopic powder).

  • MOPS or HEPES (Free acid).

  • KCl (for ionic strength).

  • pH Adjusters: HCl (since BAPTA-Na4 is basic) and KOH.

Step 1: Calculate Purity-Corrected Concentrations

Commercial BAPTA often contains water. If the label says 95% purity, you must correct the mass.

  • Action: Prepare a nominal 10 mM BAPTA solution.

  • Verification: Titrate a small aliquot with a standard Calcium solution using a calcium electrode or a colorimetric assay to determine the actual [BAPTA].

Step 2: Prepare Stock A (Zero Calcium)

Composition: 10 mM BAPTA, 100 mM KCl, 10 mM MOPS.

  • Dissolve BAPTA-Na4, KCl, and MOPS in ~80% of final volume ddH2O.

  • Crucial: BAPTA-Na4 is basic. The solution will likely be pH > 9.

  • Titrate with HCl (not NaOH) to reach exactly pH 7.20 at your experimental temperature (e.g., 22°C).

  • Bring to final volume.

  • Note: Add a trace amount of EGTA (e.g., 10 µM) if absolute zero is required to scavenge contaminant Ca, but for BAPTA buffering, this is usually unnecessary.

Step 3: Prepare Stock B (Saturated Calcium)

Composition: 10 mM BAPTA, 10 mM CaCl2, 100 mM KCl, 10 mM MOPS.

  • Dissolve BAPTA-Na4, KCl, and MOPS in ~80% water.

  • Add exactly 10 mM CaCl2. (Ideally, add slightly less than 10mM, e.g., 9.9 mM, to ensure BAPTA is not "over-saturated" which leaves free Ca floating uncontrolled, or use the "excess Ca" method if you only care about the ratio). Best Practice: Prepare exactly 10mM BAPTA and 10mM Total Calcium.

  • Adjust pH to 7.20. Note: Calcium binding releases protons (though fewer than EGTA). You must re-check pH.[4]

  • Bring to final volume.

Step 4: Mixing for Target

Use the rearrangement of the equilibrium equation. Since


 is constant (10mM) in both stocks:


Where


 is the volume fraction of Stock B (Ca-saturated).

Table 2: Mixing Volumes for Target Free Ca (Assuming


 = 160 nM) 
Total Volume = 10 mL
Target

Volume Stock A (Zero Ca)Volume Stock B (Sat. Ca)Ratio (

)
0 nM 10.00 mL0.00 mL0.00
17 nM 9.00 mL1.00 mL0.10
68 nM 7.00 mL3.00 mL0.30
160 nM (

)
5.00 mL5.00 mL0.50
373 nM 3.00 mL7.00 mL0.70
1.44 µM 1.00 mL9.00 mL0.90
~39 µM 0.00 mL10.00 mL1.00

Part 3: Calculation & Validation Tools

The MaxChelator Standard

While manual calculations are useful for understanding, always validate with MaxChelator (Patton et al.). This software accounts for:

  • Ionic Strength (BAPTA-Na4 adds ~40mM ionic strength due to 4

    
     ions).
    
  • Temperature coefficients.[5]

  • Competing ligands (Mg, ATP).[4][6][7][8]

Access:

Validation Protocol

Do not assume your calculated free calcium is correct.

  • Fluorometric Check: Use a high-affinity dye (e.g., Fluo-4 pentapotassium salt) with a known

    
    . Measure fluorescence of your buffer.[9]
    
  • Equation:

    
    .
    
  • If the calculated

    
     deviates from the measured, adjust your BAPTA 
    
    
    
    value in your calculations (re-calibrating the system).

Part 4: Troubleshooting & Pitfalls

The "Proton Ejection" Error

When


 binds to BAPTA, protons are released (or absorbed depending on starting pH species), altering the pH.
  • Symptom:[3][4][5][9][10][11] Your calculated free Ca is wrong because the pH drifted from 7.2 to 7.1 upon adding Calcium.

  • Fix: This is why the Reciprocal Dilution method is superior. You adjust the pH of the Ca-saturated stock before mixing.

Ionic Strength Drift

BAPTA-Na4 contributes significantly to osmolarity and ionic strength.

  • 10 mM BAPTA-Na4

    
     40-50 mOsm/kg.
    
  • Ensure you reduce the KCl/NaCl in your base buffer to compensate, maintaining physiological osmolarity (~290-300 mOsm).

Purity Overestimation

Commercial BAPTA is rarely 100% pure.

  • If you calculate based on weight but the purity is 90%, your

    
     is lower than thought.
    
  • In the Reciprocal Dilution method, this error cancels out if you use the same BAPTA stock for both A and B, because the ratio determines the free calcium, not the absolute molarity (provided

    
     in Stock B is accurately matched to the actual BAPTA concentration).
    

References

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry. Link

  • Patton, C., et al. (2004). Some precautions in using chelators to buffer metals in biological solutions. Cell Calcium.[8] Link

  • Bers, D. M., et al. (2010). A practical guide to the preparation of Ca2+ buffers.[8] Methods in Cell Biology. Link

  • MaxChelator Online. UC Davis Department of Pharmacology. Link

  • Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA.[5][8] Biochimica et Biophysica Acta. Link

Sources

Application Note: Precision Buffering of Rapid Neuronal Calcium Transients with BAPTA-Na4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger crucial for a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1] The spatial and temporal dynamics of Ca²⁺ signals are tightly regulated, with rapid, localized transients often occurring in subcellular microdomains. These fast signals, lasting only milliseconds, are essential for triggering time-sensitive events like synaptic vesicle fusion.[2] To dissect the specific roles of these rapid Ca²⁺ transients, researchers require tools that can intercept Ca²⁺ ions before they reach their targets. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity Ca²⁺ chelator uniquely suited for this purpose.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using the membrane-impermeant salt form, BAPTA-Na4, to effectively block rapid Ca²⁺ transients in neurons.

Section 1: BAPTA-Na4 as a High-Speed Ca²⁺ Buffer: Mechanism of Action

BAPTA and its derivatives are invaluable tools for controlling intracellular Ca²⁺ concentrations.[4] Unlike the more commonly known chelator EGTA, BAPTA possesses kinetic properties that make it superior for studying fast Ca²⁺-dependent events.

Key Properties of BAPTA:

  • High Affinity & Selectivity: BAPTA exhibits a high affinity for Ca²⁺ (Kd ≈ 110 nM in the absence of Mg²⁺) and a 10⁵-fold greater selectivity for Ca²⁺ over magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[5][6]

  • Rapid Binding Kinetics: The defining feature of BAPTA is its rapid on-rate for Ca²⁺ binding, which is 50–400 times faster than that of EGTA.[4] This allows BAPTA to capture Ca²⁺ ions very close to their point of entry, such as the mouth of a voltage-gated calcium channel, before they can diffuse to and activate nearby Ca²⁺ sensors.[7]

  • pH Insensitivity: BAPTA's affinity for Ca²⁺ is largely independent of physiological pH changes, unlike EGTA, providing more stable and predictable buffering in cellular experiments.[3][5]

The structural difference between BAPTA and EGTA, where benzene rings replace carbon chains, underlies these kinetic advantages.[3] This rapid buffering capacity makes BAPTA an essential tool for distinguishing between processes governed by highly localized "nanodomain" Ca²⁺ signals and those controlled by more diffuse, slower "microdomain" signals.[7][8] While BAPTA can effectively inhibit both, EGTA, due to its slower binding, can only buffer the more distant microdomain signals.[7][8]

Figure 1: Mechanism of BAPTA Action. Upon influx, Ca²⁺ is rapidly intercepted and bound by BAPTA, preventing it from reaching and activating downstream Ca²⁺ sensors, thereby blocking the physiological response.

Section 2: Experimental Design & Key Considerations

Successful implementation of BAPTA-Na4 requires careful planning. As BAPTA-Na4 is a salt, it is membrane-impermeant and must be introduced directly into the neuronal cytoplasm.[3][9] The whole-cell patch-clamp technique is the most common and precise method for this purpose.[10]

2.1 Choosing the Right Concentration

The concentration of BAPTA included in the patch pipette solution is the most critical experimental parameter. The goal is to introduce enough BAPTA to outcompete endogenous Ca²⁺ binding proteins and sensors without causing off-target effects.

  • Low Concentrations (0.1 - 0.5 mM): Often sufficient to affect processes that are highly sensitive to Ca²⁺ or are mediated by Ca²⁺ accumulation over time. At 0.5 mM, BAPTA can strongly reduce excitatory postsynaptic potentials (EPSPs) without affecting certain forms of short-term plasticity like facilitation.[11]

  • Moderate Concentrations (1 - 10 mM): Commonly used to robustly block most rapid Ca²⁺-dependent processes, including neurotransmitter release and the induction of some forms of synaptic plasticity.[11] Concentrations in the 1-10 mM range are standard for loading via patch pipette.[4]

  • High Concentrations (>10 mM): Can be used to create a virtually Ca²⁺-free intracellular environment but increase the risk of off-target effects and altering cellular homeostasis.

The optimal concentration is empirical and depends on the specific neuron type, the process under investigation, and the density and affinity of endogenous Ca²⁺ buffers.[12]

2.2 Loading via Patch Pipette

Dialysis of BAPTA-Na4 from the patch pipette into the cell is a diffusion-dependent process.

  • Time Course: It may take several minutes after establishing the whole-cell configuration for the intracellular BAPTA concentration to equilibrate with the pipette concentration.[10] It is crucial to allow for a consistent loading period (e.g., 5-10 minutes) before beginning experimental measurements to ensure reproducibility.

  • Monitoring: The cell's health and electrical properties (e.g., access resistance, membrane resistance) should be monitored throughout the loading period and experiment.

2.3 Essential Control Experiments

To ensure that the observed effects are due to Ca²⁺ chelation and not an artifact of the experimental manipulation, several controls are necessary.

  • Vehicle Control: Record from cells using an internal solution that does not contain BAPTA to establish a baseline response.

  • EGTA Control: As a slower Ca²⁺ buffer, EGTA can help dissect the spatial dynamics of the Ca²⁺ signal. If BAPTA blocks a response but EGTA (at a comparable concentration, e.g., 10 mM) does not, it strongly suggests the process is governed by a nanodomain Ca²⁺ signal.[7][8]

  • Varying BAPTA Concentration: Demonstrating a dose-dependent effect of BAPTA provides strong evidence for the involvement of Ca²⁺.[11][13]

2.4 Potential Off-Target Effects

While highly specific for Ca²⁺, at high concentrations BAPTA has been reported to have effects independent of its chelating properties, such as altering the voltage sensitivity of Ca²⁺ channels or interacting with other cellular proteins.[14][15] These potential confounds should be considered when interpreting data, especially from experiments using high BAPTA concentrations.

Section 3: Protocols for Implementation

3.1 Protocol: Preparation of BAPTA-Na4 Stock Solutions

BAPTA tetrasodium salt (BAPTA-Na4) is generally soluble in aqueous solutions.

  • Reagents & Equipment:

    • BAPTA-Na4 powder

    • High-purity (18 MΩ·cm) water or desired buffer (e.g., HEPES)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of BAPTA-Na4 powder to make a concentrated stock solution (e.g., 100 mM).

    • Add the appropriate volume of high-purity water or buffer to the vial containing the powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. Aqueous solutions are generally stable for months when frozen.

3.2 Protocol: Loading BAPTA-Na4 via Whole-Cell Patch Pipette

This protocol assumes a standard patch-clamp setup for neuronal cultures or acute brain slices.[16][17]

  • Reagents & Equipment:

    • Standard patch-clamp rig (microscope, manipulator, amplifier)[17]

    • Borosilicate glass capillaries

    • Pipette puller

    • Standard artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultures

    • Prepared intracellular (pipette) solution

    • BAPTA-Na4 stock solution

  • Procedure:

    • Prepare Internal Solution: Thaw an aliquot of your standard internal solution. Add the BAPTA-Na4 stock solution to achieve the final desired concentration (e.g., 10 mM). Ensure the osmolarity and pH are corrected after adding BAPTA. Filter the final solution through a 0.22 µm syringe filter.

    • Pull Pipettes: Pull glass pipettes to a suitable resistance for your target neurons (typically 3-7 MΩ).

    • Backfill Pipette: Fill the patch pipette with the BAPTA-containing internal solution, ensuring no air bubbles are trapped in the tip.[17]

    • Approach Neuron: Under visual guidance, approach a target neuron with the pipette, applying light positive pressure.[17]

    • Form Gigaohm Seal: Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance (>1 GΩ) seal.[17]

    • Establish Whole-Cell Configuration: Apply a brief pulse of suction or voltage "zap" to rupture the membrane patch, establishing electrical and physical continuity between the pipette and the cell interior.

    • Equilibration/Loading Period: Wait for a consistent period (e.g., 5-10 minutes) after establishing the whole-cell configuration to allow BAPTA to diffuse into the cell and equilibrate before starting data acquisition.[18] Monitor access resistance during this time; a stable, low access resistance is crucial for good dialysis.

    • Run Experiment: Proceed with your electrophysiological protocol to test the effect of intracellular BAPTA on the neuronal property of interest.

Workflow cluster_prep Preparation cluster_patch Patching Procedure cluster_exp Experiment prep_sol 1. Prepare BAPTA-containing Internal Solution pull_pipette 2. Pull Glass Pipette prep_sol->pull_pipette fill_pipette 3. Backfill Pipette pull_pipette->fill_pipette approach 4. Approach Neuron fill_pipette->approach seal 5. Form Gigaohm Seal approach->seal rupture 6. Rupture Membrane (Go Whole-Cell) seal->rupture load 7. Allow BAPTA Loading (5-10 min) rupture->load record 8. Record Experimental Data load->record

Figure 2: Experimental workflow for loading a neuron with BAPTA-Na4 using the whole-cell patch-clamp technique.

Section 4: Data Presentation & Summary

The appropriate concentration of BAPTA is highly dependent on the experimental goal. The following table provides empirically derived starting points for common applications.

Experimental GoalTarget ProcessTypical BAPTA-Na4 Concentration (in pipette)Key Rationale & Reference
Block Synaptic Transmission Vesicle fusion at presynaptic terminal5 - 10 mMTo intercept Ca²⁺ within the nanodomain between VGCCs and release sensors.[7][8]
Inhibit Synaptic Plasticity LTP/LTD induction1 - 10 mMTo prevent postsynaptic Ca²⁺ from reaching the threshold required for plasticity induction.[19][20]
Probe Ca²⁺-activated Currents e.g., SK/BK channels0.5 - 5 mMTo buffer local Ca²⁺ transients that gate ion channels.
Prevent Ca²⁺-induced Ca²⁺ Release ER/Mitochondrial dynamics10 mMTo clamp cytosolic Ca²⁺ and prevent regenerative release from internal stores.[10]
Dissect Nanodomain vs. Microdomain Compare with EGTA10 mM BAPTA vs. 10 mM EGTABAPTA's fast kinetics allow it to buffer nanodomains while EGTA cannot.[3][7][8]

Section 5: Conclusion

BAPTA-Na4 is a powerful and indispensable tool for the precise dissection of rapid Ca²⁺ signaling in neurons. Its fast binding kinetics allow researchers to investigate the role of highly localized Ca²⁺ nanodomains in processes like neurotransmission and synaptic plasticity with a precision that slower chelators like EGTA cannot match.[3][7] By carefully selecting the appropriate concentration and employing rigorous control experiments, researchers can confidently elucidate the causal links between rapid Ca²⁺ transients and specific neuronal functions.

References

  • Parekh, A. B., & Putney, J. W. Jr. (2005). Methods for Studying Store-Operated Calcium Entry. PMC. Retrieved from [Link]

  • Kosenkov, A., et al. (2024). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. ResearchGate. Retrieved from [Link]

  • Rozov, A., et al. (2001). Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics. PMC. Retrieved from [Link]

  • Fan, B., et al. (2020). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. ResearchGate. Retrieved from [Link]

  • Velumian, A. A., & Carlen, P. L. (2000). Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones. The Journal of Physiology. Retrieved from [Link]

  • Taratula, O., et al. (2018). Differential effects of EGTA and BAPTA on transmitter release at the squid giant synapse. ResearchGate. Retrieved from [Link]

  • Janaka, S. K. (2017). EGTA vs BAPTA?. ResearchGate. Retrieved from [Link]

  • Kosenkov, A., et al. (2024). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. MDPI. Retrieved from [Link]

  • Sneyers, F., et al. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Open Research Online. Retrieved from [Link]

  • Nakamura, Y. (2020). EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels. Frontiers in Synaptic Neuroscience. Retrieved from [Link]

  • Canepari, M., & Lacar, B. (2011). Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PMC. Retrieved from [Link]

  • Mochida, S. (2013). Calcium Channels and Short-term Synaptic Plasticity. PMC. Retrieved from [Link]

  • Bosson, A., et al. (2022). Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. PMC. Retrieved from [Link]

  • Neri, T. (2012). What method is best to i) trigger and ii) inhibit intracellular Calcium release?. ResearchGate. Retrieved from [Link]

  • Graupner, M., & Brunel, N. (2012). Synaptic plasticity rules with physiological calcium levels. PNAS. Retrieved from [Link]

  • Bosson, A., et al. (2022). Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. ResearchGate. Retrieved from [Link]

  • Lee, A. K., et al. (2000). Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. PubMed. Retrieved from [Link]

  • Zucker, R. S. (1993). CALCIUM AND SHORT-TERM SYNAPTIC PLASTICITY. Annual Review of Physiology. Retrieved from [Link]

  • Ben-Johny, M., & Dick, I. E. (2020). Analysis of neuronal Ca2+ handling properties by combining perforated patch clamp recordings and the added buffer approach. bioRxiv. Retrieved from [Link]

  • Sanchis-Segura, C., et al. (2012). Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice. PubMed. Retrieved from [Link]

  • Various Authors. (2016). How to experimentally raise intracellular Ca2+ concentrations in HEK293 cells and primary hippocampal neurons?. ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Interchim. Retrieved from [Link]

  • Sharma, S., & Taliyan, R. (2022). Role of Calcium Ions in Synaptic Plasticity & Neurophysiology. ResearchGate. Retrieved from [Link]

  • Bosson, A., et al. (2022). Patch-clamp mediated BAPTA loading in astrocytes. ResearchGate. Retrieved from [Link]

  • Anonymous. (2015). How can I dissolve BAPTA in intracellular solution for patch clamp recordings?. ResearchGate. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. Retrieved from [Link]

  • Inglebert, Y., & Debanne, D. (2021). Calcium and Spike Timing-Dependent Plasticity. Frontiers in Cellular Neuroscience. Retrieved from [Link]

Sources

Application Note: Precision Preparation of Zero and Defined Free Calcium Buffers Using BAPTA-Na4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In physiological research, particularly patch-clamp electrophysiology and fluorometric calcium imaging, the control of free calcium concentration (


) is paramount. While resting cytosolic calcium levels hover around 100 nM, "zero" calcium conditions are often required to study ion channel permeation, calibrate indicators, or quench signaling pathways.

This guide details the preparation of calcium buffers using BAPTA-Na4 (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrasodium salt). Unlike the common chelator EGTA, BAPTA offers distinct advantages: it is largely pH-insensitive in the physiological range and possesses rapid calcium binding kinetics (


), making it superior for spatial and temporal clamping of calcium transients.[1]

Note on "Zero" Calcium: Absolute zero calcium is thermodynamically impossible in aqueous solution due to ubiquitous contamination from glass, reagents, and plastic. This protocol aims to achieve nominally zero free calcium (


) via high-capacity chelation.

Technical Background: BAPTA vs. EGTA[1][2][3][4][5][6][7]

The choice of BAPTA over EGTA is not merely preferential; it is mechanistic.

The pH Advantage

EGTA is highly pH-dependent.[2] At pH 7.0, the apparent


 of EGTA for 

is ~300 nM. A small drift to pH 7.4 changes this affinity significantly, altering

.[2] BAPTA, however, has

values for its nitrogen protons well below physiological pH (

,

), rendering its calcium affinity (

) stable between pH 7.0 and 7.4.
Kinetic Buffering

In fast signaling events (e.g., synaptic transmission), EGTA is too slow to buffer local calcium spikes. BAPTA’s rapid on-rate allows it to intercept calcium ions before they bind to fast endogenous sensors like synaptotagmin.

Comparative Data
FeatureEGTABAPTA

(

) @ pH 7.2
~150 nM (Highly variable w/ pH)~160–220 nM (Stable)
pH Sensitivity (7.0–7.4) HighLow

Selectivity
Very High (

)
Moderate (

)
Binding Rate (

)
Slow (

)
Fast (

)
UV Absorbance NoneShift upon Ca-binding (254 nm)

Workflow Visualization

The following diagram illustrates the logic flow for preparing and validating the buffer.

G Start Raw BAPTA-Na4 (Hygroscopic Solid) Dissolve Dissolve in Ultra-Pure Water Start->Dissolve pH_Adjust CRITICAL: pH Adjustment (BAPTA-Na4 is Alkaline) Dissolve->pH_Adjust pH > 10 initially Stock 100 mM Stock Solution pH_Adjust->Stock Zero_Buff Nominally Zero Buffer (10mM BAPTA / 0 added Ca) Stock->Zero_Buff Dilute Defined_Buff Defined Buffer (e.g. 100nM Free Ca) Stock->Defined_Buff + CaCl2 Valid Validation (Fura-2 or Electrode) Zero_Buff->Valid Defined_Buff->Valid Calc MaxChelator Calculation Calc->Defined_Buff Input Kd

Figure 1: Critical workflow for BAPTA-Na4 buffer preparation. Note the mandatory pH adjustment step.[2]

Materials & Reagents

  • BAPTA, Tetrasodium Salt (BAPTA-Na4): High purity (>99%).

    • Note: Do not use BAPTA-AM; that is for intracellular loading via membrane permeation.

  • Water: 18.2 MΩ·cm deionized water (Milli-Q or equivalent).

  • pH Adjusters: 1 M HCl (Molecular Biology Grade) and 1 M NaOH (if needed).

    • Warning: BAPTA-Na4 solutions are naturally basic. You will primarily need HCl.

  • Calcium Standard: 1.000 M

    
     standard solution (commercially available ampoules recommended to avoid hygroscopic weighing errors).
    
  • Plasticware: Use polypropylene or polystyrene. Avoid borosilicate glass for storage, as it leaches calcium over time.

Protocol: Preparation of Stock Solutions

Step 1: 100 mM BAPTA Stock Solution

BAPTA-Na4 is hygroscopic. Weighing small amounts accurately is difficult. It is best to prepare a concentrated stock.

  • Weigh approximately 600 mg of BAPTA-Na4 (MW

    
     600  g/mol , check specific lot MW).
    
  • Add to 8 mL of 18.2 MΩ water in a pre-rinsed plastic tube.

  • Vortex until dissolved.

  • Check pH: The pH will likely be >10.

  • Titrate: Slowly add 1 M HCl while monitoring pH. Bring pH to 7.20 .

    • Why? If you dilute this later into a buffer without pre-adjusting, the high alkalinity will disrupt the final buffer pH, altering the

      
       and cell health.
      
  • Final Volume: Add water to reach exactly 10 mL .

  • Filter: Syringe filter (0.22 µm) into aliquots. Store at -20°C.

Step 2: The "Nominally Zero" Calcium Buffer

This buffer relies on the high chelating capacity of BAPTA to scavenge background calcium.[1]

  • Base Buffer: Prepare your standard internal solution or extracellular buffer (e.g., 130 mM KCl, 10 mM HEPES) minus the calcium.

  • Add BAPTA: Add the BAPTA stock to a final concentration of 10 mM .

  • No Calcium Addition: Do NOT add any

    
    .
    
  • pH Check: Adjust final pH to 7.20 using KOH or HCl.

  • Result: Assuming background Ca contamination is ~5-10 µM, 10 mM BAPTA will clamp free Ca to:

    
    
    This is effectively "zero" for most biological applications.
    

Protocol: Defined Free Calcium (e.g., 100 nM)[8]

To create a buffer with a specific


 (e.g., resting levels), use the Defined Addition Method .
The Calculation (MaxChelator)

Do not use simple algebraic approximations. Use the MaxChelator algorithm (Patton et al.) which accounts for ionic strength, temperature, and pH.

  • Constants for BAPTA (Standard Conditions: 22°C, pH 7.2, 0.15M Ionic Strength):

    • 
       (This varies; verification is required for high precision).
      
Preparation Steps
  • Prepare 50 mL of your base buffer (HEPES/KCl).

  • Add 10 mM BAPTA (from stock).

  • Calculate required Total Calcium (

    
    ) to achieve 100 nM Free Calcium (
    
    
    
    ):
    
    
    • Approximation: For 100 nM free Ca and 10 mM BAPTA (

      
      =220nM):
      
      
      
      
  • Add 3.125 mL of 1 M

    
     stock (adjust for volume).
    
  • CRITICAL: Check pH again. The release of protons upon Ca-binding is less severe for BAPTA than EGTA, but pH must be exactly 7.20 for the

    
     to hold true.
    

Validation: The Self-Validating System

Never trust the calculation alone. Reagents degrade, and water varies.

Method: Ratiometric Fluorometry (Fura-2)
  • Add 1 µM Fura-2 pentapotassium salt to your prepared buffer.

  • Measure fluorescence at Excitation 340 nm and 380 nm (Emission 510 nm).

  • Compare against a Calibration Kit (commercial or homemade Zero/Saturating Ca standards).

  • Calculate

    
    :
    
    
    
    
    • If the calculated value deviates >10% from target, adjust

      
       or BAPTA concentration.
      

Troubleshooting

IssueProbable CauseSolution
pH drifts after adding BAPTA BAPTA-Na4 is alkaline.Titrate stock solution to pH 7.2 before adding to buffer.
Calculated Ca does not match Measured Ca Ionic strength mismatch.Recalculate

using MaxChelator with correct ionic strength inputs.
Precipitate forms Calcium Phosphate formation.Avoid phosphate buffers (PBS) when using high calcium. Use HEPES or MOPS.[3]
High Background Ca Glassware contamination.Switch to plasticware; wash all containers with 1 mM EDTA followed by extensive Milli-Q rinses.

References

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[4] Biochemistry, 19(11), 2396-2404.[5]

  • Bers, D. M. (1982). A simple method for the accurate determination of free [Ca] in Ca-EGTA solutions.[6][7] American Journal of Physiology-Cell Physiology, 242(5), C404-C408.[7]

  • Patton, C., et al. (2004). MaxChelator: a program for calculating the free metal ion concentration in buffered solutions. Stanford University.[6]

  • McGuigan, J. A., et al. (1991). Calcium buffer solutions and how to make them: a do it yourself guide.[8] Canadian Journal of Physiology and Pharmacology, 69(11), 1733-1749.

Sources

Application Note: Abrogating Calcium-Dependent Inactivation (CDI) using BAPTA-Na4

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Calcium-Dependent Inactivation (CDI) is a rapid negative feedback mechanism where incoming Ca²⁺ ions bind to channel-associated calmodulin (CaM), causing the channel to close milliseconds after opening. While physiologically vital, CDI often obscures the study of voltage-dependent gating kinetics and pharmacological block during drug development assays.

This guide details the use of BAPTA-Na4 (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrasodium salt) to eliminate CDI. Unlike the slower chelator EGTA, BAPTA possesses a rapid Ca²⁺ association rate (


) capable of intercepting Ca²⁺ ions within the channel's "nanodomain" before they bind the CaM sensor. This protocol provides the formulation, osmolarity compensation strategies, and experimental validation required to isolate pure voltage-dependent currents.

Part 2: Scientific Background & Mechanism[1][2]

The Nanodomain Challenge

Upon channel opening, Ca²⁺ concentration at the pore mouth (the nanodomain) spikes to >100 µM within microseconds, while bulk cytosolic Ca²⁺ remains <1 µM. The CDI sensor, Calmodulin (CaM), is constitutively tethered to the channel's C-terminus (IQ motif), placing it directly in this nanodomain.

To prevent CDI, a chelator must bind Ca²⁺ faster than CaM can.

  • EGTA: Slow forward rate constant (

    
    ). It buffers bulk Ca²⁺ but fails to capture Ca²⁺ in the nanodomain before it hits CaM.
    
  • BAPTA: Fast forward rate constant (

    
    ).[1] It is ~100-400x faster than EGTA, effectively "clamping" local Ca²⁺ to zero and preventing CaM engagement.
    
Comparative Kinetics Data
ParameterEGTA (The "Slow" Buffer)BAPTA (The "Fast" Buffer)Biological Impact

(Association)


BAPTA captures Ca²⁺ before CaM binding.

(Affinity)
~150 nM~160–220 nMBoth bind Ca²⁺ tightly; affinity is not the differentiator.
Nanodomain Reach Poor (Global buffering only)Excellent (Local/Nanodomain buffering)BAPTA prevents CDI; EGTA does not.
pH Sensitivity HighLowBAPTA is more stable during metabolic shifts.
Pathway Visualization

The following diagram illustrates the kinetic competition between the Chelator and the CDI Sensor (CaM).

CDI_Mechanism cluster_Competition Kinetic Competition Ca_Influx Ca2+ Influx (Voltage-Gated Channel) Nanodomain Nanodomain (<20nm from pore) Ca_Influx->Nanodomain Microseconds CaM Calmodulin (CaM) (Tethered Sensor) Nanodomain->CaM Fast Binding (Physiological) EGTA EGTA (Slow Chelator) Nanodomain->EGTA Too Slow (Fails to intercept) BAPTA BAPTA (Fast Chelator) Nanodomain->BAPTA Very Fast (Intercepts Ca2+) Inactivation Channel Inactivation (CDI) CaM->Inactivation Conformational Change Buffered Ca2+ Buffered (Current Sustained) BAPTA->Buffered Prevents CaM Binding

Figure 1: Kinetic competition in the nanodomain. BAPTA intercepts Ca²⁺ before it activates the CaM sensor, whereas EGTA acts too slowly to prevent inactivation.

Part 3: Material Preparation (The "Gotchas")

Using BAPTA-Na4 requires strict attention to osmolarity . The tetrasodium salt dissociates into 5 particles (1 BAPTA⁴⁻ + 4 Na⁺). Adding 10 mM BAPTA-Na4 adds ~50 mOsm to your solution. If you simply add it to a standard internal solution, your cells will swell and the seal will break.

Reagents
  • BAPTA-Na4: (Sigma or equivalent). Note: Do not use BAPTA-AM; that is for cell loading without a patch pipette.

  • Cesium Methanesulfonate (CsMeSO3): Used to block K⁺ channels, isolating Ca²⁺ currents.

  • CsOH / HCl: For pH adjustment.[2]

  • HEPES, Mg-ATP, Na-GTP.

High-BAPTA Internal Solution Recipe (Standard)

Target: 10 mM BAPTA, ~290 mOsm, pH 7.3.

ComponentConcentration (mM)Function
Cs-Methanesulfonate 110 (Reduced from typical 135)Main charge carrier; reduced to compensate for BAPTA osmolarity.
BAPTA-Na4 10 Fast Ca²⁺ chelation.
HEPES 10pH Buffer.[3][4]
MgCl₂ 2Stabilizes ATP.
Mg-ATP 4Metabolic support/prevent rundown.
Na-GTP 0.3G-protein support.
CsOH Adjust to pH 7.3Critical: BAPTA-Na4 is a salt; pH adjustment is minor but necessary.
Preparation Protocol
  • Dissolve Salts: Dissolve CsMeSO3, HEPES, and BAPTA-Na4 in 90% of the final volume of HPLC-grade water.

  • Check pH: BAPTA-Na4 solutions are often slightly basic. Adjust to pH 7.3 using CsOH (to raise) or HCl (to lower, use sparingly to avoid Cl⁻ contamination if relevant).

  • Add Nucleotides: Add Mg-ATP and Na-GTP. Keep solution on ice from this point.

  • Osmolarity Check (CRITICAL): Measure osmolarity.

    • Target: 285–295 mOsm.

    • If too high: You must remake the solution with less CsMeSO3. Diluting with water will alter the BAPTA concentration.

    • If too low: Add sucrose or small amounts of CsMeSO3.

  • Filtration: Filter through a 0.22 µm syringe filter. Aliquot and freeze at -20°C.

Part 4: Experimental Workflow

Setup & Seal Formation
  • Pipette Resistance: Use low-resistance pipettes (2–3 MΩ). High BAPTA concentrations require rapid diffusion into the cytosol. A larger tip aids this.

  • Liquid Junction Potential (LJP): BAPTA-Na4 introduces a specific LJP. Calculate this (typically ~10 mV) or correct offline.

  • Diffusion Time: After breaking into whole-cell mode, wait at least 3–5 minutes before recording. BAPTA is a large molecule (MW ~476 Da for free acid, higher for salt) and diffuses slower than simple ions. The "nanodomain" must be fully saturated with BAPTA to stop CDI.

Validation Protocol (The "Self-Check")

To confirm BAPTA is working, you must compare the current decay against a control (or historical data) using a long depolarizing pulse.

  • Holding Potential: -80 mV (or -50 mV for inactivated state protocols).

  • Test Pulse: Depolarize to +10 mV (peak of CaV current) for 300 ms .

  • Metric: Calculate

    
     (Fraction of current remaining at 300ms).
    
    • With EGTA (Control): Current decays rapidly (

      
      ).
      
    • With BAPTA (10mM): Current is sustained (

      
      ).
      
Workflow Diagram

Workflow cluster_Prep Solution Prep cluster_Patch Recording Start Start Experiment Weigh Weigh BAPTA-Na4 (Reduce Bulk Salt) Start->Weigh Osmolarity Check Osmolarity (Target 290 mOsm) Weigh->Osmolarity Filter Filter 0.22µm Osmolarity->Filter Seal Giga-Ohm Seal Filter->Seal BreakIn Whole-Cell Break-in Seal->BreakIn Wait Wait 5 mins (BAPTA Diffusion) BreakIn->Wait Validation Run 300ms Pulse (+10 mV) Wait->Validation Analysis Calculate r300 (>0.8 = Success) Validation->Analysis

Figure 2: Operational workflow ensuring correct solution formulation and sufficient intracellular diffusion time.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Cells Swell/Die upon Break-in Osmolarity mismatch.BAPTA-Na4 adds ~4-5 mOsm per mM. Ensure you reduced the main salt (CsMeSO3) by ~20-25 mM compared to your EGTA recipe.
CDI still observed (Current decays) Insufficient diffusion time or access resistance (

) too high.
Wait 5+ minutes after break-in. Re-polish pipettes to ensure

. Ensure BAPTA is 10 mM (not 1 mM).
Precipitation in Pipette Calcium contamination.BAPTA binds Ca²⁺ instantly. Ensure all glassware and water sources are Ca-free. Filter solution daily.
Series Resistance (

) Increases
BAPTA viscosity/clogging.Filter internal solution. Apply positive pressure while entering the bath to prevent tip clogging.

Part 6: References

  • Peterson, B. Z., DeMaria, C. D., & Yue, D. T. (1999). Calmodulin is the Ca2+ sensor for Ca2+-dependent inactivation of L-type calcium channels.[5][6][7] Neuron, 22(3), 549–558.[5][7]

  • Neher, E. (1986). Concentration profiles of intracellular calcium in the presence of a diffusible chelator.[8] Experimental Brain Research, 14, 80–96.

  • Marty, A., & Neher, E. (1985). Potassium channels in cultured bovine adrenal chromaffin cells.[8] The Journal of Physiology, 367(1), 117–141.

  • Tadross, M. R., Dick, I. E., & Yue, D. T. (2008). Mechanism of local and global Ca2+ sensing by calmodulin in complex with a Ca2+ channel. Cell, 133(7), 1228–1240.

Sources

Technical Guide: Intracellular Loading of BAPTA-Na4 via Whole-Cell Patch Clamp

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for loading BAPTA-Na4 via patch pipettes Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanism of Action

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, rapid calcium chelator widely used to clamp intracellular calcium (


) to near-zero levels or to buffer rapid calcium transients that slower chelators like EGTA miss.

This guide details the loading of BAPTA-Na4 (the tetrasodium salt form) via whole-cell patch pipettes. Unlike the acetoxymethyl (AM) ester form which is bath-applied, pipette loading allows for precise concentration control and restriction of the chelator to the recorded cell.

Critical Distinction: BAPTA vs. EGTA[1][2][3][4][5]
  • Kinetics: BAPTA has a

    
     (calcium binding rate) approximately 50–400 times faster than EGTA. This allows BAPTA to intercept calcium ions entering through voltage-gated channels before they trigger synaptic vesicle fusion or activate calcium-dependent potassium channels (e.g., BK/SK channels).
    
  • pH Sensitivity: BAPTA binding is largely pH-insensitive near physiological pH, whereas EGTA is highly pH-dependent.

  • The "Na4" Factor: Using the tetrasodium salt (BAPTA-Na4) simplifies solubility compared to the free acid form but introduces a significant sodium load (4 moles of Na

    
     per mole of BAPTA). This protocol addresses the necessary osmotic and electrochemical compensations.[1][2][3]
    

Physiochemical Considerations & Solution Design

The Sodium & Osmolarity Challenge

Loading 10 mM BAPTA-Na4 introduces 40 mM Na


  into the intracellular space. This significantly alters the sodium reversal potential (

) and adds ~40–50 mOsm to the solution.

Impact on Reversal Potential (


): 
  • Standard Internal (10 mM Na

    
    ):
    
    
    
  • BAPTA-Na4 Internal (50 mM Na

    
    ):
    
    
    
  • Consequence: Reduced driving force for Na

    
     currents; potential reversal of Na
    
    
    
    /Ca
    
    
    exchangers (NCX).
Formulation Strategy

To maintain physiological osmolarity (~290 mOsm) and pH (7.2–7.3), the concentration of the main salt (e.g., K-Gluconate or Cs-Methanesulfonate) must be reduced.

Table 1: Comparative Internal Solution Recipes

ComponentStandard K-GluconateBAPTA-Na4 Loading SolutionFunction
K-Gluconate 130 mM100 mM Main K

source; reduced to compensate osmolarity.
KCl 10 mM10 mMSets

; aids electrode stability.
HEPES 10 mM10 mMpH Buffering.[1][3]
EGTA 0.2 - 10 mM0 mM Replaced by BAPTA.
BAPTA-Na4 0 mM10 mM Rapid Ca

chelation. Adds 40 mM Na

.
Mg-ATP 4 mM4 mMFuel for pumps; prevents rundown.
Na-GTP 0.3 mM0.3 mMG-protein support.[4]
Phosphocreatine 10 mM10 mMEnergy buffer (Optional but recommended).
Total Na

~10 mM~50 mM Note the shift in sodium load.
Osmolarity ~290 mOsm~290-300 mOsmMust be measured.[5]

Protocol: Preparation of BAPTA-Na4 Internal Solution

Workflow Diagram

SolutionPrep Start Start: Weigh Reagents Dissolve Dissolve BAPTA-Na4 in 80% Final Volume (H2O) Start->Dissolve AddSalts Add Buffer Salts (HEPES, KCl, K-Glu) Dissolve->AddSalts CheckPH Check pH (Likely Basic due to Na4) AddSalts->CheckPH AdjustPH Titrate with HCl to pH 7.25 CheckPH->AdjustPH pH > 7.4 AddEnergy Add ATP/GTP (Keep Cold) CheckPH->AddEnergy pH OK (Rare) AdjustPH->AddEnergy Osmolarity Adjust Osmolarity (Add H2O or Sucrose) AddEnergy->Osmolarity Filter Filter (0.22 µm) & Aliquot Osmolarity->Filter

Caption: Step-by-step workflow for preparing BAPTA-Na4 internal solution, highlighting the critical pH titration step caused by the alkaline Na4 salt.

Step-by-Step Procedure
  • Dissolution: Dissolve BAPTA-Na4 in HPLC-grade water (approx. 80% of final volume).

    • Note: Unlike BAPTA free acid, BAPTA-Na4 dissolves readily in water but creates an alkaline solution.

  • Main Salts: Add K-Gluconate (or Cs-based salts), KCl, and HEPES.

  • pH Adjustment (Critical):

    • Measure pH.[1][2][3][4][5][6][7] It will likely be >7.5.

    • Titrate slowly with dilute HCl (or Methanesulfonic acid if using MeSO3-based internals) to reach pH 7.25.

    • Caution: Do not overshoot; adding base (KOH) later adds more osmolarity.

  • Energy Regeneration: Add Mg-ATP and Na-GTP.[4] Keep solution on ice from this point to prevent ATP hydrolysis.

  • Osmolarity Check: Measure with a vapor pressure osmometer.

    • Target: 285–295 mOsm (usually 10–15 mOsm lower than your ACSF/extracellular solution to account for cell turgor).

    • Correction: If too high (>300 mOsm), dilute with water. If too low, add sucrose or more main salt (though the recipe above is designed to be close).

  • Filtration: Filter through a 0.22 µm syringe filter into 1 mL aliquots. Store at -20°C.

Protocol: Whole-Cell Loading & Diffusion Dynamics

Loading is passive, driven by diffusion from the pipette into the cytosol. The speed of loading depends on the series resistance (


) and the size of the cell.
Establishing the Configuration
  • Pipette Selection: Use low-resistance pipettes (2–4 MΩ). Larger tips reduce

    
    , facilitating faster diffusion.
    
  • Seal Formation: Form a GΩ seal.

  • Break-in: Apply suction or a voltage zap to rupture the patch.

  • Monitor

    
    :  Immediately compensate for capacitance and monitor Series Resistance. 
    
    
    
    must be stable and low (<15 MΩ) for effective loading.
Calculating Diffusion Time

The time constant (


) for equilibration between pipette and cell is approximated by:


Where

is Series Resistance (MΩ) and

is Membrane Capacitance (pF).

However, for large molecules like BAPTA (MW ~600 Da, similar to ATP), diffusion is slower than ions. A practical rule of thumb is to wait at least 3–5


 .

Reference Table for Wait Times:

Cell TypeApprox

Typical

Estimated

Recommended Wait Time
Small Interneuron15 pF10 MΩ~90 ms2–3 mins
Pyramidal Neuron50 pF15 MΩ~450 ms5–10 mins
Cardiomyocyte100 pF10 MΩ~600 ms10–15 mins

Note: If


 increases during the recording, loading efficiency drops significantly.

Mechanistic Validation (Self-Validating the Protocol)

How do you know BAPTA is loaded and working? You must look for specific physiological signatures.[1]

Physiological Signatures of BAPTA Loading
  • Block of Calcium-Activated Currents:

    • sAHP (Slow Afterhyperpolarization): In neurons, the sAHP is driven by Ca

      
      -dependent K
      
      
      
      channels (SK channels). Successful BAPTA loading will abolish the sAHP within minutes of break-in.
    • Validation: Compare the AHP amplitude at 1 min vs. 10 mins post-break-in.

  • Synaptic Plasticity Block:

    • Rapid buffering prevents the Ca

      
       rise required for LTP/LTD induction.
      
  • Broadening of Action Potentials:

    • In some cells, BK channels contribute to repolarization. BAPTA may broaden the AP width by inhibiting these channels.

Pathway Diagram: BAPTA vs. Physiological Buffering

CalciumBuffering CaEntry Voltage-Gated Ca2+ Entry BAPTA BAPTA (10 mM) Fast Chelation CaEntry->BAPTA k_on > 4x10^8 M-1s-1 EndoBuffer Endogenous Buffers (Calbindin, etc.) CaEntry->EndoBuffer Slower Binding NullCa [Ca2+] clamped to ~0 (Microdomains Collapsed) BAPTA->NullCa Sensors Ca2+ Sensors (Synaptotagmin, SK Channels) NullCa->Sensors Inhibits EndoBuffer->Sensors Permits Local Ca2+ Rise Response Physiological Response (NT Release, AHP) Sensors->Response

Caption: BAPTA intercepts Ca2+ influx faster than endogenous buffers, effectively silencing Ca2+-dependent sensors like Synaptotagmin or SK channels.

Scientific References

  • Adler, E. M., et al. (1991). "Alien intracellular calcium chelators alter neurotransmitter release at the squid giant synapse." The Journal of Neuroscience. Link

    • Relevance: Foundational paper comparing BAPTA and EGTA kinetics in synaptic transmission.

  • Neher, E. (1998). "Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release." Neuron. Link

    • Relevance: Authoritative source on calcium microdomains and the use of fast chelators.

  • Marty, A., & Neher, E. (1983). "Tight-seal whole-cell recording." Single-channel recording.

    • Relevance: The standard reference for whole-cell diffusion calculations.

  • Fakler, B., & Adelman, J. P. (2008). "Control of K(Ca) channels by calcium nano/microdomains." Neuron. Link

    • Relevance: Discusses the specific block of SK/BK channels by BAPTA vs EGTA.

Sources

Dissecting Synaptic Nanodomains: High-Frequency Control of Transmission via Intracellular BAPTA-Na4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the methodological framework for using intracellular BAPTA-Na4 (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrasodium salt) to probe the spatial coupling between voltage-gated calcium channels (VGCCs) and synaptic vesicle release sensors.[1][2] Unlike the slow buffer EGTA, BAPTA possesses rapid calcium-binding kinetics (


), allowing it to intercept 

ions within the "nanodomain" (<20-50 nm) of the channel pore. This guide provides a self-validating protocol for preparing BAPTA-Na4 internal solutions, establishing whole-cell perfusion, and interpreting synaptic suppression data to distinguish between nanodomain (tight) and microdomain (loose) coupling.

Theoretical Basis: The Kinetic Race

The efficacy of BAPTA in suppressing synaptic transmission is not solely defined by its affinity (


), but by its forward binding rate (

). Synaptic vesicle fusion is triggered by a transient calcium microdomain that collapses within microseconds.
  • EGTA (

    
    ):  Too slow to buffer 
    
    
    
    immediately at the channel mouth. It only suppresses release if the sensor is located distant from the channel ("loose coupling" or microdomain).[2]
  • BAPTA (

    
    ):  Fast enough to capture 
    
    
    
    before it binds to the release sensor (e.g., Synaptotagmin), even if the sensor is colocalized with the channel ("tight coupling" or nanodomain).
Visualization: The Spatial Buffering Concept

The following diagram illustrates the "kinetic race" between the BAPTA buffer and the Synaptic Vesicle (SV) sensor for the calcium ions entering through the VGCC.

Calcium_Buffering_Race cluster_nanodomain Nanodomain (<50nm) cluster_microdomain Microdomain (>100nm) VGCC VGCC (Ca2+ Source) Ca Ca2+ VGCC->Ca Influx BAPTA BAPTA (Fast Buffer) Ca->BAPTA Interception (Fast) Sensor SV Sensor (Synaptotagmin) Ca->Sensor Trigger Fusion EGTA EGTA (Slow Buffer) Ca->EGTA Too Slow (Ineffective)

Figure 1: The Kinetic Race. BAPTA (Blue) intercepts Calcium (Yellow) within the nanodomain before it activates the Sensor (Green). EGTA (Grey) acts too slowly to prevent nanodomain activation.

Protocol: Preparation of BAPTA-Na4 Internal Solution

Critical Warning on Osmolarity and Sodium Load: BAPTA-Na4 is a tetrasodium salt. Dissolving 10 mM of BAPTA-Na4 introduces 10 mM of BAPTA anion and 40 mM of


 . This contributes approximately 50 mOsm  to the solution. Failure to compensate for this will result in a hyperosmotic solution, causing cell shrinkage and washout of vital cytosolic factors.
Reagent Calculation Table (for 10 mM BAPTA-Na4)
ComponentStandard Internal (mM)BAPTA-Na4 Modified (mM)Role
BAPTA-Na4 010 Fast Ca2+ Chelator
K-Gluconate 130105 Main Osmolyte (Reduced to compensate)
KCl 1010Chloride source
HEPES 1010pH Buffer
Mg-ATP 44Energy source
Na-GTP 0.30.3G-protein support
Phosphocreatine 1010Energy buffer
Total Na+ ~10.3 mM~50.3 mM Note High Sodium Load
Osmolarity ~290 mOsm~290 mOsmTarget: 290-300 mOsm
Step-by-Step Preparation[3]
  • Base Solution: Dissolve K-Gluconate, KCl, and HEPES in 80% of the final volume of HPLC-grade water.

  • BAPTA Addition: Add BAPTA-Na4. Vortex vigorously. BAPTA-Na4 dissolves more easily than the free acid, but ensure no crystals remain.

  • pH Adjustment:

    • BAPTA-Na4 is a salt of a weak acid and may alter pH.

    • Monitor pH.[3][4][5] Adjust to 7.2-7.3 using KOH (if acidic) or Gluconic Acid/HCl (if basic). Note: Avoid adding excessive NaOH to prevent further sodium loading.

  • Osmolarity Check: Measure osmolarity using a vapor pressure osmometer.

    • Target: 290–295 mOsm (for acute slices).

    • If high (>300 mOsm): Dilute with water.

    • If low (<280 mOsm): Add sucrose or small amounts of K-Gluconate.[6]

  • Filtration: Filter through a 0.22 µm PVDF filter to prevent pipette clogging. Keep on ice; add ATP/GTP aliquots immediately before use.[4]

Experimental Protocol: Whole-Cell Perfusion

Objective: Introduce BAPTA into the presynaptic or postsynaptic terminal via passive diffusion from the patch pipette.

Workflow Diagram

Experiment_Workflow cluster_QC Quality Control (Critical) Start Start: Patch Pipette Contact GigaSeal Form Giga-Ohm Seal (>1 GΩ) Start->GigaSeal BreakIn Rupture Membrane (Whole-Cell Mode) GigaSeal->BreakIn RsCheck Check Series Resistance (Rs) Must be < 15 MΩ BreakIn->RsCheck RsCheck->BreakIn Fail (Re-seal/Re-break) Diffusion Allow Diffusion (Wash-in) Time = 3 - 5 mins RsCheck->Diffusion Pass Stimulation Evoke Synaptic Response (0.1 Hz stimulation) Diffusion->Stimulation Analysis Compare Amplitude vs. Control (EGTA) Stimulation->Analysis

Figure 2: Experimental Workflow. The critical step is minimizing Series Resistance (


) to ensure efficient BAPTA diffusion.
Detailed Steps
  • Pipette Selection: Use low-resistance patch pipettes (2.5 – 3.5 MΩ). Large tips facilitate faster diffusion of the bulky BAPTA molecule.

  • Seal & Break-in: Establish a Giga-ohm seal. Apply short suction pulses to rupture the patch.

  • Series Resistance (

    
    ) Compensation: 
    
    • Immediately measure

      
      . It must be stable and low (<15 MΩ).
      
    • Why? The diffusion time constant (

      
      ) is proportional to 
      
      
      
      .[7][8] If
      
      
      is high, BAPTA may not reach equilibrium concentration at the synapse before the cell washes out or runs down.
  • The "Wash-in" Period:

    • Do not record immediately. BAPTA takes time to diffuse from the soma to the synaptic terminals.

    • Rule of Thumb: For a compact cell (e.g., granule cell), wait 3–5 minutes . For cells with distal synapses (e.g., pyramidal neurons), diffusion may take 10–15 minutes .

    • Self-Validation: Monitor the suppression of the synaptic current over time. It should decay exponentially as BAPTA concentration rises.

Data Analysis & Interpretation

To determine the coupling distance, compare the effects of BAPTA (Fast) vs. EGTA (Slow).[2][9]

Interpretation Logic[2]
  • Scenario A: Suppression by BAPTA (10 mM) but NOT EGTA (10 mM).

    • Reasoning: The calcium sensor is <50 nm from the channel. EGTA is too slow to catch the

      
      ; BAPTA intercepts it.[2]
      
  • Scenario B: Suppression by BOTH BAPTA and EGTA. [2][9]

    • Reasoning: The sensor is >100 nm away. The calcium must diffuse a significant distance, giving EGTA time to buffer it.

  • Scenario C: No Suppression.

    • Troubleshooting: Check if BAPTA entered the cell (

      
       too high?) or if the calcium influx is massive (saturating the buffer).
      
Quantitative Reporting

Summarize your findings using the Inhibition Ratio (IR):



Where 

is the mean EPSC amplitude after wash-in, and

is the amplitude with a low-buffer internal (e.g., 0.1 mM EGTA).

References

  • Adler, E. M., Augustine, G. J., Duffy, S. N., & Charlton, M. P. (1991). Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse.[9][10][11] Journal of Neuroscience, 11(6), 1496-1507.[10][11] Link[11]

  • Neher, E. (1998). Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release. Neuron, 20(3), 389-399. Link

  • Eggermann, E., Bucurenciu, I., Goswami, S. P., & Jonas, P. (2011). Nanodomain coupling between Ca2+ channels and sensors of exocytosis at fast mammalian synapses. Nature Reviews Neuroscience, 13(1), 7-21. Link

  • Pusch, M., & Neher, E. (1988). Rates of diffusional exchange between small cells and a measuring patch pipette.[12] Pflügers Archiv, 411(2), 204-211. Link

  • Borst, J. G., & Sakmann, B. (1996). Calcium influx and transmitter release in a fast CNS synapse.[9] Nature, 383(6599), 431-434. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BAPTA-Na4 in Intracellular Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Precipitation in intracellular solutions (ICS) is not just a nuisance; it is a source of high series resistance (


) and unstable recordings. BAPTA-Na4 (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrasodium salt) is a superior, rapid calcium chelator, but its highly anionic nature and specific solubility product (

) constraints make it prone to "crashing out" in high-potassium environments. This guide synthesizes chemical thermodynamics with practical patch-clamp wisdom to resolve these issues.
Section 1: The Chemistry of Precipitation (Diagnostics)
Q1: Why does my solution turn cloudy immediately upon adding BAPTA-Na4 to my K-Gluconate base?

Diagnosis: You are likely experiencing pH Shock or the Common Ion Effect .

  • The Mechanism: BAPTA-Na4 is a salt.[1] While soluble in pure water, its solubility decreases in solutions with high ionic strength (like 130 mM K-Gluconate). Furthermore, if your base solution is unbuffered or slightly acidic (pH < 7.0) prior to addition, the BAPTA tetra-anion may partially protonate. The protonated species has significantly lower solubility than the fully ionized form.

  • The Fix: Never add solid BAPTA-Na4 to a full-volume, high-salt solution.

    • Dissolve BAPTA-Na4 in a small volume of water (or low-salt buffer) first.

    • Ensure the pH of this concentrate is >7.2.[1]

    • Add this concentrate to your main solution before bringing it to final volume.

Q2: I see fine crystals forming after freezing and thawing my aliquots. Is the solution ruined?

Diagnosis: Cryo-nucleation .

  • The Mechanism: As water freezes into ice crystals, solutes are excluded from the ice lattice, creating microscopic pockets of extremely high salt/BAPTA concentration. This supersaturation forces BAPTA to precipitate (nucleate). Upon thawing, these micro-crystals often fail to re-dissolve because the energy barrier to re-solubilization is higher than the maintenance of the crystal state.

  • The Fix:

    • Sonicate: Place the thawed aliquot in a bath sonicator for 5–10 minutes at room temperature. This provides the mechanical energy to break crystal lattices.

    • Vortex: Vigorous vortexing can assist.

    • Filter: If cloudiness persists after sonication, discard the aliquot . Filtering now will change the final concentration of BAPTA, rendering your free calcium calculations invalid.

Q3: My seals are unstable, and the pipette tips clog, even though the solution looks clear.

Diagnosis: Sub-visible Micro-aggregates or Hyperosmolarity .

  • The Mechanism:

    • Micro-aggregates: BAPTA can form sub-micron aggregates that are invisible to the naked eye but large enough to clog a 1 µm patch pipette tip.

    • Osmolarity Error: BAPTA-Na4 dissociates into 5 particles (1 BAPTA

      
       + 4 Na
      
      
      
      ). Adding 10 mM BAPTA-Na4 adds ~50 mOsm to your solution. If you did not account for this by reducing K-Gluconate, your solution is hyperosmotic, causing cell shrinkage and seal failure.
  • The Fix:

    • Always filter intracellular solutions through a 0.22 µm PVDF or PES filter immediately before use.

    • Verify osmolarity.[2][3] It should be 280–295 mOsm for acute slices (typically ~10 mOsm lower than aCSF).

Section 2: Comparative Data & Solubility

Table 1: BAPTA vs. EGTA in Intracellular Context

FeatureBAPTAEGTAImpact on Experiment

Binding Rate
Fast (

)
Slow (

)
BAPTA clamps local

domains (nanodomains); EGTA only clamps global bulk

.
pH Sensitivity Low (

~5.97)
High (

~9.4)
BAPTA is more stable during metabolic acidosis; EGTA binding drops sharply if intracellular pH falls.
Solubility Moderate (prone to salting out)High (in basic pH)BAPTA requires stricter prep protocols.
Osmotic Load High (Tetrasodium salt)Variable (usually added as acid + KOH)BAPTA-Na4 adds 4x more Na+ than expected if not calculated.
Section 3: The "Zero-Precipitate" Preparation Protocol

This protocol ensures BAPTA remains in solution by managing ionic strength and pH sequentially.[2]

Reagents:

  • BAPTA-Na4 (Sigma/Thermo)

  • K-Gluconate (or Cs-Gluconate)

  • HEPES[2][3]

  • Ultra-pure Water (18.2 MΩ)

Step-by-Step Workflow:

  • Calculate Osmolarity: For 10 mM BAPTA-Na4, reduce your main salt (K-Gluconate) by ~20-25 mM to compensate for the 4 Na+ ions and the BAPTA anion.

  • The "Pre-Dissolve" (Critical):

    • Weigh out the BAPTA-Na4.

    • Dissolve it in 10-15% of the final total volume using only water.

    • Check: This solution should be clear. If not, sonicate.[2]

  • Main Mix:

    • In a separate beaker, dissolve K-Gluconate, HEPES, and other salts (Mg-ATP, etc.) in 70% of the final volume.

  • Combine:

    • Slowly add the BAPTA concentrate to the Main Mix while stirring.

  • pH Adjustment:

    • Adjust pH to 7.2–7.3 using KOH (or CsOH for Cesium solutions).

    • Note: BAPTA solubility is pH-dependent. Do not let pH drop below 7.0.

  • Final Volume:

    • Bring to final volume with water.

  • Filtration:

    • Filter through 0.22 µm membrane.[3]

  • Aliquot & Freeze:

    • Store at -20°C. Avoid repeated freeze-thaw cycles.

Section 4: Visual Troubleshooting Workflows
Workflow 1: The "Perfect Prep" Logic

BAPTA_Prep Start Start: Weigh Reagents Calc Calculate Osmolarity (Compensate for 4 Na+) Start->Calc DissolveB Dissolve BAPTA-Na4 in 10% Water Calc->DissolveB DissolveK Dissolve Salts in 70% Water Calc->DissolveK Combine Combine Solutions (Slow Addition) DissolveB->Combine DissolveK->Combine pH Adjust pH to 7.2 (Crucial for Solubility) Combine->pH Vol Bring to Final Volume pH->Vol Filter Filter (0.22 µm) Vol->Filter

Figure 1: Optimal workflow for preparing BAPTA-containing intracellular solutions to prevent precipitation.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Cloudy Solution or Clogged Tip IsFrozen Was it frozen? Problem->IsFrozen Fresh Is it fresh prep? Problem->Fresh Sonicate Sonicate 10 mins @ Room Temp IsFrozen->Sonicate Yes Clear Is it clear now? Sonicate->Clear Use Proceed to Experiment Clear->Use Yes Discard Discard Aliquot Clear->Discard No CheckpH Check pH Is it < 7.0? Fresh->CheckpH Yes CheckpH->Discard No (Likely Saturation) AdjustBase Add KOH/CsOH to pH 7.2 CheckpH->AdjustBase Yes AdjustBase->Clear

Figure 2: Decision tree for salvaging intracellular solutions or identifying when to restart.

References
  • Neher, E. (1995). The use of fura-2 for estimating Ca buffers and Ca fluxes.[4][5] Neuropharmacology, 34(11), 1403-1418. (Foundational text on BAPTA vs EGTA kinetics).

  • Scientifica. (2017). Electrophysiology: What goes on the inside? Retrieved from [Link]

  • ResearchGate. (2015).[2] Discussion: How can I dissolve BAPTA in intracellular solution for patch clamp recordings? Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2008). Preparation of Intracellular Solutions for Whole-Cell Patch Clamp. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Series Resistance ( ) Errors with High BAPTA-Na4 Internal Solutions

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 10, 2026

Executive Summary

You are accessing this guide because your experimental design requires rapid calcium chelation (e.g., 10–20 mM BAPTA) to block synaptic plasticity or Ca²⁺-dependent channel inactivation. However, BAPTA-Na4 is a "resistance multiplier." Its large molecular size and lower mobility compared to chloride ions significantly increase the resistivity of your pipette solution.

This guide provides a self-validating workflow to minimize the resulting Series Resistance (


) errors, ensuring your voltage clamp data remains physically meaningful.
Module 1: The Physics of the Problem (Diagnostic)

Before optimizing, you must understand the error source.


 is not just noise; it is a variable resistor in series with your membrane that creates two distinct errors:
  • Voltage Error: The membrane potential (

    
    ) deviates from your command potential (
    
    
    
    ) by
    
    
    .
  • Bandwidth Filtering:

    
     and Cell Capacitance (
    
    
    
    ) form a low-pass RC filter (
    
    
    ), slowing down voltage clamps.

Why BAPTA-Na4 makes it worse: Standard internal solutions use highly mobile anions like


 or 

. BAPTA is a bulky tetra-anion. When you replace standard anions with BAPTA, the charge carriers move slower, increasing the specific resistance of the solution within the narrow pipette tip.

BAPTA_Error_Cascade Fig 1. The BAPTA Resistance Cascade HighBAPTA High [BAPTA] (10-20mM) LowMobility Reduced Ion Mobility (Viscosity & Size) HighBAPTA->LowMobility HighResistivity Increased Solution Resistivity LowMobility->HighResistivity HighRs Elevated Series Resistance (Rs) HighResistivity->HighRs VoltageError Voltage Clamp Error (V_m ≠ V_cmd) HighRs->VoltageError Ohm's Law Filtering Low-Pass Filtering (Slow Clamping) HighRs->Filtering RC Time Constant

Figure 1: The causal chain linking BAPTA concentration to data fidelity loss.

Module 2: Hardware & Solution Optimization

Objective: Reduce the physical component of


 before touching the amplifier.
1. Pipette Geometry: The "Bullet" Taper

Standard long-taper pipettes are unsuitable for high-viscosity BAPTA solutions. You must minimize the length of the narrowest part of the tip.

  • Protocol: Adjust your puller (e.g., Sutter P-97/P-1000) to create a "bullet" shape—a short, steep taper.

  • Target Resistance: Aim for 2.0–3.5 MΩ (open tip). Anything >4.5 MΩ with BAPTA internals will likely yield an uncompensatable

    
     (>15 MΩ) once attached to the cell.
    
  • Fire Polishing: Mandatory. It smoothes the tip, allowing a tighter seal which is critical when using lower-resistance tips.

2. Osmolarity & Ion Substitution Check

BAPTA-Na4 dissociates into 1 BAPTA molecule and 4 Sodium ions. This creates a massive osmolarity and sodium load.

  • The Trap: Adding 20 mM BAPTA-Na4 adds ~100 mOsm to your solution. If you don't reduce other salts, your internal solution will be hypertonic, causing the cell to shrink and the seal to destabilize (increasing leak and

    
    ).
    
  • The Fix: You must reduce the bulk salt (e.g., K-Gluconate or Cs-Methanesulfonate) to compensate.

  • Sodium Warning: 20 mM BAPTA-Na4 introduces 80 mM

    
    . If you are recording sodium currents or voltage-gated channels sensitive to 
    
    
    
    , this shift in reversal potential must be calculated.
Module 3: Electronic Compensation Protocol

Objective: Use the amplifier to electronically subtract the remaining


.
Prerequisite:  A stable GΩ seal and ruptured patch (Whole-Cell Mode).
Step-by-Step Compensation Workflow

Note: This protocol is based on the Axon Guide standard for Axopatch/MultiClamp amplifiers [1, 3].

  • Measure Baseline

    
    : 
    
    • Apply a 5-10 mV hyperpolarizing step (Seal Test).

    • Measure the peak capacitive transient (

      
      ) and the steady-state current (
      
      
      
      ).
    • Calculate

      
      .
      
    • Self-Check: If

      
      , consider discarding the cell. High BAPTA makes it hard to get below 10 MΩ, but >20 MΩ is often fatal for fast clamping.
      
  • Capacitance Cancellation (

    
    ): 
    
    • Adjust Whole Cell Cap and Series Resistance dials until the capacitive transient is minimized (flat line). This does not correct the error; it only helps the amplifier read the circuit correctly.

  • Prediction (Supercharging):

    • Set Prediction (or % Correction on some amps) to ~60-70%.

    • This boosts the command voltage transiently to charge the membrane capacitance faster.

  • Correction (The Critical Step):

    • Slowly increase Rs Compensation (Bandwidth/Lag set to ~1-2 kHz or "Auto").

    • Stop point: When you see "ringing" (oscillations) in the current trace, back off by 5-10%.

    • Target: 70–80% compensation. Do not attempt 100%; it is mathematically unstable.

Compensation_Workflow Fig 2. Series Resistance Compensation Logic Start Stable Whole-Cell Configuration Measure Measure Uncomp Rs (V_step / I_peak) Start->Measure Decision Is Rs < 20 MΩ? Measure->Decision Discard Discard Cell (Tip clogged/Too small) Decision->Discard No CapComp Cancel Transients (Cm & Rs Dials) Decision->CapComp Yes Pred Set Prediction (60-70%) CapComp->Pred Correct Increase Correction until Ringing Pred->Correct BackOff Reduce by 5-10% (Safety Margin) Correct->BackOff

Figure 2: Decision tree for safe and effective series resistance compensation.

Module 4: Data Validation & FAQs
Quantitative Impact of

Errors

Use this table to estimate your error margin. Assumes a 1 nA current (common for synaptic events or ion channels).

ParameterScenario A: Poor SetupScenario B: Optimized (BAPTA)Scenario C: Compensated
Pipette

6 MΩ3 MΩ3 MΩ
Access

25 MΩ12 MΩ12 MΩ
Compensation NoneNone80%
Effective

25 MΩ12 MΩ2.4 MΩ
Voltage Error (at 1nA)25 mV (Critical Failure)12 mV (Poor)2.4 mV (Acceptable)

Note: A 25 mV error means if you command -70 mV, the cell is actually at -45 mV. This completely invalidates voltage-gated channel activation curves [1].

Frequently Asked Questions

Q: How do I handle Liquid Junction Potential (LJP) with BAPTA? A: BAPTA has a different mobility than


, creating a significant LJP.
  • The Protocol: Do not rely on generic tables. Measure it experimentally using the "bath-reference" method:

    • Zero the amplifier with internal solution in the bath and pipette.

    • Replace the bath with your external solution.

    • The voltage shift is your LJP.

  • Correction: Most BAPTA-based internal solutions (with Cs-Methanesulfonate or K-Gluconate) have an LJP of 10–15 mV . You must subtract this from your holding potential (e.g., to hold at real -70 mV, command -80 mV to -85 mV) [4, 5].

Q: My


 increases gradually during the recording. Why? 
A:  This is "resealing" or BAPTA precipitation.
  • Resealing: The membrane patch is trying to close. Apply gentle negative pressure (suction) to re-establish the break-in.

  • Precipitation: If your internal solution has high

    
     (buffered) and you didn't adjust pH carefully, BAPTA-Ca complexes might precipitate at the tip. Always filter internal solutions (0.22 µm) immediately before use [2].
    

Q: Can I use BAPTA-K4 instead of BAPTA-Na4? A: Yes, but it is hygroscopic, expensive, and harder to handle. If you need a


-based internal solution (to preserve action potentials) and low 

, BAPTA-K4 is preferred. However, if you are doing voltage clamp of

currents, you are likely using

to block them anyway, so the

load from BAPTA-Na4 is less critical (unless studying

channels) [6].
References
  • Molecular Devices. (2020). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques. Molecular Devices. Link

  • Connelly, B. (2016). Series Resistance.[1][2] Why it's bad. Bill Connelly's Lab Hacks. Link

  • Sophion Bioscience. (n.d.). Enhance accuracy with Sophion's 100% Rs Compensation.[2] Link

  • Neher, E. (1992).[3] Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology, 207, 123-131.[3] Link

  • Barry, P. H. (1994). JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, epithelial and bilayer measurements and their correct use. Journal of Neuroscience Methods, 51(1), 107-116.
  • Neher, E. (1998).[4][5] Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release. Neuron, 20(3), 389-399.[4] Link

Sources

Technical Support Center: High-Concentration BAPTA-Na4 Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of BAPTA-Na4 at High Concentrations Document ID: TS-BAPTA-004 Last Updated: October 2023 Audience: Electrophysiologists, Cell Biologists, and Formulation Scientists

The Core Directive: The Solubility Paradox

Why is this hard? BAPTA-Na4 (Tetrasodium salt) presents a classic chemical paradox in the lab. While it is chemically defined as "water-soluble" (unlike its acetoxymethyl ester cousin, BAPTA-AM), researchers frequently encounter precipitation ("gelling") when attempting to prepare high-concentration stock solutions (50 mM – 200 mM) for microinjection or patch-clamp intracellular solutions.

The Mechanism of Failure: The failure usually occurs not during dissolution, but during pH adjustment .

  • Native State: BAPTA-Na4 dissolved in water creates a highly alkaline solution (pH ~10–11). At this pH, the carboxyl groups are fully ionized (

    
    ), and the molecule is perfectly soluble.
    
  • The Trap: To use it biologically, you must lower the pH to ~7.2.

  • The Crash: If you add acid (HCl) too quickly or at too high a concentration, you create local zones of low pH (< pH 6.0). In these zones, the BAPTA becomes protonated to its free acid form (BAPTA-H4), which is insoluble in water. This manifests as a white cloud or irreversible "goo."

Standard Operating Protocol: Preparation of 100 mM Stock

Objective: Create a stable, clear 100 mM BAPTA-Na4 stock solution at pH 7.2 without precipitation.

Reagents & Equipment[1][2][3]
  • Solid: BAPTA-tetrasodium salt (MW ~564.4 Da; Note: Check your specific bottle for hydration state, e.g., xH2O, which alters mass required).

  • Solvent: Degassed, ultra-pure Type I water (Milli-Q). Do not use PBS or Ca2+-containing buffers yet.

  • pH Adjustment: 1 M HCl (for bulk adjustment) and 0.1 M HCl (for fine-tuning). Do not use concentrated (12 M) HCl.

  • Filtration: 0.22 µm PES syringe filter.

Step-by-Step Workflow
  • Calculation & Weighing: Calculate the mass for your target volume.

    • Tip: BAPTA-Na4 is hygroscopic. Weigh quickly or use a dry box.

    • Formula:

      
      
      
  • Initial Dissolution (The Alkaline Phase): Add the powder to 80% of the final target volume of degassed water.

    • Action: Vortex vigorously.

    • Observation: The solution should become clear and slightly yellow.[1]

    • Checkpoint: Measure pH.[2] It should be > 9.0. If it is not clear at this stage, do not proceed.

  • The "Slow-Drop" Titration (Critical Step): Place the beaker on a magnetic stirrer with a stir bar spinning moderately fast (create a vortex).

    • Action: Add 1 M HCl dropwise into the vortex, not down the side of the glass.

    • Why? Rapid mixing prevents local pH drops.

    • Stop Point: When pH reaches ~8.0, switch to 0.1 M HCl.

    • Target: Adjust to pH 7.2 – 7.4.

  • Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and bring to final volume with water.

  • Filtration & Storage: Filter sterilize (0.22 µm). Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways to prevent precipitation.

BAPTA_Solubility Start Weigh BAPTA-Na4 Dissolve Dissolve in Water (80% Volume) Start->Dissolve Check_Clear Is solution clear? Dissolve->Check_Clear Check_pH Check pH (Expect > 9.0) Check_Clear->Check_pH Yes Precipitate White Precipitate Forms Check_Clear->Precipitate No (Cloudy) Titrate Titrate with HCl (Slow Dropwise) Check_pH->Titrate Titrate->Precipitate Acid added too fast Finalize Adjust Volume & Filter (0.22 µm) Titrate->Finalize pH 7.2 reached Rescue Rescue: Add dilute NaOH + Heat (37°C) Precipitate->Rescue Rescue->Dissolve Failed (Discard) Rescue->Titrate Solution clears

Figure 1: Decision tree for preparing high-concentration BAPTA-Na4 stocks, highlighting the critical risk of precipitation during acidification.

Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Solution turns milky white upon adding HCl "Acid Shock": Local pH dropped below 6.0, causing free acid precipitation.Stop immediately. Add dilute NaOH dropwise until clear. Resume acidification slower and with faster stirring.
Solution is clear but pH drifts overnight Temperature effect or CO2 absorption. Re-check pH immediately before use. BAPTA pKa is temperature-sensitive.
Calculated concentration seems weak in experiments Hygroscopic Error: The powder absorbed water weight, so you added less BAPTA than thought.Use a fresh bottle or determine actual concentration via Calcium titration (using a Ca2+ electrode or indicator dye).
Solution is yellow Oxidation: Slight yellowing is normal for concentrated BAPTA.If it is dark orange/brown, the reagent has degraded. Discard.
Frequently Asked Questions

Q1: Can I dissolve BAPTA-Na4 in DMSO to get a higher concentration? A: NO. This is a common error derived from protocols for BAPTA-AM .

  • BAPTA-AM is an ester and requires DMSO.[3]

  • BAPTA-Na4 is a salt.[3][1][4][5] It is highly soluble in water but has poor solubility in organic solvents like DMSO. Dissolving Na4 in DMSO will likely result in a suspension that fails to work.

Q2: Why does my patch-clamp pipette clog when using high BAPTA? A: This is likely due to micro-precipitation . Even if the solution looks clear, "micro-crystals" of the free acid may exist if the pH was dropped too fast. Always filter (0.22 µm) the internal solution immediately before back-filling the pipette.

Q3: What is the actual solubility limit? A: While vendor datasheets often list 50 mM conservatively, experienced electrophysiologists routinely prepare 100 mM to 200 mM stocks. The limiting factor is usually the viscosity and the difficulty in pH adjustment without overshooting, rather than the absolute saturation point.

Q4: How does BAPTA-Na4 affect the osmolarity of my solution? A: Significantly. BAPTA-Na4 dissociates into 5 particles (1 BAPTA anion + 4 Na+ ions).

  • Approximation: 10 mM BAPTA-Na4 adds ~50 mOsm to your solution.

  • Adjustment: You must reduce the NaCl or K-Gluconate in your internal solution to compensate for this osmolarity surge.

References

  • Tsien, R. Y. (1980).[3] "New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures."[6] Biochemistry, 19(11), 2396-2404. (The foundational paper establishing BAPTA's pH insensitivity relative to EGTA).

Sources

Technical Support Center: Ionic Strength Correction for BAPTA-Na4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Your Buffer

Welcome. If you are reading this, you likely observed an anomaly: a shift in enzyme kinetics, a change in voltage-gated channel activation, or cell volume instability upon introducing BAPTA.

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is the gold standard for rapid calcium chelation.[1] However, its tetrasodium salt form (BAPTA-Na4 ) acts as a massive "ionic strength multiplier."

The Core Problem: Adding 10 mM BAPTA-Na4 does not add 10 mM to your ionic strength (


). It adds 100 mM. 

This guide provides the physics, the math, and the protocols to correct this imbalance without compromising your data.

Module 1: The Physics of BAPTA-Na4

Why BAPTA-Na4 Distorts Ionic Strength

Ionic strength (


) is a measure of the concentration of ions in a solution, weighted by the square of their charges. The formula is:


Where:

  • 
     = molar concentration of ion 
    
    
    
    [2]
  • 
     = charge number of ion 
    
    
    

At physiological pH (7.2–7.4), BAPTA is fully deprotonated, carrying a -4 charge . When BAPTA-Na4 dissolves, it dissociates into:

  • 4 equivalents of Na+ (+1 charge)

  • 1 equivalent of BAPTA (-4 charge)

The Calculation (The "10x Rule")

Let’s calculate the contribution of 10 mM BAPTA-Na4 :

  • [Na+] :

    
    . (
    
    
    
    )
  • [BAPTA-4] :

    
    . (
    
    
    
    )




Module 2: Visualization of the Problem

The following diagram illustrates the dissociation pathway and the resulting decision matrix for correction.

BAPTA_Workflow Start Add 10 mM BAPTA-Na4 Dissociation Dissociation: 40 mM Na+ (+1) 10 mM BAPTA (-4) Start->Dissociation Impact Net Impact: +100 mM Ionic Strength +50 mOsm Osmolarity Dissociation->Impact Decision Critical Parameter? Impact->Decision Path_Enzyme Enzymatic/Binding Assay (Ionic Strength Critical) Decision->Path_Enzyme Path_Patch Patch Clamp/Cell Volume (Osmolarity Critical) Decision->Path_Patch Action_Enzyme Reduce Bulk Salt (NaCl/KCl) by 100 mM Path_Enzyme->Action_Enzyme Action_Patch Reduce Bulk Salt to match Osmolarity Accept higher Ionic Strength Path_Patch->Action_Patch Result_Enzyme Result: Correct I, Low Osmolarity (Add Sucrose to fix Osm) Action_Enzyme->Result_Enzyme Result_Patch Result: Correct Osm, High I (Shift in voltage-gating possible) Action_Patch->Result_Patch

Caption: Decision matrix for BAPTA-Na4 correction. Note the trade-off between ionic strength and osmolarity.

Module 3: Correction Protocols

Scenario A: The "Double-Balance" Method (Recommended for Biochemistry)

Goal: Maintain constant Ionic Strength (


) AND Osmolarity.
Trade-off: You must replace a significant amount of salt with a non-electrolyte (Sucrose/Mannitol).[3]

Protocol for 10 mM BAPTA-Na4 Addition:

  • Calculate

    
     Surplus:  10 mM BAPTA-Na4 adds 100 mM 
    
    
    
    .
  • Remove Bulk Salt: Remove 100 mM of a 1:1 salt (e.g., KCl or NaCl) from your base buffer.

    • Note: Removing 100 mM KCl removes 100 mM

      
       and 200 mOsm .
      
  • Calculate Osmolarity Deficit:

    • BAPTA Added: +50 mOsm.

    • KCl Removed: -200 mOsm.

    • Net Change: -150 mOsm.

  • Backfill: Add 150 mM Sucrose or Mannitol to restore osmolarity.

Data Summary Table:

ComponentStandard BufferUncorrected BAPTA"Double-Balanced" Buffer
KCl 150 mM150 mM50 mM
BAPTA-Na4 0 mM10 mM10 mM
Sucrose 0 mM0 mM150 mM
Ionic Strength 150 mM250 mM (High)150 mM (Correct)
Osmolarity 300 mOsm350 mOsm (High)300 mOsm (Correct)
Scenario B: The Electrophysiology Method (Patch Clamp)

Goal: Maintain Osmolarity and physiological [Cl-] reversal potential. Issue: Reducing KCl to 50 mM (as in Scenario A) shifts


 drastically.

Protocol:

  • Do NOT use BAPTA-Na4. The sodium load (40 mM) is often undesirable for intracellular solutions.

  • Use BAPTA (Free Acid) or BAPTA-K4.

  • Titration Method:

    • Start with BAPTA Free Acid (insoluble).

    • Titrate with highly concentrated KOH or CsOH.

    • Note: This creates BAPTA-K4 in situ. 10 mM BAPTA-K4 still adds 100 mM

      
      .
      
  • Compromise:

    • Reduce K-Gluconate by ~25 mM to offset the Osmolarity (approx 50 mOsm).

    • Accept the higher Ionic Strength. Most channels tolerate

      
       shifts better than Osmotic swelling or massive chloride reduction.
      
    • Warning: Be aware of Liquid Junction Potential (LJP) changes.[4] Replacing small anions (Cl-, Gluconate) with large BAPTA anions changes the LJP.

Module 4: Troubleshooting & FAQs

Q1: I added BAPTA-Na4 and my cells are shrinking. Why?

A: You likely added BAPTA-Na4 to an existing isotonic solution without removing anything. 10 mM BAPTA-Na4 adds ~50 mOsm. This creates a hypertonic solution, drawing water out of the cells.

  • Fix: Reduce the main salt concentration or dilute the solution with water (approx 15%) before adding BAPTA.

Q2: Can I use BAPTA-AM to avoid these calculations?

A: Yes and No.

  • Yes: BAPTA-AM is uncharged and membrane-permeable, so it doesn't change bulk buffer ionic strength.

  • No: Once inside the cell, esterases cleave it into BAPTA-Free Acid (charged) + Formaldehyde + Acetic Acid. This generates intracellular protons (acidification). You avoid extracellular ionic strength issues but introduce intracellular pH and toxicity variables.

Q3: My enzyme activity dropped 50% after adding BAPTA. Is it Calcium or Ionic Strength?

A: Run a control with 100 mM NaCl added to your calcium-free control buffer.

  • If the activity drops with NaCl alone, your enzyme is sensitive to Ionic Strength (salt inhibition), and the BAPTA effect is likely an artifact of the "10x Rule."

  • If NaCl has no effect, the drop is due to calcium chelation.

Q4: How does BAPTA affect Liquid Junction Potential (LJP)?

A: BAPTA is a large, low-mobility anion. If you replace Cl- (high mobility) with BAPTA, the LJP at the pipette tip will change.

  • According to Neher (1992) , you must measure the LJP experimentally or calculate it using the generalized Henderson equation. Failure to correct LJP in BAPTA-rich solutions can introduce voltage errors of 2–5 mV.

References

  • Tsien, R. Y. (1980).[5][6] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404.[6][7]

  • Neher, E. (1992).[4][8] Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology, 207, 123-131.[9]

  • Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA.[10] Biochimica et Biophysica Acta (BBA), 925(2), 133-143.

  • Thermo Fisher Scientific. (n.d.). BAPTA Product Information and Dissociation Constants.

Sources

storage conditions for BAPTA-Na4 powder vs stock solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BAPTA-Na4 Handling & Storage

A Senior Application Scientist's Guide to Maximizing Reagent Stability and Experimental Reproducibility

Welcome to the technical support guide for BAPTA, tetrasodium salt (BAPTA-Na4). As a cornerstone chelator for controlling intracellular and extracellular calcium concentrations, the integrity of your BAPTA-Na4 is paramount to the success of your experiments. Improper storage is a frequent and often overlooked source of experimental variability and failure.

This guide moves beyond simple data sheet recommendations to explain the chemical principles governing the stability of BAPTA-Na4 in its solid versus solution forms. Here, you will find not just the "what" but the "why" behind our protocols, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I just received my vial of BAPTA-Na4 powder. What is the absolute best way to store it for long-term use?

As a solid, BAPTA-Na4 is quite stable, provided you rigorously control its environment. The primary threats to the powder are moisture and light.

  • Expert Rationale: BAPTA-Na4 is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This absorbed water can initiate hydrolysis, compromising the molecule's chelation capacity even before it's ever dissolved. Exposure to light can also lead to gradual degradation.

  • Protocol:

    • Inspect: Upon arrival, ensure the vial's seal is intact.

    • Store: Place the vial in a desiccator containing a fresh desiccant.

    • Protect from Light: Place the desiccator in a dark location or use an amber vial/box.

    • Temperature: For long-term storage (months to years), -20°C is the recommended temperature[1][2]. Stability of ≥4 years has been noted at this temperature[2].

Q2: Why is there such a drastic difference in storage stability between the powder and a stock solution?

This is the most critical concept to grasp. While the powder is stable for years, an aqueous stock solution is only stable for weeks or months, depending on the temperature[1][3].

  • Causality: Once dissolved in water, BAPTA-Na4 is significantly more vulnerable. The aqueous environment facilitates several degradation pathways:

    • Hydrolysis: The presence of water can lead to the slow breakdown of the molecule.

    • Microbial Growth: Aqueous buffers are susceptible to bacterial and fungal contamination, especially if not sterile. These microbes can metabolize the chelator.

    • Oxidation: Dissolved oxygen in the solution can contribute to oxidative damage over time.

    • pH Shifts: Improperly buffered solutions can experience pH changes that affect stability.

This is why a solution stored at -20°C is typically recommended for use within one month, whereas the powder can last for years under the same conditions[1][3].

Q3: What are the recommended storage conditions for an aqueous stock solution of BAPTA-Na4?

For stock solutions, temperature is the dominant factor determining shelf-life.

  • -20°C: Use within 1 month[1][3][4]. This is suitable for routine, ongoing experiments.

  • -80°C: Use within 6 months[3][4]. This is the preferred method for long-term storage of a primary stock that you will use to make working aliquots.

Self-Validating Protocol: Always aliquot your stock solution into single-use volumes before freezing. This practice is a self-validating system that prevents the damaging effects of repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation into your stock.

Troubleshooting Guide

Problem: My BAPTA-Na4 powder looks clumpy and discolored.
  • Diagnosis: This is a classic sign of moisture absorption. The hygroscopic nature of the powder has allowed it to pull water from the air, causing clumping[1]. Discoloration may indicate significant degradation.

  • Solution: It is strongly recommended to discard the reagent. The chelating capacity is likely compromised, and using it will lead to inaccurate calcium buffering and unreliable experimental results. To prevent this, always store the powder under desiccating conditions and allow the vial to warm to room temperature for 15-20 minutes before opening to prevent condensation from forming on the cold powder.

Problem: I see precipitate in my thawed BAPTA-Na4 stock solution.
  • Diagnosis: This can be due to several factors:

    • Concentration: The concentration of your stock may be too high for the buffer system, causing it to crash out of solution upon freezing and thawing. BAPTA-Na4 is soluble in water[5].

    • Contamination: The solution may have been contaminated with polyvalent cations from glassware or other sources, causing the BAPTA to precipitate.

    • pH: The pH of the solution may have shifted, reducing solubility.

  • Solution:

    • Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.

    • If it redissolves, you can likely use it, but consider preparing a fresh, lower-concentration stock for future use.

    • If it does not redissolve, do not use it. The effective concentration is unknown, and this will invalidate your experimental results.

Problem: My calcium-dependent signaling pathway is not responding as expected after I apply my BAPTA-Na4 solution.
  • Diagnosis: Assuming other experimental parameters are correct, this points to a loss of BAPTA-Na4 activity. The most common cause is degraded reagent due to improper storage (e.g., stock solution stored too long, at the wrong temperature, or subjected to multiple freeze-thaw cycles).

  • Solution: Prepare a fresh stock solution from your properly stored solid powder. It is often prudent to perform a simple positive control experiment to confirm the activity of the new stock before using it in a critical or lengthy experiment.

Data & Protocols

Table 1: BAPTA-Na4 Storage Condition Summary
FormTemperatureDurationKey Considerations
Powder -20°C≥ 4 years[2]Critical: Must be stored in a desiccator to protect from moisture. Protect from light.[1][6]
4°CShort-termAcceptable for short periods, but -20°C is preferred for long-term stability. Still requires desiccation and light protection.[7]
Stock Solution -20°C≤ 1 month[1][3]Aliquot into single-use volumes to avoid freeze-thaw cycles. Purging with inert gas can enhance stability.[1]
-80°C≤ 6 months[3][4]Recommended for primary stocks. Aliquot into single-use volumes.
4°CNot RecommendedSome suppliers warn against storing aqueous solutions for more than a day.[2][8] High risk of microbial growth and degradation.
Protocol: Preparation and Storage of a 100 mM BAPTA-Na4 Aqueous Stock
  • Pre-Weigh Preparation: Allow the BAPTA-Na4 powder vial and a vial of nuclease-free water to come to room temperature on the bench for at least 20 minutes. This prevents condensation.

  • Weighing: In a well-ventilated area, weigh out the required amount of BAPTA-Na4 powder. Handle carefully to avoid generating dust.

  • Dissolution: Add the powder to the appropriate volume of nuclease-free water to achieve a 100 mM concentration. Vortex thoroughly until the solid is completely dissolved. BAPTA-Na4 is soluble in water[5].

  • pH Adjustment (Optional but Recommended): Some protocols note that stability is increased at a high pH (>10)[1]. If compatible with your downstream application, consider adjusting the pH. However, for most cell-based assays, you will be diluting this into a physiological buffer, making this step less critical.

  • Sterilization (For Cell Culture): If the stock will be used for cell-based experiments, sterile filter it through a 0.22 µm syringe filter into a sterile tube[3].

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

  • Inert Gas Purge (Optional): For maximum stability, gently blow a stream of an inert gas (like argon or nitrogen) into the headspace of each aliquot tube before capping. This displaces oxygen and can prolong shelf-life[1].

  • Storage: Immediately place the labeled aliquots into a freezer box and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1][3][4].

Visual Workflow

Diagram: BAPTA-Na4 Storage Decision Workflow

The following diagram outlines the critical decision points for the proper handling and storage of BAPTA-Na4 from initial receipt to experimental use.

BAPTA_Storage_Workflow cluster_powder Solid BAPTA-Na4 Handling cluster_solution Stock Solution Handling receipt Receive BAPTA-Na4 Powder check_seal Inspect Vial Seal receipt->check_seal store_powder Store at -20°C in Desiccator (Protect from Light) check_seal->store_powder Seal OK contact_supplier Seal Broken Contact Supplier check_seal->contact_supplier Seal Broken prep_stock Prepare Stock Solution store_powder->prep_stock Ready for Use dissolve Dissolve in Aqueous Buffer prep_stock->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot storage_choice Choose Storage Temperature aliquot->storage_choice store_neg20 Store at -20°C (Use within 1 month) storage_choice->store_neg20 Short-Term store_neg80 Store at -80°C (Use within 6 months) storage_choice->store_neg80 Long-Term use_exp Use in Experiment store_neg20->use_exp store_neg80->use_exp

Caption: Decision workflow for BAPTA-Na4 powder and stock solution storage.

References

  • Merck Millipore. (n.d.). BAPTA, Tetrasodium Salt CAS 126824-24-6. Retrieved February 9, 2026, from [Link]

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved February 9, 2026, from [Link]

Sources

optimizing BAPTA-Na4 concentration for specific cell types

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing BAPTA-Na4 concentration in your specific cell types. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively chelate intracellular calcium and understand the nuances of using BAPTA and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

What is BAPTA and why is it used?

BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a high-affinity, selective calcium (Ca²⁺) chelator. It is structurally related to EGTA but exhibits several advantages, including a higher selectivity for Ca²⁺ over magnesium (Mg²⁺) and a binding affinity that is less sensitive to pH changes within the physiological range.[1][2] Its primary function in cell biology is to act as a Ca²⁺ buffer, rapidly binding to free intracellular Ca²⁺ and thereby preventing its participation in downstream signaling events. This makes BAPTA an invaluable tool for investigating the role of Ca²⁺ in a vast array of cellular processes.[3]

BAPTA and its derivatives are available in two main forms:

  • Salt forms (e.g., BAPTA-Na4, BAPTA-K4): These are membrane-impermeant and are typically introduced into cells via microinjection or through a patch pipette during electrophysiological recordings.[4]

  • Acetoxymethyl (AM) ester form (BAPTA-AM): This is a membrane-permeant version of BAPTA.[4] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant BAPTA in the cytoplasm.[3][4]

What is the difference between BAPTA-Na4 and BAPTA-AM, and which one should I use?

The choice between BAPTA-Na4 (or other salt forms) and BAPTA-AM depends entirely on your experimental setup and cell type.

  • BAPTA-Na4 (and other salts):

    • Delivery Method: Microinjection or patch pipette.[4] This allows for a known concentration to be introduced directly into a single cell.

    • Advantages: Precise control over the intracellular concentration in the target cell.

    • Disadvantages: Technically demanding, low throughput, and not suitable for population-level studies.

  • BAPTA-AM:

    • Delivery Method: Simple incubation with the cell culture.[4]

    • Advantages: Easy to use, suitable for treating entire cell populations, and non-invasive.[3]

    • Disadvantages: The final intracellular concentration can be variable and difficult to determine precisely. It can also compartmentalize into organelles.[5]

Recommendation: For single-cell electrophysiology or microinjection experiments where a precise intracellular concentration is critical, use BAPTA-Na4 or another salt form. For population-level studies, such as fluorescence-based assays in a plate reader or flow cytometry, BAPTA-AM is the more practical choice.

What is a good starting concentration for BAPTA-AM?

The optimal concentration of BAPTA-AM is highly cell-type dependent and must be determined empirically. A typical starting range is 1-10 µM, with some studies using up to 100 µM.[4][6] It is crucial to use the lowest effective concentration to minimize potential off-target effects and cytotoxicity.[7]

Cell Type CategoryTypical Starting Concentration Range (BAPTA-AM)Key Considerations
Adherent Cancer Cell Lines (e.g., HeLa, U2OS) 5-20 µMGenerally robust and can tolerate higher concentrations.
Primary Neurons 1-10 µMMore sensitive; start with lower concentrations and shorter incubation times.
Immune Cells (e.g., T-cells, Macrophages) 1-15 µMCan be sensitive to loading conditions.
Stem Cells (e.g., iPSCs, MSCs) 0.5-10 µMHighly sensitive; requires careful optimization to maintain viability and differentiation potential.
Yeast 10-50 µMThe cell wall can be a barrier to loading.[8]

Troubleshooting Guide

Issue 1: BAPTA-AM is precipitating in my working solution.

This is a common issue as BAPTA-AM is hydrophobic.

  • Cause: The concentration of BAPTA-AM is too high for the aqueous buffer, or it was not properly solubilized initially.

  • Solution:

    • Prepare a concentrated stock solution in DMSO: BAPTA-AM is readily soluble in anhydrous DMSO. Prepare a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.[9]

    • Use Pluronic® F-127: This non-ionic detergent aids in the dispersion of hydrophobic molecules in aqueous solutions.[4] Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. When making your working solution, first mix your BAPTA-AM stock with an equal volume of the Pluronic® F-127 stock before diluting into your final buffer (e.g., HBSS or serum-free media).

    • Lower the working concentration: You may be using a concentration that is too high.[6] Try a lower concentration within the recommended range for your cell type.

    • Vortex thoroughly: Ensure the working solution is well-mixed immediately before adding it to your cells.

Issue 2: My cells are dying after BAPTA-AM loading.
  • Cause: BAPTA-AM concentration is too high, the incubation time is too long, or the loading conditions are too harsh. Off-target effects of BAPTA can also contribute to cytotoxicity.[3]

  • Solution:

    • Perform a dose-response curve: Test a range of BAPTA-AM concentrations (e.g., 0.5, 1, 5, 10, 20 µM) to determine the highest concentration your cells can tolerate without significant cell death. A simple viability assay like Trypan Blue exclusion can be used.[10]

    • Optimize incubation time: A typical incubation time is 30-60 minutes at 37°C. Try reducing the incubation time.

    • Use serum-free media for loading: Serum can contain esterases that may cleave BAPTA-AM extracellularly.

    • Include a recovery step: After loading, wash the cells with fresh, complete media and allow them to recover for at least 30 minutes before starting your experiment.

    • Consider off-target effects: Be aware that BAPTA can have effects independent of Ca²⁺ chelation.[3] For example, it has been shown to inhibit certain potassium channels.[4][11]

Issue 3: I am not seeing the expected inhibition of my calcium signal.
  • Cause: Insufficient loading of BAPTA-AM, or the Ca²⁺ transient is too large or fast for the given BAPTA concentration.

  • Solution:

    • Increase BAPTA-AM concentration: If your cells tolerate it, try a higher concentration.

    • Increase incubation time: Extend the loading period to allow for more complete de-esterification and accumulation of BAPTA.

    • Use Probenecid: Organic anion transporters can pump the active form of BAPTA out of the cell. Probenecid can inhibit these transporters and improve intracellular retention.[9] A typical working concentration is 1-2.5 mM.

    • Verify loading efficiency: Co-load a calcium indicator dye (e.g., Fura-2 AM) and stimulate the cells to confirm that the calcium signal is indeed buffered in BAPTA-AM-loaded cells compared to control cells.[12]

Experimental Protocols

Protocol 1: Determining the Optimal BAPTA-AM Concentration

This protocol uses a calcium indicator dye to functionally assess the effectiveness of BAPTA-AM loading.

Materials:

  • BAPTA-AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% w/v in DMSO)

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional)

  • Your cell type of interest plated in a suitable format (e.g., 96-well plate, coverslips)

  • A calcium-mobilizing agonist (e.g., ATP, ionomycin, carbachol)

Workflow Diagram:

Caption: Workflow for optimizing BAPTA-AM concentration.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • BAPTA-AM: 10 mM in anhydrous DMSO.

    • Pluronic® F-127: 20% (w/v) in anhydrous DMSO.

    • Calcium Indicator: 1 mM in anhydrous DMSO.

    • Probenecid: 250 mM in 1 M NaOH, then dilute to 25 mM in HBSS.

  • Prepare Loading Buffer: For each BAPTA-AM concentration to be tested (e.g., 0, 1, 5, 10, 20 µM), prepare a working solution in HBSS. For a 10 µM final concentration:

    • In a microfuge tube, mix 2 µL of 10 mM BAPTA-AM stock with 2 µL of 20% Pluronic® F-127.

    • Add this mixture to 2 mL of HBSS and vortex well.

  • Load Cells with BAPTA-AM:

    • Remove the culture medium from your cells.

    • Add the BAPTA-AM loading buffer to the cells.

    • Incubate for 30-45 minutes at 37°C.

  • Wash and Load with Calcium Indicator:

    • Remove the BAPTA-AM loading buffer.

    • Wash the cells twice with warm HBSS.

    • Prepare a loading buffer for your calcium indicator (e.g., 2 µM Fluo-4 AM with Pluronic® F-127 in HBSS).

    • Incubate the cells with the indicator loading buffer for 30 minutes at 37°C.

  • Final Wash and Recovery:

    • Remove the indicator loading buffer.

    • Wash the cells twice with warm HBSS.

    • Add fresh HBSS (with or without extracellular calcium, depending on your experiment) and allow the cells to recover for 30 minutes at room temperature to ensure complete de-esterification of the AM esters.

  • Measure Calcium Response:

    • Measure the baseline fluorescence of the cells.

    • Add a known calcium-mobilizing agonist.

    • Record the change in fluorescence over time.

  • Analyze Data: Compare the amplitude and kinetics of the calcium transient in cells loaded with different concentrations of BAPTA-AM to the control (no BAPTA-AM). The optimal concentration will be the lowest concentration that provides sufficient buffering of the calcium signal without causing significant cytotoxicity.

Understanding the Mechanism: BAPTA and Calcium Signaling

BAPTA acts as a "fast" buffer, meaning it binds and unbinds Ca²⁺ ions very rapidly.[1][2] This is in contrast to EGTA, which is a "slow" buffer. This property makes BAPTA particularly effective at buffering rapid, localized Ca²⁺ transients, such as those that occur near the mouth of an open ion channel.

Calcium_Buffering cluster_0 Extracellular Space cluster_1 Cytoplasm Ca_ext Ca²⁺ Ca_channel Ca²⁺ Channel Open Ca_ext->Ca_channel:f0 Influx BAPTA BAPTA Ca_channel:f1->BAPTA Rapid Chelation Signaling Downstream Signaling Ca_channel:f1->Signaling Ca_BAPTA Ca²⁺-BAPTA BAPTA->Ca_BAPTA

Caption: BAPTA's mechanism of action in buffering intracellular calcium.

By rapidly sequestering Ca²⁺ ions as they enter the cell or are released from internal stores, BAPTA prevents the local concentration of free Ca²⁺ from reaching the threshold required to activate downstream effectors, such as calmodulin, protein kinases, and phosphatases. This effectively uncouples the initial Ca²⁺ influx or release from its physiological consequences, allowing researchers to probe the necessity of Ca²⁺ signaling in the process under investigation.[10][13][14]

References

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

  • Spandidos Publications. (2024, February 16). Elimination of intracellular Ca 2+ overload by BAPTA‑AM liposome nanoparticles: A promising treatment for acute pancreatitis. Retrieved from [Link]

  • PubMed. (n.d.). Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice. Retrieved from [Link]

  • National Institutes of Health. (2023, September 8). Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. Retrieved from [Link]

  • ResearchGate. (2015, August 12). Can BAPTA-AM be used to identify the main source of intracellular calcium elevation? Retrieved from [Link]

  • PubMed. (n.d.). Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses. Retrieved from [Link]

  • PubMed. (n.d.). Cellular effects of BAPTA: Are they only about Ca2+ chelation? Retrieved from [Link]

  • ResearchGate. (n.d.). Chelation of intracellular calcium using BAPTA-AM. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduced Al toxicity with the Ca2+ chelator BAPTA-AM. Retrieved from [Link]

  • ResearchGate. (2015, September 23). How can I dissolve BAPTA in intracellular solution for patch clamp recordings? Retrieved from [Link]

  • ResearchGate. (2016, October 10). What is the best concentration of BAPTA? Retrieved from [Link]

  • PubMed. (n.d.). BAPTA-AM blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: BAPTA-Na4 vs. EGTA Kinetics for Fast Calcium Buffering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Paradox

In high-fidelity electrophysiology and calcium imaging, the choice between BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is often oversimplified to binding affinity (


). This is a critical error.

While both chelators share similar affinities for


 at physiological pH (~150-200 nM), they are functionally distinct tools due to a 100-fold difference in forward binding kinetics (

)
.
  • EGTA is a "Slow Buffer." It clamps global cytoplasmic calcium but is too slow to intercept calcium ions diffusing across the nanodomain (20–50 nm) between a voltage-gated channel and a vesicle sensor.

  • BAPTA is a "Fast Buffer." It binds calcium almost at the diffusion limit, effectively collapsing nanodomains and silencing rapid, local signaling events.

This guide details the physicochemical mechanisms, selection criteria, and preparation protocols for using BAPTA-Na4 versus EGTA in experimental settings.

Part 1: The Physicochemical Mechanism

The "On-Rate" Factor

The defining feature of a fast buffer is its ability to compete with endogenous calcium sensors (like Synaptotagmin) for entering


 ions.
  • EGTA Mechanism: At neutral pH (7.2), EGTA exists primarily in a diprotonated state (

    
    ). Before it can bind a calcium ion, it must shed these two protons. This deprotonation step creates a high energy barrier, significantly slowing the association rate.
    
  • BAPTA Mechanism: BAPTA was chemically engineered by Roger Tsien to lower the

    
     of its nitrogen atoms. At physiological pH, it is largely unprotonated and ready to bind 
    
    
    
    immediately, making its
    
    
    orders of magnitude faster.
Comparative Data Table
FeatureEGTA BAPTA (BAPTA-Na4) Implication

(Affinity)
~150 nM (pH 7.2)~160–220 nM (pH 7.2)Both clamp resting

similarly.

(On-Rate)


BAPTA is ~400x faster.
pH Sensitivity HighLowEGTA affinity drops drastically if intracellular pH acidifies.
Selectivity (

)
Very High (

)
ModerateBAPTA binds

weakly; requires careful

balancing.
Buffer Length Constant (

)
Long (>200 nm)Short (<50 nm)BAPTA restricts

spread to the channel mouth.

Part 2: Visualizing the "Race Condition"

The following diagram illustrates the "Race Condition" at a synapse. When a calcium channel opens, the ion must diffuse to the sensor. The buffer attempts to intercept it.

CalciumRace Channel Voltage-Gated Ca2+ Channel Ca Ca2+ Influx Channel->Ca  Depolarization Sensor Endogenous Sensor (e.g., Synaptotagmin) Ca->Sensor  Diffusion  (< 50 µs) EGTA EGTA (Slow k_on) Ca->EGTA  Too Slow  (Misses Local Ca2+) BAPTA BAPTA (Fast k_on) Ca->BAPTA  INTERCEPTION  (Blocks Signal)

Figure 1: The Kinetic Race.[1][2][3] BAPTA (Blue) binds


 fast enough to prevent it from reaching the sensor (Green). EGTA (White) is too slow, allowing the sensor to activate despite clamping the bulk calcium concentration.

Part 3: Application Decision Guide

Use this logic flow to select the correct buffer for your internal solution.

DecisionTree Start What is your experimental goal? Q1 Are you studying fast, local events? (e.g., neurotransmitter release, AP repolarization) Start->Q1 Q2 Do you need to preserve endogenous signaling? Q1->Q2 Yes EGTA_Use Use EGTA (0.1 - 1 mM) Goal: Buffer bulk Ca2+ to prevent cell death/run-down, but keep signaling intact. Q1->EGTA_Use No (General Recording) BAPTA_Use Use BAPTA (10-20 mM) Goal: Abolish fast signaling to prove channel-sensor proximity. Q2->BAPTA_Use No (I want to block it) High_EGTA Use High EGTA (10 mM) Goal: Clamp bulk Ca2+ aggressively but spare nanodomain signaling. Q2->High_EGTA Yes

Figure 2: Buffer Selection Logic. Choose BAPTA only when the specific goal is to disrupt rapid, short-distance calcium coupling.

Part 4: Experimental Protocols

Protocol A: Preparation of BAPTA-Na4 Internal Solution

Context: BAPTA-Na4 (Tetrasodium salt) is highly water-soluble, unlike BAPTA free acid. However, it adds significant sodium and osmolarity to the solution, which must be compensated for.

Reagents:

  • BAPTA-Na4 (Sigma/ThermoFisher)

  • K-Gluconate (or Cs-Gluconate for voltage clamp)[4]

  • HEPES[4][5][6]

  • 
    [6]
    
  • ATP/GTP salts[4][7]

  • Nuclease-free water

Step-by-Step Methodology:

  • Calculate Osmolarity Contribution:

    • 10 mM BAPTA-Na4 contributes approximately 50 mOsm (1 BAPTA + 4

      
      ).
      
    • Standard K-Gluconate must be reduced to compensate.

    • Formula: If standard internal uses 130 mM K-Gluconate, reduce to ~80-90 mM when using 10 mM BAPTA-Na4.

  • Dissolution (The "Salt" Advantage):

    • Weigh BAPTA-Na4.

    • Add to 50% of your final volume of water.

    • Note: Unlike the acid form, BAPTA-Na4 dissolves instantly without adding base.

  • Magnesium Balancing (Critical):

    • BAPTA binds

      
       with moderate affinity. If you usually use 2 mM 
      
      
      
      , increase to 4 mM
      
      
      to maintain free
      
      
      levels, otherwise, ATP-dependent processes may fail.
  • pH Adjustment:

    • Add the buffering agent (10 mM HEPES).[5][6]

    • Adjust pH to 7.2 using KOH (or CsOH).

    • Check: BAPTA-Na4 is alkaline; you may need less base than usual.

  • Filtration:

    • Filter through a 0.22 µm membrane.[8] BAPTA solutions are prone to precipitating if calcium contaminants are present in the water source.

Protocol B: The "Buffer Wash-In" Validation

To confirm the spatial location of your calcium sensor (Nanodomain vs. Microdomain), perform a wash-in experiment.

  • Control Phase: Patch cell with 0.5 mM EGTA internal solution. Record baseline synaptic currents (EPSCs) or calcium currents.

  • Experimental Phase: Patch a new cell (or re-patch) with 10 mM BAPTA internal solution.

  • Readout:

    • If the response (e.g., vesicle release) is abolished by BAPTA but spared by EGTA, the sensor is located <50 nm from the channel (Nanodomain).[9]

    • If the response persists in BAPTA, the mechanism is likely not calcium-dependent or triggered by bulk calcium release from stores.

References

  • Adler, E. M., Augustine, G. J., Duffy, S. N., & Charlton, M. P. (1991). Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience, 11(6), 1496–1507. Link

  • Neher, E. (1998). Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release. Neuron, 20(3), 389–399. Link

  • Naraghi, M., & Neher, E. (1997). Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel. Journal of Neuroscience, 17(18), 6961–6973. Link

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. Link

  • Eggermann, E., Bucurenciu, I., Goswami, S. P., & Jonas, P. (2011). Nanodomain coupling between Ca2+ channels and sensors of exocytosis at fast mammalian synapses. Nature Reviews Neuroscience, 13(1), 7–21. Link

Sources

A Researcher's Guide to Selecting BAPTA-Na₄ vs. BAPTA-K₄ for Potassium Channel Recordings

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of electrophysiology, particularly when investigating potassium (K⁺) channels, the composition of the intracellular pipette solution is not a mere detail—it is a critical variable that can define the experiment's success and the data's integrity. A key component of this solution is the calcium (Ca²⁺) chelator, used to control intracellular Ca²⁺ levels and isolate specific channel activities. Among the most effective are the BAPTA-based chelators, prized for their rapid binding kinetics and high selectivity for Ca²⁺ over magnesium (Mg²⁺)[1][2]. However, the choice between its common salt forms, tetrasodium (BAPTA-Na₄) and tetrapotassium (BAPTA-K₄), is a crucial decision with significant physiological implications.

This guide provides an in-depth comparison of BAPTA-Na₄ and BAPTA-K₄, offering the rationale and experimental context necessary for researchers to make an informed choice for their potassium channel recording experiments.

Core Physicochemical Properties: A Head-to-Head Comparison

While both salts originate from the same parent BAPTA molecule, their properties are not identical. The primary difference lies in the counter-ion, which has profound effects on the cell's electrochemical environment.

PropertyBAPTA (General)BAPTA-K₄ (Tetrapotassium Salt)BAPTA-Na₄ (Tetrasodium Salt)Rationale & Significance
Primary Function Fast Ca²⁺ bufferFast Ca²⁺ bufferFast Ca²⁺ bufferControls intracellular free Ca²⁺, essential for studying Ca²⁺-activated channels or isolating voltage-gated channels from Ca²⁺ modulation.
Ca²⁺ Dissociation Constant (K_d) ~160 nM (in absence of Mg²⁺)[2][3]K_d is fundamentally a property of the BAPTA molecule itself.K_d is fundamentally a property of the BAPTA molecule itself.The low K_d ensures efficient buffering of Ca²⁺ at typical resting intracellular concentrations.
Binding Kinetics Rapid on- and off-rates[1]Fast kinetics are maintained.Fast kinetics are maintained.BAPTA's speed is superior to EGTA, making it ideal for studying rapid Ca²⁺ signaling events near channel mouths[1][4].
pH Sensitivity Low; binding is largely independent of pH in the physiological range[1][2].Remains low.Remains low.Ensures consistent Ca²⁺ buffering even if intracellular pH shifts slightly during recording, a key advantage over EGTA[2].
Primary Counter-ion N/AK⁺Na⁺This is the critical difference. The choice of counter-ion directly impacts the ionic gradients and reversal potentials of the patched cell.
Recommended Use in K⁺ Channel Studies N/AStrongly Recommended Use with Extreme Caution BAPTA-K₄ maintains physiological intracellular K⁺ concentration, preserving the natural K⁺ equilibrium potential. BAPTA-Na₄ introduces a high, non-physiological concentration of Na⁺.

The Decisive Factor: Preserving Physiological Ion Gradients

The central nervous system and other excitable tissues rely on carefully maintained ionic gradients across the cell membrane. The Na⁺/K⁺-ATPase pump works tirelessly to keep intracellular K⁺ high and intracellular sodium (Na⁺) low[5][6]. This gradient is the foundation of the resting membrane potential and the driving force for K⁺ channel currents.

When performing whole-cell patch-clamp recordings, the low-resistance opening between the pipette and the cell interior causes the pipette solution to dialyze and overwhelm the cytosol. Therefore, the composition of this internal solution should mimic the cell's natural cytoplasm as closely as possible to avoid introducing experimental artifacts[7][8].

Why BAPTA-K₄ is the Standard for Potassium Channel Recordings:

Using a potassium-based internal solution is paramount for studying K⁺ channels[7][8]. BAPTA-K₄ is the logical choice because it delivers the BAPTA chelator without disrupting the cell's primary cation balance. By using K-gluconate or K-methanesulfonate as the main salt and BAPTA-K₄ as the chelator, the intracellular K⁺ concentration remains high, thereby:

  • Maintaining the K⁺ Equilibrium Potential (E_K): The Nernst potential for potassium (E_K) is highly negative (typically -90 to -100 mV) due to the high intracellular K⁺ concentration. This sets the reversal potential for most K⁺ currents. Using BAPTA-K₄ helps preserve this crucial biophysical parameter.

  • Preventing Artifactual Channel Modulation: It avoids introducing a large, unnatural inward driving force for Na⁺ and prevents potential modulation of K⁺ channels by high intracellular Na⁺ concentrations. Some K⁺ channels, such as Na⁺-activated K⁺ channels (K_Na), are directly gated by intracellular Na⁺[9]. Using BAPTA-Na₄ would artificially activate these channels, confounding the study of other K⁺ currents.

The Risks of Using BAPTA-Na₄ for Potassium Channel Recordings:

Introducing BAPTA-Na₄ via the patch pipette will load the cell with a high concentration of sodium. This has several detrimental effects:

  • Altered Membrane Potential and Driving Forces: The influx of Na⁺ will depolarize the cell and dramatically alter the electrochemical driving forces for all ions, including K⁺. This makes it difficult to isolate and accurately measure the currents of the specific K⁺ channels under investigation.

  • Confounding Channel Activity: High intracellular Na⁺ can directly inhibit certain mitochondrial K⁺ channels and activate specific plasma membrane K_Na channels[9][10]. This introduces variables that are artifacts of the recording solution, not the cell's physiology.

  • Cellular Stress: A sudden and massive sodium load disrupts cellular homeostasis, potentially leading to cell swelling and activation of various signaling pathways that could indirectly affect your target channels[11].

Decision Workflow for Chelator Selection

The choice of chelator should be a deliberate process based on the specific experimental question. The following diagram illustrates a logical workflow for selecting the appropriate BAPTA salt for your patch-clamp experiment.

G cluster_start cluster_main_path cluster_alt_path start Start: Define Experimental Goal q_channel What is the primary ion channel under investigation? start->q_channel q_k_channel Potassium (K⁺) Channel q_channel->q_k_channel q_other_channel Other Channel (e.g., Ca²⁺, Na⁺, Cl⁻) q_channel->q_other_channel rec_k4 Use BAPTA-K₄ q_k_channel->rec_k4 Yes reason_k4 Rationale: - Maintains physiological K⁺ gradient. - Preserves K⁺ equilibrium potential (E_K). - Avoids artifactual Na⁺ modulation. rec_k4->reason_k4 q_na_mod Is intracellular Na⁺ a controlled experimental variable? q_other_channel->q_na_mod rec_na4 Use BAPTA-Na₄ with caution q_na_mod->rec_na4 Yes rec_k4_alt Default to BAPTA-K₄ q_na_mod->rec_k4_alt No reason_na4 Rationale: - Intentionally altering intracellular Na⁺. - Must account for shifts in reversal  potentials and potential off-target effects. rec_na4->reason_na4

Caption: Decision diagram for selecting BAPTA-K₄ vs. BAPTA-Na₄.

Experimental Protocol: Preparation of a K⁺-Based Intracellular Solution

This protocol provides a step-by-step method for preparing a standard K-gluconate-based internal solution for whole-cell patch-clamp recordings of K⁺ channels.

Objective: To create a 50 mL internal solution with minimal free Ca²⁺, designed to preserve physiological K⁺ gradients.

Materials:

  • K-Gluconate

  • KCl

  • HEPES

  • BAPTA-K₄ (Tetrapotassium salt)

  • Mg-ATP

  • Na-GTP

  • 1 M KOH solution for pH adjustment

  • Ultrapure (18 MΩ·cm) water

  • Osmometer

  • pH meter

  • 0.22 µm syringe filter

Methodology:

  • Initial Dissolution: In a 50 mL beaker, add approximately 40 mL of ultrapure water. Add the main salt (K-Gluconate), buffer (HEPES), and other salts (KCl) while stirring continuously.

  • Add Chelator: Weigh and add the BAPTA-K₄ powder to the solution. The salt form is readily soluble in aqueous solutions[12].

  • pH Adjustment: Place the beaker on a stir plate with a calibrated pH probe in the solution. Slowly add 1 M KOH dropwise to adjust the pH to 7.2-7.3. This step is critical as some components, especially BAPTA in its acid form, require pH adjustment to dissolve fully[13].

  • Add Energy Sources: Once the pH is stable, add the temperature-sensitive components, Mg-ATP and Na-GTP. These are often added last and kept on ice to minimize degradation[14][15].

  • Final Volume and Osmolarity: Transfer the solution to a 50 mL graduated cylinder and add ultrapure water to bring the final volume to 50 mL. Measure the osmolarity using an osmometer. Adjust to the target range (e.g., 290-300 mOsm) by adding small amounts of water (to decrease) or K-Gluconate (to increase).

  • Filtration and Storage: Filter the final solution through a 0.22 µm syringe filter to remove any precipitates or microbial contaminants[16].

  • Aliquoting: Dispense the solution into 0.5 mL or 1 mL microcentrifuge tubes and store at -20°C or -80°C. A fresh aliquot should be thawed for each day of recording[15][16].

Example Recipe (for ~295 mOsm):

  • 120 mM K-Gluconate

  • 10 mM KCl

  • 10 mM HEPES

  • 10 mM BAPTA-K₄

  • 4 mM Mg-ATP

  • 0.3 mM Na-GTP

  • pH to 7.3 with KOH

  • Osmolarity to ~295 mOsm

Experimental Workflow Visualization

The following diagram outlines the standard workflow for a whole-cell patch-clamp experiment focused on K⁺ channel recording, highlighting the use of a BAPTA-K₄ internal solution.

G prep 1. Prepare Internal Solution (with BAPTA-K₄) pull 2. Pull Glass Micropipette (3-7 MΩ resistance) prep->pull backfill 3. Backfill Pipette with Filtered Internal Solution pull->backfill approach 4. Approach Cell & Apply Positive Pressure backfill->approach seal 5. Form Gigaseal (>1 GΩ) approach->seal rupture 6. Rupture Membrane (Go Whole-Cell) seal->rupture record 7. Record K⁺ Currents (Voltage/Current Clamp) rupture->record analyze 8. Analyze Data record->analyze

Caption: Standard workflow for a K⁺ channel patch-clamp experiment.

Cautionary Notes on BAPTA

While BAPTA is an invaluable tool, researchers should be aware of potential Ca²⁺-independent ("off-target") effects. Studies have shown that BAPTA and its derivatives can directly modulate the activity of various channels and cellular processes, independent of their chelating properties[17][18][19][20]. For instance, BAPTA has been reported to induce a tonic K⁺ current in hippocampal neurons and directly block certain K⁺ channels[18][19]. Therefore, it is crucial to perform the appropriate control experiments to ensure that the observed effects are indeed due to Ca²⁺ buffering and not a pharmacological action of the chelator itself.

Conclusion

For researchers investigating potassium channels, the choice between BAPTA-Na₄ and BAPTA-K₄ is clear. BAPTA-K₄ is the superior and recommended choice as it allows for the essential control of intracellular calcium without disrupting the fundamental potassium ion gradient crucial for K⁺ channel function. The use of BAPTA-Na₄ should be restricted to experiments where elevating intracellular sodium is a specific scientific goal, and even then, its effects on driving forces and potential off-target channel modulation must be carefully considered and controlled for. By maintaining physiological integrity, BAPTA-K₄ ensures that the data collected are a true reflection of the channel's behavior in a near-native environment.

References

  • Shalygin, A. V., et al. (2024). Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells. Biochemical and Biophysical Research Communications, 693, 149378. [Link]

  • Various Authors. (2015). How can I dissolve BAPTA in intracellular solution for patch clamp recordings?. ResearchGate. [Link]

  • Vogalis, F., et al. (2022). Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice. STAR Protocols, 3(4), 101783. [Link]

  • RCSBProteinDataBank. (2020). Neuronal Signaling and Sodium-Potassium Pump. YouTube. [Link]

  • Various Authors. (2016). How to prepare internal solution for patch clamp?. ResearchGate. [Link]

  • Velumian, A. A., & Carlen, P. L. (1999). Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones. The Journal of Physiology, 519(Pt 2), 439–451. [Link]

  • Hiraoka, M., & Furutani, K. (1998). Effects of intracellular sodium and hydrogen ion on the sodium activated potassium channel in isolated patches from guinea pig ventricular myocytes. Cardiovascular Research, 37(1), 107–115. [Link]

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from Interchim website. [Link]

  • Scientifica. (2017). Electrophysiology: What goes on the inside?. Retrieved from Scientifica website. [Link]

  • Jan, L. Y., & Jan, Y. N. (2001). Controlling potassium channel activities: Interplay between the membrane and intracellular factors. Proceedings of the National Academy of Sciences, 98(1), 14-18. [Link]

  • Liu, W., et al. (2014). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. BioMed Research International, 2014, 674836. [Link]

  • Various Authors. (n.d.). Recipes for Physiological Recording. Course Resources. [Link]

  • Parys, J. B., & Bultynck, G. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Open Research Europe, 3, 124. [Link]

  • Bednarczyk, P., et al. (2013). A new brain mitochondrial sodium-sensitive potassium channel: effect of sodium ions on respiratory chain activity. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(7), 893-902. [Link]

  • Nunez, L., et al. (1998). BAPTA-AM blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells. FEBS Letters, 434(3), 321-325. [Link]

  • Despa, S., et al. (2002). Intracellular Na+ Concentration Is Elevated in Heart Failure But Na/K Pump Function Is Unchanged. Circulation, 105(21), 2543-2548. [Link]

  • Maran, A., et al. (2015). Composition of the intracellular recording solutions. ResearchGate. [Link]

  • Scientifica. (2016). #LabHacks: 14 sharp tips for patch clamping. Retrieved from Scientifica website. [Link]

  • Lee, C. H., et al. (2000). Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. Pflügers Archiv - European Journal of Physiology, 439(3), 301-309. [Link]

  • Augustine, G. J., & Neher, E. (1992). Calcium requirements for secretion in bovine chromaffin cells. The Journal of Physiology, 450, 247-271. [Link]

Sources

Technical Guide: pH Sensitivity Comparison of BAPTA-Na4 vs. EGTA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise quantification and manipulation of intracellular calcium (


), the choice between BAPTA  (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA  (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is often dictated by two factors: binding kinetics  and pH sensitivity .[1][2][3][4]

While both are high-affinity chelators, EGTA is highly pH-sensitive , meaning its effective affinity (


) for calcium drops precipitously as pH decreases (acidification). Conversely, BAPTA is pH-insensitive  within the physiological range. This guide analyzes the mechanistic roots of this divergence and provides evidence-based recommendations for their application in experimental systems.

Mechanistic Divergence: The Proton Competition

The core difference lies in the protonation states of the nitrogen atoms within the chelating cage.

The EGTA Limitation

EGTA binds


 using four carboxylate groups and two nitrogen atoms. However, the 

values of its nitrogen atoms are approximately 8.96 and 9.58 .[2]
  • At Physiological pH (7.2 - 7.4): The nitrogens are heavily protonated.

  • The Conflict: Protons (

    
    ) compete directly with 
    
    
    
    for the nitrogen binding sites.
  • The Consequence: Any fluctuation in pH alters the proton competition, thereby shifting the apparent

    
     for calcium. If cellular pH drops (e.g., during ischemia or metabolic activity), EGTA releases bound calcium, potentially creating experimental artifacts.
    
The BAPTA Solution (Rational Design)

Roger Tsien designed BAPTA specifically to overcome this limitation (Tsien, 1980). By incorporating the nitrogen atoms into aromatic rings:

  • The electron lone pairs are delocalized into the ring system.

  • Result: The

    
     of the nitrogens drops to < 6.0 .
    
  • Benefit: At physiological pH, the nitrogens remain unprotonated and fully available for calcium binding, rendering the

    
     stable against pH shifts.
    
Visualization: Proton Competition Mechanism

ProtonCompetition cluster_EGTA EGTA (Aliphatic Nitrogens) cluster_BAPTA BAPTA (Aromatic Nitrogens) E_N Nitrogen pKa ~9.0 E_State Nitrogens Protonated (H+ Bound) E_N->E_State High pKa E_pH Physiological pH (7.2) E_pH->E_State [H+] Available E_Ca Ca2+ Binding Blocked/Competed E_State->E_Ca High Competition B_N Nitrogen pKa < 6.0 B_State Nitrogens Unprotonated B_N->B_State Low pKa B_pH Physiological pH (7.2) B_pH->B_State [H+] Ignored B_Ca Ca2+ Binding Stable B_State->B_Ca No Competition

Figure 1: Mechanistic flow showing how nitrogen pKa values dictate proton competition in EGTA vs. BAPTA.

Quantitative Comparison: Stability

The following table illustrates the theoretical shift in apparent dissociation constant (


) for Calcium as pH changes. Note the stability of BAPTA compared to the volatility of EGTA.
ParameterEGTABAPTA
Nitrogen pKa ~8.96, 9.58~5.47, 6.36
Apparent

(pH 7.4)
~60 - 100 nM~160 nM
Apparent

(pH 7.0)
~300 - 400 nM~160 - 170 nM
Apparent

(pH 6.5)
> 1,000 nM (1 µM) ~200 nM
pH Sensitivity Verdict High: 10x affinity loss with 1 unit pH dropLow: Minimal affinity change
Binding Rate (

)
Slow (

)
Fast (

)

Data derived from Tsien (1980) and standard calibration constants (Harrison & Bers, 1987).

Experimental Implications

Spatial Buffering (Nanodomains)

Because BAPTA has a rapid


 (binding rate), it can intercept 

ions entering through voltage-gated channels before they trigger synaptic vesicles, effectively silencing "nanodomain" signaling. EGTA, being slower, allows local calcium spikes to occur before buffering the global concentration.
  • Use BAPTA to completely clamp fast calcium transients.

  • Use EGTA to buffer global calcium without inhibiting fast, local signaling events.

Intracellular Imaging

In live-cell imaging, metabolic changes often lead to cytosolic acidification.

  • If using EGTA-based indicators (or EGTA loading), a pH drop will cause the chelator to release

    
    , creating a "false positive" calcium signal.
    
  • BAPTA-based indicators (like Fura-2, Indo-1) are preferred because their signal remains true to

    
     even if pH fluctuates slightly.
    

Protocol: Preparation of "Zero Free Calcium" Solutions

This protocol highlights the critical pH adjustment step required for EGTA, which is the most common source of error in calcium calibration.

Reagents:

  • EGTA (High Purity, >99%)

  • BAPTA-Na4[5]

  • MOPS or HEPES buffer[5]

  • KOH (freshly prepared,

    
    -free)
    
Method A: EGTA Zero-Ca Buffer (pH Critical)
  • Dissolve: Add 10 mM EGTA to approx. 80% of final volume of water.

  • Initial pH Check: The solution will be acidic. Note: EGTA will not fully dissolve until the pH approaches neutral.

  • Titration: Slowly add KOH while stirring. You must reach pH 7.20 exactly (or your target experimental pH).

    • Critical: If you overshoot pH 7.2 to 7.5, the

      
       changes significantly. If you are at pH 6.8, the buffering capacity is vastly reduced.
      
  • Volume Adjust: Bring to final volume.

  • Validation: Verify pH is stable at experimental temperature (pH varies with Temp:

    
    ).
    
Method B: BAPTA Zero-Ca Buffer (pH Robust)
  • Dissolve: Add 10 mM BAPTA-Na4 to water. It dissolves readily compared to the free acid form of EGTA.

  • Buffer: Add 10 mM MOPS/HEPES.

  • Adjustment: Adjust pH to 7.2 using HCl or KOH.

  • Advantage: Small errors in pH adjustment (e.g., 7.15 vs 7.25) will have negligible impact on the free calcium concentration compared to the EGTA method.

Decision Framework: Selecting the Right Chelator

Use this logic flow to determine the appropriate buffer for your experimental design.

ChelatorSelection cluster_Context Common Applications Start Experimental Goal Q1 Is pH expected to fluctuate? (e.g., Ischemia, metabolic assays) Start->Q1 Q2 Do you need to block fast 'Nanodomain' signaling? Q1->Q2 No (Stable pH) BAPTA_Rec SELECT BAPTA (pH Stable, Fast Kinetics) Q1->BAPTA_Rec Yes (High Risk) Q2->BAPTA_Rec Yes (Fast buffering needed) EGTA_Rec SELECT EGTA (pH Sensitive, Slow Kinetics) Q2->EGTA_Rec No (Preserve local signaling) App1 Live Cell Imaging (BAPTA) App2 Fixed Calibration Buffers (EGTA)

Figure 2: Decision tree for selecting between BAPTA and EGTA based on pH stability and kinetic requirements.

References

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[6][7] Biochemistry, 19(11), 2396-2404.[6][7]

  • Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelator BAPTA. Biochimica et Biophysica Acta (BBA) - General Subjects, 925(2), 133-143.

  • Adler, E. M., et al. (1991). Alien intracellular calcium chelators alter neurotransmitter release at the squid giant synapse. Journal of Neuroscience, 11(6), 1496-1507.

  • Thermo Fisher Scientific. Calcium Calibration Buffer Kits - User Guide.

  • Neher, E. (1998). Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release. Neuron, 20(3), 389-399.

Sources

BAPTA-Na4 vs. EGTA: A Senior Scientist’s Guide to Calcium Chelation in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synaptic plasticity research, the choice between BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is not merely a matter of preference—it is a tool for spatial dissection.

While both are high-affinity calcium chelators, they differ fundamentally in their binding kinetics (on-rate).[1][2] BAPTA is a fast chelator , capable of intercepting calcium ions within nanometers of the entry channel (nanodomain).[1] EGTA is a slow chelator ; it allows local calcium spikes to occur but clamps global cytosolic calcium (microdomain/bulk).

This guide provides the biophysical grounding, experimental protocols, and decision frameworks necessary to select the correct chelator for dissecting Long-Term Potentiation (LTP) and Depression (LTD) mechanisms.

Part 1: Mechanism of Action & Chemical Properties

The Kinetic Paradox: Speed vs. Affinity

Many researchers mistakenly select chelators based solely on the dissociation constant (


). However, in the context of synaptic transmission and plasticity, the forward rate constant (

)
is the defining parameter.
  • BAPTA has a

    
     approximately 50–400 times faster  than EGTA.[3] This allows BAPTA to buffer calcium before it binds to low-affinity, fast sensors (like Synaptotagmin-1 or nearby CaMKII).
    
  • EGTA is kinetically slow.[1][2][4] It cannot intercept the initial "blast" of calcium near the channel pore but effectively scrubs calcium as it diffuses into the bulk cytosol.

Comparative Data Table: Biophysical Properties
ParameterBAPTA (Fast Chelator)EGTA (Slow Chelator)Physiological Implication

(Ca

affinity)
~160–220 nM (pH 7.2)~70–150 nM (pH 7.2)Both clamp resting Ca

effectively (~100 nM).

(On-rate)


BAPTA captures Ca

in

s; EGTA takes ms.
Spatial Buffering Nanodomain (<50 nm) Microdomain (>100 nm) & Bulk BAPTA uncouples source-sensor; EGTA limits diffusion.
pH Sensitivity LowHigh (protonation affects binding)BAPTA is more stable during metabolic shifts.

Critical Insight: If your plasticity protocol (e.g., NMDAR-dependent LTP) is blocked by BAPTA but spared by EGTA, the signaling pathway is tightly coupled to the calcium source (nanodomain signaling).

Part 2: Spatial Calcium Dynamics (Visualization)

The following diagram illustrates the "Spatial Filtering" effect. BAPTA acts as a high-pass filter blocker, stopping the signal at the source. EGTA acts as a low-pass filter, allowing the local spike but preventing global integration.

CalciumDynamics Source Ca2+ Source (NMDA/VGCC) Nanodomain Nanodomain (<50 nm) [Ca2+] ~10-100 μM Source->Nanodomain Influx Sensor Fast Sensor (e.g., CaMKII/Syt1) Nanodomain->Sensor Activation Microdomain Microdomain/Bulk (>100 nm) [Ca2+] <1 μM Nanodomain->Microdomain Diffusion Nucleus Nuclear Signaling (CREB) Microdomain->Nucleus Propagation BAPTA BAPTA (Fast) BAPTA->Nanodomain BLOCKS (Rapid Capture) EGTA EGTA (Slow) EGTA->Nanodomain FAILS (Too Slow) EGTA->Microdomain BLOCKS (Bulk Buffering)

Figure 1: Spatial buffering capacities. BAPTA intercepts Ca2+ immediately at the source (Nanodomain), preventing sensor activation. EGTA is too slow for the Nanodomain but effectively buffers the Microdomain.

Part 3: Impact on Synaptic Plasticity (LTP/LTD)

The "Adler" Standard (Source-Sensor Coupling)

The seminal work by Adler et al. (1991) established the gold standard for using these chelators. In the squid giant synapse, BAPTA injection abolished transmitter release, while EGTA did not.[2][5] This proved that the calcium sensor for vesicle fusion (Synaptotagmin) is located within the nanodomain of the Calcium channel.

Application to LTP:

  • Scenario: You are inducing LTP via High-Frequency Stimulation (HFS).

  • BAPTA (10-20 mM): Usually abolishes NMDAR-dependent LTP. This confirms that the rise in postsynaptic Ca

    
     required for CaMKII activation is rapid and local.
    
  • EGTA (10 mM): Often spares LTP induction. This suggests that the local Ca

    
     spike near the NMDAR pore is sufficient to trigger the cascade before EGTA can bind the ions.
    
Experimental Decision Matrix
Experimental GoalRecommended ChelatorConcentration (Intracellular)Rationale
Block all Ca

signaling
BAPTA 10–20 mMCollapses both nano- and microdomains.
Test for Nanodomain coupling EGTA 10 mMIf effect persists with EGTA but fails with BAPTA, it is nanodomain-dependent.
Clamp basal Ca

only
EGTA 0.1–0.5 mMStandard "physiologic" buffering; prevents run-down without stopping signaling.
Study Ca

-dependent inactivation
BAPTA 10 mMPrevents Ca

from binding to the channel's intracellular side (e.g., CaV channels).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Intracellular Solutions

Note: BAPTA and EGTA are acids. They release protons upon binding calcium and upon dissolution. Proper pH adjustment is critical for solubility and cell health.

Reagents:

  • BAPTA-Na4 (Tetrasodium salt) or BAPTA-free acid .

    • Tip: Use BAPTA-tetrapotassium (BAPTA-K4) if you are using a K-Gluconate based internal to avoid introducing excessive Sodium.

  • EGTA (Free acid).

Step-by-Step Formulation (100 mL Internal Solution):

  • Base Solution: Prepare your standard internal solution (e.g., K-Gluconate 120 mM, HEPES 10 mM, Mg-ATP 4 mM) minus the volume for the chelator.

  • Dissolving the Chelator:

    • For EGTA: Add EGTA powder. It will not dissolve well at low pH. Add KOH dropwise while stirring until pH reaches ~7.0. The solution will clear.

    • For BAPTA (Free Acid): Highly insoluble in water. You must add it to a small volume of water, then add KOH immediately.

    • For BAPTA (Tetrasodium/Tetrapotassium): Dissolves instantly. Caution: BAPTA-Na4 adds 4 Na

      
       ions per molecule. For 10 mM BAPTA, you are adding 40 mM Na
      
      
      
      . You must reduce the NaCl or K-Gluconate in your recipe to maintain osmolarity (~290 mOsm).
  • pH Adjustment: Adjust final pH to 7.2–7.3 using KOH/CsOH.

  • Filtration: Filter through a 0.22

    
    m syringe filter. BAPTA solutions can precipitate over time; prepare fresh or freeze aliquots.
    
Protocol B: Patch-Clamp Workflow for Plasticity

This workflow ensures the chelator has sufficient time to diffuse into the dendrites.

Workflow cluster_check Quality Control Start Start: Whole-Cell Configuration Diffusion Diffusion Period (Wait 15-20 mins) Start->Diffusion Allow Chelator to Reach Dendritic Spines Baseline Record Baseline EPSCs (5-10 mins) Diffusion->Baseline Stability Check Induction Induction Protocol (HFS / TBS / Pairing) Baseline->Induction RsCheck Monitor Series Resistance (Rs) Must be <20 MΩ & Stable Baseline->RsCheck PostTest Record Post-Induction (30-60 mins) Induction->PostTest

Figure 2: Experimental timeline. The 15-20 minute diffusion period is mandatory. BAPTA/EGTA are large molecules; immediate recording will result in incomplete buffering at distal synapses.

Part 5: References

  • Adler, E. M., Augustine, G. J., Duffy, S. N., & Charlton, M. P. (1991). Alien intracellular calcium chelators alter neurotransmitter release at the squid giant synapse. Journal of Neuroscience, 11(6), 1496-1507.

  • Neher, E. (1998). Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release. Neuron, 20(3), 389-399.

  • Naraghi, M., & Neher, E. (1997). Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel. Journal of Neuroscience, 17(18), 6961-6973.

  • Eggermann, E., Bucurenciu, I., Goswami, S. P., & Jonas, P. (2011). Nanodomain coupling between Ca2+ channels and sensors of exocytosis at fast mammalian synapses. Nature Reviews Neuroscience, 13(1), 7-21.

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404.

Sources

Comparative Guide: BAPTA-Na4 vs. Endogenous Calcium Buffering Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Electrophysiologists, biophysicists, and drug discovery scientists.

Introduction: The Spatiotemporal Challenge of Calcium Control

In cellular physiology, calcium (


) is not merely a scalar concentration variable; it is a vector field defined by steep gradients and rapid transients. The choice of exogenous buffer is the single most critical determinant in resolving these spatiotemporal dynamics.

BAPTA-Na4 (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrasodium salt) is widely regarded as the "gold standard" for clamping fast calcium transients. Unlike its cousin EGTA, BAPTA is designed to mimic—and often surpass—the kinetic properties of endogenous fast buffers like Calbindin-D28k and Calretinin.

This guide analyzes the biophysical superiority of BAPTA-Na4 in resolving calcium nanodomains (<200 nm from source) and details the "Added Buffer" protocol for quantifying intrinsic neuronal buffering capacity.

Mechanistic Comparison: The Kinetic Landscape

The defining feature of BAPTA is its speed . While thermodynamic affinity (


) determines the resting free calcium concentration (

), the forward binding rate constant (

) determines the buffer's ability to intercept calcium ions before they trigger a sensor (e.g., a vesicle fusion protein or an ion channel).
The "Nanodomain" Effect

Endogenous buffering is a race condition. When a


 channel opens, ions flood in at 

ions/sec.
  • EGTA (

    
    ):  Too slow to catch 
    
    
    
    at the channel mouth. It controls bulk (global) calcium but leaves the nanodomain intact.
  • BAPTA (

    
    ):  Fast enough to compete with diffusion. It collapses the nanodomain, uncoupling the channel from co-localized sensors.
    
Endogenous Mimicry vs. Parvalbumin

Endogenous buffers fall into two kinetic classes:

  • Fast/Mobile (Calbindin-D28k, Calretinin): Rapid binding. BAPTA mimics these kinetics closely.

  • Slow/High-Affinity (Parvalbumin): Parvalbumin (PV) has a high affinity for

    
     but is kinetically "slow" in physiological states because it is normally occupied by 
    
    
    
    .
    
    
    must wait for
    
    
    to dissociate (
    
    
    ) before binding. BAPTA is Mg-insensitive , making it a poor mimic for PV-mediated delayed buffering.
Visualizing the Competition

The following diagram illustrates the kinetic competition at the channel mouth.

CalciumCompetition Source Ca2+ Channel (Source) Ca Free Ca2+ Source->Ca Influx BAPTA BAPTA (Fast Buffer) kon: ~4x10^8 Ca->BAPTA Rapid Capture (<1 µs) EGTA EGTA (Slow Buffer) kon: ~1.5x10^6 Ca->EGTA Too Slow (Bulk only) EndoFast Endogenous Fast (Calbindin) Ca->EndoFast Competition Sensor Ca2+ Sensor (Synaptotagmin) Ca->Sensor Activation

Figure 1: Kinetic competition for Calcium. BAPTA intercepts


 almost instantly, preventing sensor activation in the nanodomain, whereas EGTA acts too slowly.

Quantitative Performance Matrix

The table below compares BAPTA-Na4 against EGTA and key endogenous proteins. Note the distinct difference in diffusion coefficients (


), which affects mobility between dendritic spines and shafts.
ParameterBAPTA-Na4EGTACalbindin-D28kParvalbumin

(

)
~160 - 220 nM~70 - 150 nM~240 - 300 nM~1 - 10 nM

(

)




(Mg-limited)
pH Sensitivity LowHigh (

competition)
LowLow
Diffusion (

)
~200

~200

~20

~35

Primary Role Nanodomain ClampBulk ClampFast Signal ShapingDelayed Bulk Clearance

Data compiled from Neher (1998), Naraghi (1997), and Schwaller (2010).

Protocol: Measuring Endogenous Buffering Capacity ( )[1]

To understand how a cell naturally handles calcium, one must measure its Endogenous Buffering Capacity (


) . This is defined as the ratio of bound to free calcium: 

.

The most robust method to determine this is the "Added Buffer" approach (Neher & Augustine, 1992). By introducing known concentrations of BAPTA and measuring the change in calcium transient decay, one can extrapolate the cell's intrinsic properties.

Experimental Setup
  • Technique: Whole-cell patch clamp combined with microfluorimetry.

  • Exogenous Buffer: BAPTA-Na4 (impermeant, loaded via pipette).

  • Indicator: Low-affinity dye (e.g., OGB-5N or Fluo-4FF) to avoid adding significant buffering capacity from the dye itself.

Step-by-Step Workflow
  • Preparation: Prepare intracellular pipette solutions containing increasing concentrations of BAPTA (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Loading: Establish whole-cell configuration. Allow 5–10 minutes for BAPTA to equilibrate via diffusion (critical for accurate concentration).

  • Stimulation: Elicit a short depolarization (e.g., 10-50 ms) to trigger a defined

    
     influx.
    
  • Recording: Record the fluorescence transient. Fit the decay phase with a single exponential to obtain the time constant (

    
    ).
    
  • Analysis:

    • The decay time constant

      
       is linearly related to the total buffering capacity (
      
      
      
      ).
    • Calculate

      
       for each concentration: 
      
      
      
      .
    • Plot

      
       (or the inverse of amplitude) vs. 
      
      
      
      .
    • Extrapolation: The x-intercept (negative value) represents the endogenous buffering capacity

      
      .
      
Protocol Visualization

AddedBufferProtocol Start Start: Prepare Pipette Solutions (0.1 - 5.0 mM BAPTA) Patch Establish Whole-Cell Patch (Wait 10 min for equilibration) Start->Patch Stim Trigger Ca2+ Influx (Voltage Step) Patch->Stim Measure Measure Decay Time Constant (τ) Stim->Measure Calc Calculate κ_BAPTA (Known [BAPTA] / Kd) Measure->Calc Plot Plot τ vs. κ_BAPTA Calc->Plot Result Extrapolate to X-intercept Result = Endogenous κ_E Plot->Result

Figure 2: The "Added Buffer" workflow for determining intrinsic calcium buffering capacity.

Strategic Recommendations

When to use BAPTA-Na4:
  • Investigating Colocalization: If 10 mM EGTA fails to block a process (e.g., SK channel activation) but 10 mM BAPTA blocks it, the sensor is located within the calcium nanodomain (<50 nm from the channel).

  • Mimicking Fast Buffers: Use low concentrations (0.1 - 0.5 mM) of BAPTA to simulate the presence of Calbindin-D28k in knockout models.

  • Total Clamping: Use high concentrations (10-20 mM) to silence all calcium signaling for control experiments.

When to Avoid BAPTA-Na4:
  • Studying Slow Integration: If you are studying global calcium integration (somatic signals), EGTA is often preferred as it preserves the initial fast transient while preventing global buildup.

  • Simulating Parvalbumin: BAPTA cannot replicate the "delayed braking" effect of PV due to the lack of Mg-dependent kinetics.

References

  • Neher, E. (1998). Vesicle Pools and Ca2+ Microdomains: New Tools for Understanding Their Roles in Neurotransmitter Release. Neuron. Link

  • Naraghi, M. (1997).[1] T-jump study of calcium binding kinetics of calcium chelators. Cell Calcium.[2] Link

  • Neher, E., & Augustine, G. J. (1992). Calcium gradients and buffers in bovine chromaffin cells. The Journal of Physiology. Link

  • Schwaller, B. (2010). Cytosolic Ca2+ buffers. Cold Spring Harbor Perspectives in Biology. Link

  • Eggermann, E., et al. (2001). The Ca2+ Buffer BAPTA Increases the Speed of the Ca2+ Transient in Dendritic Spines of Hippocampal CA1 Pyramidal Neurons. Journal of Neurophysiology. Link

Sources

Experimental Validation of BAPTA-Na4 Diffusion Rates in Cytosol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Imperative

In the precise modulation of intracellular calcium (


), the choice between BAPTA  (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA  is rarely about affinity (

), as both possess similar equilibrium constants (

). The critical distinction—and the subject of this validation guide—lies in buffering kinetics (

)
and cytosolic mobility (

)
.

BAPTA-Na4 is the gold standard for fast calcium clamping . Its diffusion-limited on-rate (


) allows it to intercept 

ions within nanometers of the source (e.g., a voltage-gated channel), effectively collapsing "nanodomains." In contrast, EGTA, though mobile, binds

too slowly to blunt these initial transients.

This guide details the experimental validation of BAPTA-Na4’s diffusion and kinetic performance in the cytosol, providing the protocols necessary to verify these parameters in your own electrophysiology or imaging setups.

Comparative Analysis: BAPTA vs. EGTA

To validate BAPTA-Na4, one must benchmark it against EGTA. The following data synthesizes decades of biophysical validation, primarily grounded in the "Linearized Buffered Diffusion" framework established by Naraghi & Neher (1997).

Table 1: Physicochemical & Kinetic Benchmarks (Cytosol)
ParameterBAPTA-Na4 (Fast Buffer)EGTA (Slow Buffer)Endogenous Mobile Buffer
Molecular Weight 564.36 g/mol 380.35 g/mol Variable (e.g., Calbindin)

(

)




(On-Rate)




(Aqueous)


N/A

(Cytosolic)



Characteristic Length (

)


Variable

Analytic Insight: Note that


 for BAPTA and EGTA is roughly identical. The functional difference is entirely driven by 

. BAPTA captures

before it diffuses; EGTA allows

to diffuse before capture.
Visualizing the Buffer Mechanism

The following diagram illustrates the "Spatial Buffering" concept. BAPTA creates a steep gradient (short length constant), while EGTA allows a broader calcium spread.

CalciumBuffering cluster_BAPTA BAPTA-Na4 (Fast) cluster_EGTA EGTA (Slow) Channel Ca2+ Channel (Source) Ca_Free Free Ca2+ (Diffusing) Channel->Ca_Free Influx BAPTA_Ca BAPTA-Ca Ca_Free->BAPTA_Ca Fast Capture (k_on ~4e8) EGTA_Ca EGTA-Ca Ca_Free->EGTA_Ca Slow Capture (k_on ~1.5e6) Sensor Ca2+ Sensor (e.g., BK Channel) Ca_Free->Sensor Reaches Sensor (If not buffered) BAPTA BAPTA BAPTA_Ca->Sensor Blocked EGTA EGTA

Figure 1: Kinetic competition between diffusion and buffering. BAPTA intercepts ions rapidly, preventing activation of nearby sensors, whereas EGTA allows ions to reach distant targets.

Experimental Validation Protocols

To validate the diffusion and buffering capacity of BAPTA-Na4 in your specific cell line, use the Added Buffer Approach combined with Whole-Cell Patch Clamp. This method relies on the principle that adding a mobile buffer (BAPTA) will accelerate the decay of


 transients and reduce the steady-state concentration at a given distance from the source.
Protocol A: The "Nanodomain Collapse" Test

This experiment validates BAPTA's high


 and 

by monitoring a

-activated current (e.g.,

or BK channels) which is often co-localized with Voltage-Gated Calcium Channels (VGCCs).

Prerequisites:

  • Rig: Whole-cell patch clamp amplifier.

  • BAPTA-Na4: Tetrasodium salt (impermeant), dissolved in internal solution.

  • Control: EGTA (equimolar).

Step-by-Step Methodology:

  • Internal Solution Preparation:

    • Base: 135 mM K-Gluconate, 10 mM HEPES, 2 mM

      
      , 2 mM Mg-ATP.
      
    • BAPTA Group: Add 10 mM BAPTA-Na4 .

    • EGTA Group: Add 10 mM EGTA .

    • pH Adjustment: Critical step. BAPTA-Na4 is alkaline. Adjust to pH 7.3 using KOH. Note: BAPTA protons are released upon Ca binding, but at 10 mM resting, pH must be clamped.

    • Osmolarity: Adjust to 290–300 mOsm. BAPTA-Na4 adds ~4 osmoles per mole; verify with an osmometer.

  • Establish Whole-Cell Configuration:

    • Seal resistance > 2

      
      .
      
    • Break-in and allow 5–10 minutes for diffusional equilibration.

    • Calculation: For a typical mammalian cell (

      
      , Cell Volume 
      
      
      
      ), equilibration
      
      
      mins.
  • Stimulation Protocol:

    • Hold cell at -70 mV.

    • Apply a depolarizing step to 0 mV (100 ms) to activate VGCCs.

    • Record the outward tail current (

      
      ) immediately upon repolarization.
      
  • Data Analysis & Validation Criteria:

    • EGTA Trace: You should observe a robust

      
       tail current. EGTA is too slow to buffer the "microdomain" (
      
      
      
      ) Ca2+ spike that activates BK channels.
    • BAPTA Trace: The

      
       should be abolished or significantly attenuated .
      
    • Inference: If BAPTA fails to block the current, either the buffer is degraded, or the channel coupling is so tight (

      
      ) that even BAPTA cannot intercept the ion (the "nanodomain" limit).
      
Protocol B: Measuring (The Naraghi/Neher Method)

Direct measurement of diffusion coefficients requires tracking the mobility of the buffer itself or its effect on a fluorescent tracer.

Method: Double-Patch Perfusion or "Loading" Curve Analysis.

  • Setup: Patch a cell with a pipette containing BAPTA + Fura-2 (as a tracer).

  • Loading Phase: Monitor the rise in fluorescence (Fura-2) at the isosbestic point (360 nm) over time.

  • Modeling: Fit the fluorescence rise to a spherical diffusion equation:

    
    
    Where 
    
    
    
    is related to the series resistance (
    
    
    ) and the diffusion coefficient (
    
    
    ).
  • Validation:

    • Extract

      
       from the curve.
      
    • Calculate

      
       using the geometric factor of the cell.
      
    • Target Value: You should derive a

      
       of 
      
      
      
      .
    • Note: If

      
      , check for pipette clogging or incomplete break-in.
      

Technical Workflow Diagram

The following diagram maps the experimental logic for validating BAPTA-Na4 performance.

ValidationWorkflow cluster_Exp Experimental Validation Prep Prepare Internal Solution (10mM BAPTA-Na4, pH 7.3) Patch Whole-Cell Patch Clamp (Allow 5-10 min diffusion) Prep->Patch Step_Pulse Voltage Step (0 mV) Activate VGCCs Patch->Step_Pulse Measure Measure Outward Current (BK Channel Response) Step_Pulse->Measure Result_Block Current Abolished Measure->Result_Block High k_on effect Result_NoBlock Current Persists Measure->Result_NoBlock Slow buffer behavior Valid VALIDATION SUCCESS BAPTA intercepted Ca2+ in nanodomain (<50nm) Result_Block->Valid Invalid VALIDATION FAILURE Check: pH, Osmolarity, or Channel Coupling (<10nm) Result_NoBlock->Invalid

Figure 2: Decision tree for validating BAPTA efficacy via electrophysiological assay.

References

  • Naraghi, M., & Neher, E. (1997). Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel.[1] Journal of Neuroscience, 17(18), 6961-6973.[1]

  • Allbritton, N. L., Meyer, T., & Stryer, L. (1992). Range of messenger action of calcium ion and inositol 1,4,5-trisphosphate. Science, 258(5089), 1812-1815.

  • Eggermann, E., et al. (2011). Nanodomains of Calcium Channels at GABAergic Synapses. Neuron.

  • Adler, E. M., et al. (1991). Alien intracellular calcium chelators alter the kinetics of secretory exocytosis. Journal of General Physiology.

  • Neher, E. (1998). Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release. Neuron, 20(3), 389-399.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.